Tecalcet Hydrochloride
Description
NPS-568 is the ((R), HCl salt)-isomer; calcimimetic compound and calcium-sensing receptor agonist
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXUXANREVNZLH-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170263 | |
| Record name | Tecalcet hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177172-49-5 | |
| Record name | Tecalcet hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecalcet hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECALCET HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tecalcet Hydrochloride: A Deep Dive into its Allosteric Modulation of the Calcium-Sensing Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tecalcet Hydrochloride (also known as R-568) is a potent, orally active, small-molecule calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] By binding to a site distinct from the orthosteric calcium-binding site, Tecalcet enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺).[1][2][4] This potentiation of CaSR activity leads to the activation of downstream intracellular signaling pathways, primarily the Gαq/11 and Gαi/o pathways, which ultimately suppresses the synthesis and secretion of parathyroid hormone (PTH).[1][2][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the CaSR, detailing its molecular interactions, downstream signaling cascades, and a summary of its quantitative effects with detailed experimental protocols.
Introduction to the Calcium-Sensing Receptor (CaSR)
The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[2] Primarily expressed on the surface of parathyroid chief cells, the CaSR detects minute fluctuations in extracellular calcium concentrations.[2][6] Activation of the CaSR initiates intracellular signaling that inhibits the synthesis and secretion of PTH. In conditions such as secondary hyperparathyroidism (SHPT), often associated with chronic kidney disease (CKD), the CaSR's sensitivity to calcium is impaired, leading to excessive PTH secretion.[2] Calcimimetics like Tecalcet address this by increasing the receptor's sensitivity to calcium, thereby restoring its normal function.[1][2]
Mechanism of Action: Positive Allosteric Modulation
Tecalcet's primary mechanism of action is the positive allosteric modulation of the CaSR.[1][2] Unlike the endogenous ligand, Ca²⁺, which binds to the large extracellular domain (the orthosteric site), Tecalcet binds to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[2][5]
This allosteric binding induces a conformational change in the CaSR, which increases its affinity for extracellular Ca²⁺.[1][2] The practical consequence of this is a leftward shift in the concentration-response curve for extracellular calcium, meaning the receptor is activated at lower calcium concentrations.[2][5] This enhanced sensitivity effectively suppresses PTH secretion from the parathyroid glands.[1]
Key amino acid residues within the 7TM domain are crucial for Tecalcet's binding and action. These include:
-
Glutamic acid (E837) in transmembrane helix 7 (TM7), which forms an ion-pair with the cationic amine of Tecalcet.[5]
-
Glutamine (Q681) in TM3, which forms a hydrogen bond.[5]
-
Phenylalanine (F684) in TM3 and Tryptophan (W818) in TM6, which contribute to binding affinity through hydrophobic interactions.[5]
Downstream Signaling Pathways
The activation of the CaSR by Ca²⁺, potentiated by Tecalcet, triggers a cascade of intracellular signaling events through multiple G-protein-dependent pathways.[1][5] The primary pathways involved are the Gαq/11 and Gαi/o pathways.[1][2]
Gαq/11 Pathway
This is the principal signaling pathway activated by the CaSR.[5] Upon activation, the Gαq/11 subunit stimulates phospholipase C (PLC).[1][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][5] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca²⁺]i).[1][5] The resulting increase in intracellular calcium is a key signal for the inhibition of PTH secretion.[2]
Gαi/o Pathway and MAPK Signaling
In addition to the Gαq/11 pathway, the CaSR also couples to Gαi/o proteins.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] Lower cAMP levels are also associated with reduced PTH secretion.[2] Furthermore, signaling from both Gαq/11 and Gαi/o can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase 1/2 (ERK1/2).[1][4] This pathway is implicated in regulating gene expression and cellular proliferation within the parathyroid gland.[1]
Quantitative Data
The following tables summarize the in vitro and in vivo effects of this compound.
Table 1: In Vitro Activity of Tecalcet
| Parameter | Cell Line | Value | Reference |
| EC₅₀ for iCa²⁺ Mobilization | HEK-293 (WT CaSR) | 7.10 ± 0.18 µM | [4] |
| EC₅₀ for iCa²⁺ Mobilization | HEK-293 (I554N mutant CaSR) | 10.02 ± 0.27 µM | [4] |
| Concentration Range for iCa²⁺ increase | Not specified | 0.1 - 100 µM | [7] |
| Effect on EC₅₀ for extracellular Ca²⁺ | Not specified | Decreases the EC₅₀ value to 0.61 ± 0.04 mM | [7] |
Table 2: In Vivo Effects of Tecalcet in a Rat Model of Renal Insufficiency
| Parameter | Animal Model | Dosage | Effect | Reference |
| Serum PTH levels | 10-wk-old Male Sprague-Dawley rats | 1.5 and 15 mg/kg (orally, twice daily for 4 days) | Reduced in a dose-dependent manner | [7] |
| BrdU-positive PT cells | 10-wk-old Male Sprague-Dawley rats | 1.5 mg/kg | Reduced by 20% | [7] |
| BrdU-positive PT cells | 10-wk-old Male Sprague-Dawley rats | 15 mg/kg | Reduced by 50% | [7] |
| PT cell volume | 10-wk-old Male Sprague-Dawley rats | 1.5 and 15 mg/kg | Reduced in a dose-dependent manner | [7] |
| Serum 1,25 (OH)₂D₃ levels | 10-wk-old Male Sprague-Dawley rats | 1.5 and 15 mg/kg | Not significantly changed | [7] |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
Objective: To determine the potency (EC₅₀) of Tecalcet in activating the CaSR.
Materials:
-
HEK-293 cells stably expressing the human CaSR (HEK293-CaSR).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Fluo-4 AM calcium indicator dye.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Culture: Culture HEK293-CaSR cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye solution in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare a serial dilution of Tecalcet in the assay buffer.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence.
-
Compound Addition: Add the different concentrations of Tecalcet to the wells.
-
Kinetic Reading: Immediately begin kinetic reading of fluorescence intensity for several minutes.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the dose-response curve and calculate the EC₅₀ value.
In Vivo Efficacy Study in a Rat Model of Renal Insufficiency
Objective: To evaluate the effect of Tecalcet on serum PTH levels and parathyroid gland proliferation in vivo.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
BrdU (5-bromo-2'-deoxyuridine) for cell proliferation analysis.
-
Surgical instruments for 5/6 nephrectomy.
-
ELISA kits for measuring serum PTH.
-
Histology equipment and reagents.
Methodology:
-
Animal Model: Induce renal insufficiency in rats via a 5/6 nephrectomy procedure. Allow for a recovery period.
-
Dosing: Administer Tecalcet or vehicle orally to the rats at specified doses (e.g., 1.5 and 15 mg/kg) twice daily for a set duration (e.g., 4 days).
-
Blood Sampling: Collect blood samples at various time points to measure serum PTH and calcium levels.
-
Proliferation Analysis: Administer BrdU to the animals before the end of the study.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest the parathyroid glands.
-
Histological Analysis: Weigh the parathyroid glands and process them for histological analysis, including immunohistochemistry for BrdU to assess cell proliferation.
-
Data Analysis: Statistically analyze the differences in serum PTH levels, parathyroid gland weight, and BrdU incorporation between the treatment and control groups.
Conclusion
This compound is a potent positive allosteric modulator of the Calcium-Sensing Receptor with a well-defined mechanism of action.[1][5] By enhancing the sensitivity of the CaSR to extracellular calcium, it effectively suppresses PTH secretion through the activation of Gαq/11 and Gαi/o signaling pathways.[1][4] Preclinical studies have demonstrated its efficacy in reducing PTH levels and mitigating parathyroid gland hyperplasia in a dose-dependent manner.[7] The detailed understanding of its mechanism of action and the availability of robust experimental protocols make Tecalcet a valuable tool for research and a promising therapeutic agent for disorders related to CaSR dysfunction.
References
The Pharmacodynamics of Tecalcet Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecalcet Hydrochloride, a second-generation calcimimetic, represents a significant advancement in the targeted therapy of secondary hyperparathyroidism (SHPT). As a potent, orally active positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), Tecalcet enhances the receptor's sensitivity to extracellular calcium.[1][2][3][4] This modulation effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), a key driver of the disordered mineral metabolism characteristic of SHPT in patients with chronic kidney disease (CKD).[1][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its molecular mechanism of action, the intricacies of its downstream signaling pathways, and a summary of its physiological effects. The document includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for in vitro and in vivo evaluation, and visual representations of key pathways and workflows to support further research and development in this field.
Mechanism of Action: Positive Allosteric Modulation of the Calcium-Sensing Receptor
This compound's primary pharmacological effect is mediated through its interaction with the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) predominantly expressed on the surface of parathyroid chief cells.[1][6] Unlike endogenous agonists that bind to the orthosteric site, Tecalcet binds to a distinct allosteric site within the seven-transmembrane (7TM) domain of the CaSR.[7] This allosteric binding induces a conformational change in the receptor, thereby increasing its sensitivity to extracellular calcium ions (Ca²⁺).[1][2][7] Consequently, in the presence of Tecalcet, the CaSR is activated at lower concentrations of extracellular calcium, leading to a more profound suppression of PTH synthesis and secretion.[1]
Downstream Signaling Pathways
The activation of the CaSR by Tecalcet and extracellular calcium initiates a cascade of intracellular signaling events through coupling with multiple G-protein subtypes, primarily Gαq/11 and Gαi/o.[1][6][8]
2.1 Gαq/11 Pathway: This is the principal pathway activated by the CaSR.[7][8] Upon activation, the Gαq/11 subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][7] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[1][7] The resulting increase in cytosolic calcium is a primary signal for the inhibition of PTH secretion.[1] Concurrently, DAG and the elevated intracellular calcium activate protein kinase C (PKC), which further contributes to the regulation of cellular processes.[1]
2.2 Gαi/o Pathway: The CaSR also couples to the Gαi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] This pathway is also implicated in the regulation of gene expression and cellular proliferation within the parathyroid gland.[1]
2.3 Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the CaSR can also stimulate the MAPK signaling pathway, which is involved in regulating cellular proliferation.[1] Studies have shown that Tecalcet can inhibit parathyroid cell proliferation, suggesting an antiproliferative effect mediated through this pathway.[2]
Quantitative Data from Preclinical Studies
The pharmacodynamic effects of this compound have been quantified in various preclinical models. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter Measured | Tecalcet Concentration | Result | Reference |
| Intracellular Calcium Mobilization | HEK293 cells expressing human CaSR | EC₅₀ for extracellular Ca²⁺ | 0.1-100 nM | Decreased the EC₅₀ value for extracellular Ca²⁺ to 0.61 ± 0.04 mM | [2] |
| Intracellular Calcium Mobilization | HEK293 cells expressing human CaSR | [Ca²⁺]i | 0.1-100 µM | Concentration-dependent increase in intracellular calcium | [2] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Secondary Hyperparathyroidism
| Animal Model | Dosage | Duration | Parameter Measured | Result | Reference |
| 5/6 Nephrectomized Rats | 1.5 mg/kg (orally, twice daily) | 4 days | BrdU-positive PT cells | Reduced by 20% | [2] |
| 5/6 Nephrectomized Rats | 15 mg/kg (orally, twice daily) | 4 days | BrdU-positive PT cells | Reduced by 50% | [2] |
| 5/6 Nephrectomized Rats | 1.5 and 15 mg/kg (orally, twice daily) | 4 days | Serum PTH levels | Dose-dependent reduction | [2] |
| 5/6 Nephrectomized Rats | 1, 5, or 10 mg/kg (daily oral gavage) | 4 weeks | PCNA-positive cells and parathyroid weight | 5 and 10 mg/kg doses significantly reduced both parameters | [9] |
| 5/6 Nephrectomized Rats | 10 mg/kg (orally, once daily) | 12-13 days | Serum PTH | Decreased by >45% | [9] |
| 5/6 Nephrectomized Rats | 10 mg/kg (orally, once daily) | 13 days | Serum Calcium | Time-dependent decrease, with a 20% nadir at 8 hours post-dose | [9] |
| 5/6 Nephrectomized Rats | 10 mg/kg (orally, once daily) | 13 days | Serum Phosphorus | Significant increase of 18% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to characterize the pharmacodynamics of this compound.
4.1 In Vitro Intracellular Calcium Mobilization Assay
This protocol describes a common method to measure the effect of Tecalcet on intracellular calcium mobilization in cells expressing the CaSR.[10]
-
Cell Culture: Plate Human Embryonic Kidney (HEK293) cells stably expressing the human parathyroid CaSR in a black, clear-bottom 96-well microplate at a density of 50,000 cells/well.[1][10] Allow cells to adhere and grow for 24 hours.[10]
-
Dye Loading: Aspirate the culture medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6][10] Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer.[6][10] Incubate the plate at 37°C for 60 minutes in the dark.[10]
-
Cell Washing: Aspirate the dye-containing buffer.[10] Gently wash the cells twice with 100 µL of assay buffer (without the dye).[10] After the final wash, add 100 µL of assay buffer to each well.[10]
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.[10] Set the reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).[10] Establish a stable baseline fluorescence reading for approximately 30 seconds.[10] Inject a solution of Tecalcet at various concentrations into the wells.[10] Continue to measure fluorescence intensity for at least 3-5 minutes to capture the peak response and subsequent plateau.[10]
-
Data Analysis: Normalize the fluorescence signal (e.g., as a ratio of the baseline fluorescence, F/F₀).[10] Plot the peak fluorescence response against the Tecalcet concentration to generate a concentration-response curve and determine the EC₅₀.[10]
4.2 In Vivo Efficacy Study in a 5/6 Nephrectomy Rat Model
This protocol outlines the general steps for evaluating the in vivo efficacy of Tecalcet in a rat model of SHPT induced by 5/6 nephrectomy.[1][9]
-
Induction of SHPT: A two-stage 5/6 nephrectomy is performed on male Sprague-Dawley rats to induce chronic kidney disease and subsequent SHPT.[1][9]
-
Disease Development and Treatment: Following a recovery and disease development period (e.g., 6 weeks post-surgery), rats are randomized into treatment and vehicle control groups.[1] this compound is administered orally (e.g., by gavage) at specified doses (e.g., 1, 5, or 10 mg/kg daily).[1] The vehicle group receives the same volume of the vehicle solution.[1]
-
Endpoint Measurement:
-
Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study to measure serum PTH, calcium, and phosphorus levels using appropriate immunoassay (e.g., ELISA for PTH) and biochemical analysis methods.[1][9]
-
Tissue Collection: At the end of the study, parathyroid glands are harvested, weighed, and processed for histological analysis.[1][9] Immunohistochemistry for proliferation markers like Proliferating Cell Nuclear Antigen (PCNA) or Bromodeoxyuridine (BrdU) can be performed to assess the antiproliferative effects of the compound.[1][2][9]
-
Conclusion
This compound is a potent positive allosteric modulator of the Calcium-Sensing Receptor with a well-defined mechanism of action.[1] By enhancing the sensitivity of the CaSR to extracellular calcium, it effectively suppresses PTH secretion through the activation of Gαq/11 and Gαi/o signaling pathways.[1][6][8] Preclinical studies have demonstrated its efficacy in reducing PTH levels and mitigating parathyroid gland hyperplasia in a dose-dependent manner.[2][9] While publicly available human clinical trial data for Tecalcet is limited, the extensive preclinical data and the clinical success of other calcimimetics underscore the therapeutic potential of this compound class.[5][11][12] The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the pharmacodynamics of this compound and its potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Calcimimetic agents and secondary hyperparathyroidism: rationale for use and results from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological and clinical properties of calcimimetics: calcium receptor activators that afford an innovative approach to controlling hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Preclinical Studies of Tecalcet Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecalcet Hydrochloride (also known as NPS R-568) is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). By enhancing the sensitivity of the CaSR to extracellular calcium, Tecalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH). This technical guide provides a comprehensive overview of the initial preclinical studies of this compound, focusing on its pharmacodynamics, mechanism of action, and its effects on parathyroid gland hyperplasia. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of the relevant signaling pathways and experimental workflows.
Core Pharmacodynamics
Preclinical studies in rat models have demonstrated the dose-dependent efficacy of this compound in modulating calcium homeostasis and PTH levels.
Table 1: In Vivo Pharmacodynamic Effects of this compound in Rats
| Parameter | Animal Model | Administration Route | Dose (mg/kg) | Observation | Citation |
| PTH Suppression (ED₅₀) | Normal Rats | Gavage | 1.1 ± 0.7 | Rapid, dose-dependent decrease in plasma PTH levels.[1] | [1] |
| Plasma Ca²⁺ Reduction (ED₅₀) | Normal Rats | Gavage | 10.4 ± 3.7 | Subsequent decrease in plasma calcium paralleling PTH reduction.[1] | [1] |
| Duration of PTH Suppression | Normal Rats | Gavage | ≥ 3.3 | Minimal PTH levels reached within 15 minutes, with dose-dependent duration.[1] | [1] |
| Duration of Hypocalcemia | Normal Rats | Gavage | 33 - 100 | Persisted for >24 hours.[1] | [1] |
| PTH Suppression in Secondary Hyperparathyroidism | 5/6 Nephrectomized Rats | Not Specified | Not Specified | Effectively decreased plasma PTH levels in mild and severe secondary hyperparathyroidism.[2] | [2] |
ED₅₀: Half-maximal effective dose
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound's primary mechanism of action is the positive allosteric modulation of the CaSR, a G-protein coupled receptor (GPCR) highly expressed on the surface of parathyroid chief cells.[3][4][5][6] Unlike orthosteric agonists that bind to the primary calcium-binding site, Tecalcet binds to a distinct site on the CaSR. This binding induces a conformational change in the receptor, increasing its sensitivity to extracellular calcium ions (Ca²⁺). Consequently, at any given extracellular calcium concentration, the CaSR is more readily activated in the presence of Tecalcet, leading to the suppression of PTH synthesis and secretion.
Downstream Signaling Pathways
The activation of the CaSR by Tecalcet and extracellular calcium initiates a cascade of intracellular signaling events primarily through two major G-protein pathways: Gαq/11 and Gαi/o.
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of stored intracellular calcium, and the elevated cytosolic calcium is a key signal for inhibiting PTH secretion. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP further contributes to the suppression of PTH gene transcription and secretion.
-
MAPK Pathway: Evidence suggests that both Gαq/11 and Gαi/o pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is implicated in regulating parathyroid cell proliferation.
Preclinical Efficacy in Secondary Hyperparathyroidism
This compound has been evaluated in rat models of secondary hyperparathyroidism induced by chronic renal insufficiency (CRI). These studies demonstrate its potential to not only control PTH levels but also to mitigate the associated parathyroid gland hyperplasia.
Table 2: Effect of this compound on Parathyroid Gland Hyperplasia in Rats with CRI
| Parameter | Treatment Group | Dose | Duration | Result | Citation |
| Serum PTH | Vehicle-treated CRI rats | - | 54 days | 1019 pg/mL | [7] |
| Serum PTH | Sham-operated controls | - | 54 days | 104 pg/mL | [7] |
| Serum PTH | CRI rats + Tecalcet (infusion) | 20 µmol/kg/day | 56 days | Maintained at levels comparable to sham-operated controls. | [7] |
| Serum PTH | CRI rats + Tecalcet (gavage) | 30 µmol/kg/day | 56 days | Intermittent, dose-dependent decrease. | [7] |
| Serum PTH | CRI rats + Tecalcet (gavage) | 100 µmol/kg/day | 56 days | Intermittent, dose-dependent decrease. | [7] |
| Parathyroid Cell Number | Vehicle-treated CRI rats vs. sham | - | 56 days | 3.5-fold higher in CRI rats. | [7] |
| Parathyroid Cell Number | CRI rats + Tecalcet (infusion) | 20 µmol/kg/day | 56 days | Completely prevented the increase. | [7] |
| Parathyroid Cell Number | CRI rats + Tecalcet (gavage) | 100 µmol/kg/day | 56 days | Completely prevented the increase. | [7] |
| BrdU-positive PT cells | CRI rats + Tecalcet (gavage) | 1.5 mg/kg twice daily | 4 days | Reduced by 20%.[8] | [8] |
| BrdU-positive PT cells | CRI rats + Tecalcet (gavage) | 15 mg/kg twice daily | 4 days | Reduced by 50%.[8] | [8] |
Pharmacokinetics and Toxicology
Detailed public information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology (e.g., LD₅₀) of this compound is limited. It is noteworthy that a successor compound, Cinacalcet (B1662232) Hydrochloride, was developed to improve upon the poor pharmacokinetic profile of Tecalcet.[5][9] This suggests that Tecalcet may have had suboptimal oral bioavailability, a short half-life, or an unfavorable metabolic profile in preclinical species.
Experimental Protocols
In Vivo Assessment of Parathyroid Gland Hyperplasia
Protocol: Immunohistochemistry for Proliferating Cell Nuclear Antigen (PCNA)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (B145695) series (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow to cool to room temperature.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with phosphate-buffered saline (PBS).
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against PCNA (diluted in blocking solution) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Rinse with PBS.
-
Develop with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
In Vitro PTH Secretion Assay from Primary Parathyroid Cells
Protocol Outline:
-
Isolation of Primary Parathyroid Cells:
-
Cell Culture and Treatment:
-
Plate the isolated parathyroid cells in multi-well plates.
-
Culture the cells in a medium with a defined calcium concentration.
-
After an equilibration period, replace the medium with fresh medium containing varying concentrations of this compound and a fixed concentration of extracellular calcium.
-
-
Sample Collection and PTH Measurement:
-
After a defined incubation period, collect the culture supernatant.
-
Measure the concentration of PTH in the supernatant using a specific immunoradiometric assay (IRMA) for rat PTH.
-
Rat PTH Immunoradiometric Assay (IRMA)
Principle: This is a two-site sandwich assay. One antibody, specific to the N-terminal region of rat PTH, is immobilized on a solid phase (e.g., plastic beads). A second antibody, also specific to the N-terminal region but at a different epitope, is labeled with a radioisotope (e.g., ¹²⁵I). The amount of radioactivity bound to the solid phase is directly proportional to the concentration of rat PTH in the sample.
Abbreviated Protocol:
-
Pipette 200 µL of standards, controls, or samples into labeled tubes.
-
Add 100 µL of ¹²⁵I-labeled anti-rat PTH antibody to all tubes.
-
Vortex all tubes.
-
Add one antibody-coated bead to each tube.
-
Incubate for 18-24 hours at 4°C on a rotator.
-
Wash the beads to remove unbound labeled antibody.
-
Count the radioactivity of each tube in a gamma counter.
-
Calculate the PTH concentration of the samples based on the standard curve.
Conclusion
The initial preclinical studies of this compound established its role as a potent positive allosteric modulator of the Calcium-Sensing Receptor. In vivo studies in rats demonstrated its efficacy in producing a dose-dependent reduction in PTH and subsequently plasma calcium levels. Furthermore, in models of secondary hyperparathyroidism, this compound was shown to prevent parathyroid gland hyperplasia, highlighting its potential therapeutic utility. While detailed pharmacokinetic and toxicology data are not extensively available in the public domain, the foundational preclinical work on this compound paved the way for the development of second-generation calcimimetics with improved drug-like properties. The experimental protocols and signaling pathway information provided in this guide offer a technical foundation for researchers in the field of CaSR-targeted drug discovery and development.
References
- 1. NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The calcimimetic NPS R-568 decreases plasma PTH in rats with mild and severe renal or dietary secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primary hyperparathyroidism due: Topics by Science.gov [science.gov]
- 4. severe secondary hyperparathyroidism: Topics by Science.gov [science.gov]
- 5. serumcalcium med cinacalcet: Topics by Science.gov [science.gov]
- 6. treat secondary hyperparathyroidism: Topics by Science.gov [science.gov]
- 7. Calcimimetic NPS R-568 prevents parathyroid hyperplasia in rats with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cinacalcet hcl therapy: Topics by Science.gov [science.gov]
- 10. Development and application of primary rat parathyroid cells for transplantation in hypoparathyroidism - Ma - Gland Surgery [gs.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. Culture of Parathyroid Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. research.unipd.it [research.unipd.it]
Tecalcet Hydrochloride: A Technical Guide to Calcium-Sensing Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a comprehensive overview of Tecalcet Hydrochloride (also known as R-568), a second-generation calcimimetic agent. Tecalcet acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis. By enhancing the receptor's sensitivity to extracellular calcium, Tecalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), making it a key therapeutic agent for managing secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This document details Tecalcet's mechanism of action, the downstream signaling cascades it initiates, quantitative pharmacological data, and detailed protocols for key experimental assays relevant to its study.
Introduction: The Challenge of Secondary Hyperparathyroidism
Secondary hyperparathyroidism is a frequent and severe complication of chronic kidney disease, marked by elevated PTH levels, parathyroid gland hyperplasia, and disordered mineral metabolism.[1] Traditional treatments, such as phosphate (B84403) binders and active vitamin D sterols, are often constrained by the risk of hypercalcemia and hyperphosphatemia.[1] Calcimimetics, like Tecalcet, provide a targeted therapeutic strategy by directly modulating the CaSR, the primary regulator of PTH secretion.[1]
Mechanism of Action: Positive Allosteric Modulation of the CaSR
This compound's primary mechanism is the positive allosteric modulation of the CaSR, a Class C G-protein coupled receptor (GPCR) highly expressed on the surface of parathyroid chief cells.[1][2]
-
Allosteric Binding: Unlike the body's natural ligand, Ca²⁺, which binds to the orthosteric site, Tecalcet binds to a distinct allosteric site located within the 7-transmembrane (7TM) domain of the receptor.[1][3]
-
Enhanced Sensitivity: This allosteric binding induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium ions (Ca²⁺).[1][4] This results in a leftward shift of the calcium concentration-response curve, meaning the receptor is activated at lower calcium levels than it otherwise would be.[3][4]
-
Suppression of PTH: The heightened activation of the CaSR effectively inhibits the synthesis and secretion of PTH from the parathyroid glands, a core therapeutic goal in SHPT management.[1][3]
CaSR Signaling Pathways Modulated by Tecalcet
Activation of the CaSR by Tecalcet and extracellular calcium triggers a complex cascade of intracellular signaling events through multiple G-protein subtypes.[1][5] The primary pathways involved are the Gαq/11 and Gαi/o pathways.[1][6]
-
Gαq/11 Pathway: This is the principal signaling route.[5]
-
CaSR activation stimulates the Gαq/11 subunit.[5]
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7]
-
IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca²⁺]i).[3][5]
-
DAG activates Protein Kinase C (PKC), which, along with the increase in intracellular calcium, leads to the downstream inhibition of PTH secretion.[7]
-
-
Gαi/o Pathway:
-
MAPK Pathway: Both the Gαq/11 and Gαi/o pathways can converge to activate the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling cascade.[6][7] This pathway is implicated in regulating gene expression and cellular proliferation within the parathyroid gland, and Tecalcet has been shown to have an antiproliferative effect on parathyroid cells.[1][4]
Quantitative Data
The pharmacodynamic and pharmacokinetic properties of Tecalcet have been characterized in both preclinical and clinical studies.
Table 1: Pharmacodynamic Profile of Tecalcet
| Parameter | Value | Cell Line / Model | Notes |
| EC₅₀ for Extracellular Ca²⁺ | 0.61 ± 0.04 mM | HEK293 cells expressing human CaSR | In the presence of Tecalcet (0.1-100 nM), the EC₅₀ for Ca²⁺ was significantly reduced, demonstrating increased receptor sensitivity.[4] |
| PTH Reduction | Dose-dependent | Sprague-Dawley rats (renal insufficiency model) | Oral administration of 1.5 and 15 mg/kg twice daily reduced serum PTH levels.[4] |
| Parathyroid Cell Proliferation | ↓ 20% (low dose) ↓ 50% (high dose) | Sprague-Dawley rats (renal insufficiency model) | Measured by BrdU-positive cells after 4 days of treatment with 1.5 mg/kg and 15 mg/kg respectively.[4] |
Note: Specific IC₅₀ values for Tecalcet itself are not consistently reported in the public domain; its potency is typically expressed by the leftward shift it causes in the Ca²⁺ EC₅₀.
Table 2: Pharmacokinetic Profile of Calcimimetics (Cinacalcet as a proxy)
Pharmacokinetic data for Tecalcet is limited in publicly available literature. Data for the first-generation calcimimetic, Cinacalcet (B1662232), is provided as a reference.
| Parameter | Value | Population | Reference |
|---|---|---|---|
| Time to Peak Plasma (Tₘₐₓ) | 2 - 6 hours | Healthy Subjects | [8][9] |
| Absolute Bioavailability | 20 - 25% | Healthy Subjects | [8][9] |
| Terminal Elimination Half-life (t₁/₂) | 30 - 40 hours | Healthy Subjects | [8][9] |
| Metabolism | Hepatic (CYP3A4, 2D6, 1A2) | - | [8][9] |
| Effect of Food | AUC increased 1.5 to 1.8-fold with food | Healthy Subjects |[8][9] |
Key Experimental Protocols
Characterization of CaSR modulators like Tecalcet involves a suite of in vitro and in vivo assays. Below are methodologies for two foundational experiments.
Intracellular Calcium Mobilization Assay
This assay is the gold standard for measuring the functional consequence of CaSR activation.[10][11] It directly quantifies the increase in intracellular calcium ([Ca²⁺]i) following receptor stimulation.
Objective: To determine the potency and efficacy of Tecalcet by measuring its ability to potentiate Ca²⁺-induced [Ca²⁺]i flux in cells expressing the CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR.[1]
-
Cell culture medium (e.g., DMEM/F12).
-
Assay Buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).[12]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM).[12][13]
-
This compound stock solution.
-
Calcium chloride (CaCl₂) stock solution.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[13]
Methodology:
-
Cell Plating: Seed CaSR-expressing HEK293 cells into microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove culture medium and load cells with a cell-permeable calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C. This allows the dye to enter the cells where it is cleaved into its active, calcium-sensitive form.
-
Compound Preparation: Prepare a dilution series of Tecalcet in assay buffer. Also, prepare a dilution series of CaCl₂.
-
Baseline Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition & Measurement:
-
Agonist Mode: Add different concentrations of Tecalcet to the wells and measure the fluorescence change over time.
-
Potentiator Mode: Add a fixed, sub-maximal concentration of Tecalcet, followed by the addition of varying concentrations of CaCl₂. This is the standard method for allosteric modulators.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca²⁺]i. Calculate the peak fluorescence response. For potentiator mode, plot the peak response against the CaCl₂ concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ of CaCl₂ in the presence and absence of Tecalcet.
ERK Phosphorylation Assay
This assay measures the activation of the MAPK/ERK pathway, a key downstream signaling event of CaSR activation.[14]
Objective: To quantify the activation of ERK1/2 (p44/42 MAPK) in response to CaSR stimulation by Tecalcet.
Materials:
-
CaSR-expressing cells (e.g., CHO-K1, HEK293).
-
Serum-free cell culture medium.
-
This compound.
-
Lysis buffer.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
Secondary antibodies (fluorescently labeled, e.g., IRDye).
-
Assay kits (e.g., In-Cell Western, AlphaScreen™ SureFire™).[14][15][16]
-
96-well or 384-well microplates.
-
Plate reader or imaging system capable of detecting the assay signal.
Methodology (based on In-Cell Western):
-
Cell Plating & Starvation: Seed cells in a microplate. Once confluent, starve the cells in serum-free medium for 18-24 hours to reduce basal ERK phosphorylation.[16]
-
Compound Stimulation: Treat cells with varying concentrations of Tecalcet (or a positive control agonist) for a predetermined optimal time (typically 3-15 minutes) at 37°C.[14][16]
-
Fixation & Permeabilization: Immediately fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA or non-fat milk solution).
-
Antibody Incubation: Incubate cells with the primary antibody cocktail (anti-phospho-ERK and anti-total-ERK) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Data Acquisition: After a final wash, read the plate using an imaging system (e.g., LI-COR Odyssey). The signal from the anti-phospho-ERK antibody is normalized to the signal from the anti-total-ERK antibody (which serves as a loading control).
-
Data Analysis: Plot the normalized phospho-ERK signal against the agonist concentration to generate a dose-response curve and calculate the EC₅₀.
Conclusion
This compound is a potent, second-generation calcimimetic that effectively manages secondary hyperparathyroidism by acting as a positive allosteric modulator of the Calcium-Sensing Receptor.[1] Its mechanism, centered on enhancing CaSR sensitivity to extracellular calcium, leads to the activation of Gq/11 and Gi/o signaling pathways, ultimately suppressing PTH secretion and parathyroid cell proliferation.[1][3] The experimental protocols detailed herein provide a robust framework for the continued investigation and development of CaSR-targeted therapeutics. This in-depth understanding is crucial for optimizing clinical applications and exploring the full potential of calcimimetic agents in treating disorders of mineral metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tecalcet Hydrochloride Binding Site on the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecalcet hydrochloride (also known as R-568) is a potent, second-generation calcimimetic that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). By binding to a site distinct from the orthosteric calcium-binding domain, Tecalcet enhances the receptor's sensitivity to extracellular calcium. This modulation leads to the suppression of parathyroid hormone (PTH) secretion, making it a valuable therapeutic agent for conditions like secondary hyperparathyroidism. This technical guide provides a comprehensive overview of the Tecalcet binding site on the CaSR, the downstream signaling cascades, quantitative pharmacological data, and detailed experimental protocols.
The Calcium-Sensing Receptor (CaSR): A Brief Overview
The CaSR is a class C G-protein coupled receptor (GPCR) that plays a central role in maintaining calcium homeostasis.[1] It is predominantly expressed in the parathyroid glands and kidneys. The receptor is a homodimer, with each subunit comprising a large extracellular Venus flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane (7TM) domain.[1] Activation of the CaSR by extracellular calcium initiates intracellular signaling pathways that ultimately inhibit the synthesis and secretion of PTH.[1]
The Allosteric Binding Site of this compound
This compound acts as a positive allosteric modulator, meaning it binds to a site on the CaSR that is topographically distinct from the orthosteric binding site for the endogenous ligand, Ca2+.[1][2] This allosteric binding event does not directly activate the receptor but rather induces a conformational change that increases the receptor's sensitivity to extracellular calcium.[2]
The binding site for Tecalcet and other arylalkylamine calcimimetics is located within the seven-transmembrane (7TM) domain of the CaSR.[1] In the absence of a co-crystal structure of Tecalcet bound to the CaSR, the precise location and interacting residues have been elucidated through a combination of mutagenesis studies and molecular modeling.
Key features of the Tecalcet binding site:
-
Location: The binding pocket is situated at the protein-lipid interface of the 7TM bundle.[1]
-
Interacting Residues: While direct mutagenesis studies specifically for Tecalcet are not extensively published, research on structurally similar calcimimetics like cinacalcet (B1662232) has identified several critical amino acid residues that are likely conserved for Tecalcet binding. These include:
These residues create a hydrophobic pocket that accommodates the arylalkylamine structure of Tecalcet, stabilizing the active conformation of the receptor.
Downstream Signaling Pathways
The potentiation of CaSR activity by Tecalcet triggers a cascade of intracellular signaling events primarily through two major G-protein pathways: Gq/11 and Gi/o.[2][4]
Gq/11 Pathway
This is the principal signaling pathway activated by the CaSR.[1]
-
Activation of Phospholipase C (PLC): Upon CaSR activation, the Gαq/11 subunit stimulates PLC.[1]
-
Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca²⁺]i).[4]
-
Activation of Protein Kinase C (PKC): The combination of increased [Ca²⁺]i and DAG activates PKC, which in turn phosphorylates downstream targets.[4]
The net effect of this pathway is a potent inhibition of PTH secretion.
Gi/o Pathway
The CaSR also couples to Gi/o proteins.[4]
-
Inhibition of Adenylyl Cyclase: Activation of the Gαi/o subunit inhibits adenylyl cyclase.[4]
-
Reduction of cAMP Levels: This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4]
This pathway also contributes to the overall suppression of PTH secretion.
Caption: Tecalcet enhances CaSR signaling through Gq/11 and Gi/o pathways.
Quantitative Data
The following tables summarize the quantitative pharmacological data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| Effect on EC50 for Extracellular Ca2+ | Decreased to 0.61 ± 0.04 mM | Not specified | [5] |
| [Ca2+]i Increase | Concentration-dependent (0.1-100 µM) | Not specified | [5] |
| EC50 for [Ca2+]i increase | 51 nM | HEK293 cells expressing human parathyroid CaSR (in the presence of 0.5 mM extracellular Ca²⁺) | [6] |
| IC50 for PTH secretion | 28 nM | Cultured bovine parathyroid cells | [6] |
Table 2: In Vivo Effects of this compound in a Rat Model of Renal Insufficiency
| Dosage | Duration | Effect on Serum PTH | Effect on Parathyroid Cell Proliferation | Reference |
| 1.5 mg/kg (oral, twice daily) | 4 days | Dose-dependent reduction | 20% reduction in BrdU-positive cells | [5] |
| 15 mg/kg (oral, twice daily) | 4 days | Dose-dependent reduction | 50% reduction in BrdU-positive cells | [5] |
| 1, 5, or 10 mg/kg (daily oral gavage) | 4 weeks | Decreased in treated animals | Doses of 5 and 10 mg/kg significantly reduced the number of PCNA-positive cells and decreased parathyroid weight | [6] |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This protocol describes a common method to measure the effect of Tecalcet on intracellular calcium mobilization in cells expressing the CaSR.[4][6]
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Cell Culture: Plate HEK293-CaSR cells in a 96-well microplate at a density of approximately 50,000 cells/well and allow them to adhere and grow for 24 hours.
-
Dye Loading: Aspirate the culture medium and add 100 µL of loading buffer containing the calcium-sensitive dye to each well. Incubate at 37°C for 60 minutes in the dark.
-
Cell Washing: Aspirate the dye-containing buffer and gently wash the cells twice with 100 µL of assay buffer (loading buffer without the dye). After the final wash, add 100 µL of assay buffer to each well.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading. Inject a solution of Tecalcet at various concentrations into the wells.
-
Data Acquisition: Immediately begin kinetic fluorescence readings at appropriate excitation/emission wavelengths (e.g., 485 nm/525 nm for Fluo-4). Continue to measure fluorescence intensity for at least 3-5 minutes.
-
Data Analysis: Normalize the fluorescence signal (e.g., as a ratio of baseline fluorescence). Plot the peak fluorescence response against the Tecalcet concentration to generate a concentration-response curve and determine the EC50.
Caption: A typical workflow for an in vitro intracellular calcium mobilization assay.
In Vivo Model of Secondary Hyperparathyroidism in Rats
This protocol describes the induction of secondary hyperparathyroidism in rats and subsequent treatment with Tecalcet.[5][6]
Materials:
-
Male Sprague-Dawley rats (310-350 g)
-
Surgical instruments for nephrectomy
-
High-phosphorus diet
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO and 90% corn oil)
-
Blood collection supplies
-
ELISA kits for PTH measurement
-
Instruments for measuring serum calcium and phosphorus
Procedure:
-
Induction of Renal Insufficiency: Perform a two-stage 5/6 nephrectomy. In the first stage, ligate two of the three branches of the left renal artery. One week later, perform a complete right nephrectomy.
-
Disease Development: House the rats for a period (e.g., 6 weeks) on a high-phosphorus diet to allow for the development of secondary hyperparathyroidism.
-
Treatment: Randomize rats into treatment and vehicle control groups. Administer this compound orally via gavage at specified doses (e.g., 1, 5, or 10 mg/kg) and frequencies (e.g., daily or twice daily) for the duration of the study (e.g., 4 weeks). The control group receives the vehicle.
-
Sample Collection: Collect blood samples at baseline and at various time points throughout the study.
-
Biochemical Analysis: Measure serum PTH, calcium, and phosphorus levels using appropriate methods (e.g., ELISA for PTH, colorimetric assays for calcium and phosphorus).
-
Histological Analysis (Optional): At the end of the study, harvest parathyroid glands for histological analysis to assess cell proliferation (e.g., using PCNA or BrdU staining).
-
Data Analysis: Compare the biochemical and histological parameters between the Tecalcet-treated and vehicle-treated groups to determine the efficacy of the compound.
Caption: Workflow for an in vivo study of Tecalcet in a rat model.
Conclusion
This compound is a well-characterized positive allosteric modulator of the calcium-sensing receptor. Its binding to a distinct site within the 7TM domain enhances the receptor's sensitivity to extracellular calcium, leading to the activation of Gq/11 and Gi/o signaling pathways and a subsequent reduction in PTH secretion. The quantitative data from both in vitro and in vivo studies demonstrate its potency and efficacy. The experimental protocols outlined in this guide provide a framework for further investigation into the pharmacology of Tecalcet and other CaSR modulators. A thorough understanding of the molecular interactions at the allosteric binding site is crucial for the rational design of next-generation calcimimetics with improved therapeutic profiles.
References
Early Research Findings on Tecalcet Hydrochloride Efficacy: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet Hydrochloride (also known as R-568) is a second-generation, orally active calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] By binding to an allosteric site on the CaSR, this compound increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[1][2][3] This enhanced sensitivity leads to the suppression of parathyroid hormone (PTH) synthesis and secretion.[1] this compound was investigated for the management of secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD).[1] However, its development was terminated, and it served as a precursor to the clinically approved calcimimetic, Cinacalcet.[4][5] This document provides an in-depth technical overview of the early preclinical and limited clinical research findings on the efficacy of this compound.
Core Mechanism of Action: Allosteric Modulation of the CaSR
This compound's primary mechanism of action is the positive allosteric modulation of the CaSR, a G-protein coupled receptor (GPCR) highly expressed on the surface of parathyroid chief cells.[1] Unlike the endogenous ligand, extracellular Ca²⁺, which binds to the orthosteric site, Tecalcet binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the CaSR, heightening its sensitivity to extracellular Ca²⁺. Consequently, at any given concentration of extracellular calcium, the CaSR is more readily activated in the presence of Tecalcet, leading to a downstream signaling cascade that inhibits PTH secretion.[1]
Signaling Pathways
The activation of the CaSR by this compound and extracellular calcium initiates intracellular signaling through multiple G-protein subtypes, primarily Gαq/11 and Gαi/o.[1][2]
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[2]
-
Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
Both pathways contribute to the ultimate physiological response of suppressing PTH synthesis and secretion.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. serumcalcium med cinacalcet: Topics by Science.gov [science.gov]
"Tecalcet Hydrochloride" as a first-generation calcimimetic
An In-depth Examination of a Second-Generation Calcimimetic for the Treatment of Secondary Hyperparathyroidism
Introduction
Tecalcet Hydrochloride, also known by its development codes R-568 and NPS R-568, is a potent, orally active, second-generation calcimimetic agent.[1][2] Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR), a key regulator of calcium homeostasis.[3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Contrary to its occasional misclassification, Tecalcet is a second-generation calcimimetic, with Cinacalcet (B1662232) being the first-generation compound approved for clinical use.[2] Due to the limited availability of public human clinical trial data for Tecalcet, this guide will also reference data from other approved calcimimetics, such as Cinacalcet, to provide a broader therapeutic context.
Chemical Properties and Formulation
This compound is the hydrochloride salt of Tecalcet.
| Property | Value |
| Chemical Name | 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine hydrochloride |
| Molecular Formula | C₁₈H₂₃Cl₂NO |
| Molecular Weight | 340.29 g/mol |
| CAS Number | 177172-49-5 |
| Appearance | White to off-white solid |
Data sourced from multiple references.[4][5][6]
Formulation for In Vivo Studies:
For oral administration in preclinical rodent models, a common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline to create a stable suspension.[4]
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound exerts its therapeutic effect by acting as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G-protein coupled receptor (GPCR) highly expressed on the surface of parathyroid chief cells.[2]
Tecalcet binds to a site on the CaSR that is distinct from the binding site of its endogenous ligand, extracellular calcium (Ca²⁺).[2] This allosteric binding induces a conformational change in the receptor, increasing its sensitivity to extracellular Ca²⁺.[4] Consequently, the CaSR is activated at lower concentrations of extracellular calcium, leading to the suppression of parathyroid hormone (PTH) synthesis and secretion.[2]
Downstream Signaling Pathways
The activation of the CaSR by Tecalcet and extracellular calcium initiates a cascade of intracellular signaling events through the coupling to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o.[2]
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of stored intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key signal for inhibiting PTH secretion.[2]
-
Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][7] This pathway also contributes to the regulation of cellular processes and hormone secretion.
Quantitative Data
In Vitro Pharmacodynamics
The potency of this compound has been demonstrated in various in vitro assays using cell lines expressing the CaSR.
| Parameter | Value | Cell Line | Conditions | Reference |
| EC₅₀ for [Ca²⁺]i increase | 51 nM | HEK293 cells expressing human parathyroid CaR | In the presence of 0.5 mM extracellular Ca²⁺ | [7] |
| IC₅₀ for PTH secretion | 28 nM | Cultured bovine parathyroid cells | In the presence of 0.5 mM extracellular Ca²⁺ | |
| Effect on Ca²⁺ EC₅₀ | Shifts EC₅₀ to 0.61 ± 0.04 mM | Not specified | Tecalcet concentrations of 0.1-100 nM | [4] |
In Vivo Preclinical Data (Rat Model of Secondary Hyperparathyroidism)
Studies in a rat model of secondary hyperparathyroidism (SHPT) induced by 5/6 nephrectomy have demonstrated the in vivo efficacy of Tecalcet.
| Animal Model | Dosage | Duration | Key Findings | Reference |
| 10-week-old Male Sprague-Dawley rats with renal insufficiency | 1.5 mg/kg and 15 mg/kg, orally, twice daily | 4 days | - Dose-dependent reduction in serum PTH levels.- 20% reduction in BrdU-positive parathyroid cells at the low dose.- 50% reduction in BrdU-positive parathyroid cells at the high dose.- Dose-dependent reduction in parathyroid cell volume. | [4] |
Pharmacokinetics
Publicly available human pharmacokinetic data for this compound is limited. For context, the pharmacokinetic parameters of the first-generation calcimimetic, Cinacalcet, are provided below.
| Parameter (Cinacalcet) | Value |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 2-6 hours |
| Absolute Bioavailability | 20-25% |
| Terminal Elimination Half-life (t₁/₂) | 30-40 hours |
| Volume of Distribution (Vd) | ~1000 L |
| Metabolism | Extensively by hepatic CYP enzymes (primarily CYP3A4, CYP2D6, and CYP1A2) |
Data for Cinacalcet sourced from multiple references.[8][9][10]
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This assay measures the ability of Tecalcet to potentiate CaSR-mediated increases in intracellular calcium.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human parathyroid CaSR.
Methodology:
-
Cell Seeding: Seed HEK293-CaSR cells in 96-well black-wall, clear-bottom plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing a low calcium concentration.
-
Compound Incubation: Wash the cells and incubate with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM).
-
Fluorescence Measurement: Measure changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescence plate reader.
-
Data Analysis: Calculate the EC₅₀ value from the concentration-response curve.
References
- 1. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The calcium-sensing receptor and its interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 7. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
Tecalcet Hydrochloride and Cinacalcet: A Structural and Functional Comparison of Two Calcium-Sensing Receptor Modulators
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tecalcet Hydrochloride and Cinacalcet (B1662232) are both positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis. While they share a common mechanism of action, their distinct structural features influence their pharmacological profiles. This technical guide provides a comprehensive analysis of the structural relationship between this compound and Cinacalcet, detailing their mechanism of action, comparative efficacy from available data, and the experimental protocols used for their evaluation. Visualizations of the CaSR signaling pathway and a representative experimental workflow are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, is the principal regulator of systemic calcium homeostasis.[1][2] It is highly expressed in the parathyroid glands and kidneys.[3] Tecalcet and Cinacalcet are calcimimetic agents that enhance the sensitivity of the CaSR to extracellular calcium.[4][5] This allosteric modulation leads to a reduction in the synthesis and secretion of parathyroid hormone (PTH), making these compounds effective in the treatment of hyperparathyroidism.[6][7] Both Tecalcet, also known as R-568, and Cinacalcet belong to the arylalkylamine class of calcimimetics.[4][8] Despite their similar therapeutic action, subtle differences in their chemical structures can impact their potency and clinical application.
Structural Relationship
Tecalcet and Cinacalcet, while both being arylalkylamines, possess distinct substituent groups on their aromatic rings and differ in the nature of the chiral amine moiety.
This compound:
-
Chemical Name: 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine hydrochloride[9]
-
Molecular Formula: C₁₈H₂₃Cl₂NO[9]
-
Structure: Features a (1R)-1-(3-methoxyphenyl)ethyl amine group connected via a propyl linker to a 2-chlorophenyl group.[9]
Cinacalcet:
-
Chemical Name: N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine[10]
-
Molecular Formula: C₂₂H₂₂F₃N[10]
-
Structure: Comprises a (1R)-1-(naphthalen-1-yl)ethyl amine group linked by a propyl chain to a 3-(trifluoromethyl)phenyl group.[10]
The key structural differences lie in the aromatic substituents. Tecalcet possesses a methoxy (B1213986) group and a chlorine atom, whereas Cinacalcet has a larger naphthalene (B1677914) ring and a trifluoromethyl group. These variations in lipophilicity, size, and electronic properties of the substituents are responsible for the differences in their binding affinity to the allosteric site on the CaSR and their overall pharmacological profiles.
Mechanism of Action and Signaling Pathway
Both Tecalcet and Cinacalcet are positive allosteric modulators of the CaSR.[5][6] They bind to a transmembrane site on the receptor, distinct from the orthosteric calcium-binding site.[11] This binding event induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[6]
The activation of the CaSR by calcimimetics primarily initiates the Gαq/11 signaling pathway.[4][12] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[13][14] The CaSR can also couple to Gαi/o, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels.[13]
Quantitative Data Summary
Direct, head-to-head comparative studies of Tecalcet and Cinacalcet under identical experimental conditions are limited in publicly available literature. The following tables summarize available quantitative data, but it is crucial to note that the differing experimental setups (e.g., cell lines, assay endpoints) prevent a direct comparison of potency.
Table 1: Tecalcet (R-568) In Vitro Potency
| Parameter | Value | Cell Line | Assay |
| EC₅₀ | 80 nM | CHO | Intracellular Calcium Mobilization[4] |
Table 2: Cinacalcet In Vitro Potency
| Parameter | Value | Cell Line | Assay |
| EC₅₀ | 51 nM | HEK293 | Cytoplasmic Ca²⁺ increase[15] |
| EC₅₀ | 2.8 µM | T84 | Inhibition of Forskolin-induced Cl⁻ secretion[4] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a fundamental method for evaluating the potency of CaSR modulators by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Materials:
-
HEK293 cells stably expressing the human CaSR (HEK293-CaSR).
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Test compounds (this compound, Cinacalcet).
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Culture: Culture HEK293-CaSR cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the Fluo-4 AM dye-loading solution in the dark at 37°C for 1 hour.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of the test compounds (Tecalcet or Cinacalcet) to the wells.
-
Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a solution with a fixed concentration of extracellular calcium to stimulate the CaSR. Record the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]i. Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ value.
In Vitro PTH Secretion Assay
This assay measures the ability of calcimimetics to inhibit PTH secretion from parathyroid cells.
Materials:
-
Isolated bovine or human parathyroid cells.
-
Culture medium with varying calcium concentrations.
-
Test compounds (this compound, Cinacalcet).
-
PTH immunoassay kit (e.g., ELISA).
Protocol:
-
Cell Preparation: Isolate parathyroid cells using enzymatic digestion.
-
Incubation: Incubate the cells in culture medium with a low calcium concentration to establish a baseline of PTH secretion.
-
Treatment: Treat the cells with varying concentrations of Tecalcet or Cinacalcet in the presence of a fixed, sub-maximal concentration of extracellular calcium.
-
Sample Collection: After a defined incubation period, collect the culture supernatant.
-
PTH Measurement: Measure the concentration of PTH in the supernatant using a specific immunoassay.
-
Data Analysis: Plot the percentage inhibition of PTH secretion against the concentration of the test compound to determine the IC₅₀ value.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. benchchem.com [benchchem.com]
- 8. Cinacalcet hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to "Tecalcet Hydrochloride" for In Vitro Hyperparathyroidism Research
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Tecalcet hydrochloride (also known as R-568) for the in vitro study of hyperparathyroidism. Tecalcet is a potent, orally active, second-generation calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] By enhancing the CaSR's sensitivity to extracellular calcium, Tecalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), making it an invaluable tool for investigating the pathophysiology of hyperparathyroidism and developing novel therapeutics.[1][4]
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
Tecalcet's primary mechanism of action is its positive allosteric modulation of the CaSR, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of parathyroid chief cells.[1][5] Unlike endogenous ligands that bind to the orthosteric site, Tecalcet binds to a distinct allosteric site within the transmembrane domain of the CaSR.[3][4] This binding induces a conformational change that increases the receptor's affinity for extracellular calcium ions (Ca²⁺).[1][3] Consequently, in the presence of Tecalcet, the CaSR is activated at lower concentrations of extracellular calcium, leading to a leftward shift in the calcium concentration-response curve.[3][4] This enhanced sensitivity to calcium triggers downstream signaling cascades that inhibit the synthesis and secretion of PTH.[1][4]
Downstream Signaling Pathways
Activation of the CaSR by extracellular calcium, potentiated by Tecalcet, initiates intracellular signaling through multiple G-protein-dependent pathways, primarily involving Gαq/11 and Gαi/o.[1][5][6]
-
Gαq/11 Pathway: This is the principal signaling pathway activated by the CaSR.[4][6] Gαq/11 activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5] IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca²⁺]i).[4][6] DAG, in conjunction with the elevated [Ca²⁺]i, activates protein kinase C (PKC).[5]
-
Gαi/o Pathway: The CaSR also couples to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Reduced cAMP levels are associated with a decrease in PTH secretion.[3][6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Both the Gq/11 and Gi/o pathways can converge to activate the MAPK cascade, including ERK1/2.[5][6] This pathway is implicated in regulating gene expression and cellular proliferation within the parathyroid gland.[1]
Quantitative Data from In Vitro Studies
The following tables summarize the quantitative effects of this compound in various in vitro experimental models.
| Parameter | Value | Cell Model | Conditions | Reference(s) |
| IC₅₀ for PTH Secretion | 28 nM | Cultured bovine parathyroid cells | In the presence of 0.5 mM extracellular Ca²⁺ | [1] |
| EC₅₀ for Calcitonin Secretion | 34 nM | Rat medullary thyroid carcinoma 6-23 cells expressing the CaSR | - | [1] |
| Shift in EC₅₀ for Extracellular Ca²⁺ | Decreased to 0.61 ± 0.04 mM | - | Tecalcet (0.1-100 nM) | [1][7] |
| Effect on Intracellular Ca²⁺ ([Ca²⁺]i) | Concentration-dependent increase | - | Tecalcet (0.1-100 µM) | [7][8] |
| EC₅₀ for iCa²⁺ Mobilization | 7.10 ± 0.18 µM | HEK-293 (WT CaSR) | Not specified | [6] |
| EC₅₀ for iCa²⁺ Mobilization | 10.02 ± 0.27 µM | HEK-293 (I554N mutant CaSR) | Not specified | [6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to study the effects of this compound are outlined below.
Cell Culture
-
Cell Lines:
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM for HEK293 cells) supplemented with fetal bovine serum, antibiotics, and selective agents for stable cell lines. Cells should be cultured at 37°C in a humidified atmosphere of 5% CO₂.
Intracellular Calcium Mobilization Assay
This assay measures the ability of Tecalcet to potentiate Ca²⁺-induced increases in intracellular calcium.
-
Protocol:
-
Seed CaSR-expressing cells (e.g., HEK293-CaSR) in a 96-well black, clear-bottom plate and culture overnight.
-
Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of extracellular Ca²⁺.
-
Measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
Calculate the dose-response curve and determine the EC₅₀ value for Tecalcet.
-
Parathyroid Hormone (PTH) Secretion Assay
This assay quantifies the inhibitory effect of Tecalcet on PTH secretion from parathyroid cells.
-
Protocol:
-
Culture primary parathyroid cells or other suitable models in multi-well plates.
-
Wash the cells and replace the medium with a low-calcium medium to stimulate PTH secretion.
-
Treat the cells with a range of Tecalcet concentrations in the presence of a fixed, sub-maximal concentration of extracellular Ca²⁺ (e.g., 0.5 mM).
-
Incubate for a defined period (e.g., 1-4 hours).
-
Collect the culture supernatant.
-
Measure the concentration of PTH in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Normalize the PTH concentration to the total protein content or cell number in each well.
-
Generate a dose-response curve and calculate the IC₅₀ value for Tecalcet.
-
Logical Relationships in Tecalcet's Action
The core relationship in Tecalcet's mechanism of action is a logical cascade that begins with its binding to the CaSR and culminates in the inhibition of PTH secretion. This can be visualized as a series of dependent events.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tecalcet Hydrochloride in Calcium Homeostasis Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecalcet (B1147014) Hydrochloride (also known as R-568) is a potent, orally active, second-generation calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] By enhancing the sensitivity of the CaSR to extracellular calcium, tecalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[1] This technical guide provides a comprehensive overview of Tecalcet's mechanism of action, its role in calcium homeostasis, and its application in preclinical research. Due to the limited public availability of human clinical trial data for Tecalcet, this guide incorporates clinical context from other calcimimetics, such as cinacalcet (B1662232) and etelcalcetide, to illustrate the therapeutic potential of this drug class. Detailed experimental protocols and diagrammatic representations of key signaling pathways and workflows are included to facilitate further investigation in this field.
Introduction to Calcium Homeostasis and the Calcium-Sensing Receptor (CaSR)
Calcium is a fundamental second messenger and a critical element for numerous physiological processes, including neuromuscular function, blood coagulation, and bone metabolism. The maintenance of stable extracellular calcium concentrations is tightly regulated by a complex interplay of hormones and signaling pathways.[5] The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR), is a key player in maintaining calcium homeostasis.[6] Predominantly expressed on the surface of parathyroid chief cells, the CaSR detects minute fluctuations in blood calcium levels.[6][7][8] When blood calcium levels decrease, the CaSR stimulates the secretion of PTH, which in turn acts on bone and kidneys to restore normal calcium levels.[6][9]
Secondary hyperparathyroidism (SHPT) is a common complication of chronic kidney disease (CKD), characterized by elevated PTH levels, parathyroid gland hyperplasia, and disordered mineral metabolism.[1] Calcimimetics, like Tecalcet, represent a targeted therapeutic approach by directly modulating the CaSR to control PTH secretion.[1]
Mechanism of Action of Tecalcet Hydrochloride
This compound is a positive allosteric modulator of the CaSR.[1][2][4] It binds to a site on the receptor distinct from the orthosteric calcium-binding site.[1] This allosteric binding induces a conformational change in the CaSR, thereby increasing its sensitivity to extracellular calcium ions (Ca²⁺).[1][2][3] Consequently, at any given extracellular calcium concentration, the CaSR is more readily activated in the presence of Tecalcet. This heightened activation effectively suppresses the synthesis and secretion of PTH from the parathyroid glands.[1]
Downstream Signaling Pathways
The activation of the CaSR by Tecalcet and extracellular calcium initiates a cascade of intracellular signaling events. The CaSR couples to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o, leading to the activation of various downstream effectors.[1][10]
-
Gαq/11 Pathway: Upon activation, the CaSR stimulates the Gαq/11 pathway, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[1][10]
-
Gαi/o Pathway: Activation of the Gαi/o pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[10]
Both pathways ultimately contribute to the suppression of PTH synthesis and release from the parathyroid glands.[10]
Preclinical Data
Preclinical studies in rodent models of SHPT have demonstrated the efficacy of Tecalcet in a dose-dependent manner.
In Vitro Studies
In bovine parathyroid cells, Tecalcet (as NPS R-568) inhibited PTH secretion with an IC₅₀ of 27 ± 7 nM.[11] The inhibitory effects were observed at concentrations as low as 3 nM.[11] Furthermore, in HEK 293 cells expressing the human CaSR, Tecalcet was shown to potentiate the increase in intracellular Ca²⁺ in response to extracellular Ca²⁺.[11]
In Vivo Studies in a Rat Model of Secondary Hyperparathyroidism
Studies in rats with renal insufficiency induced by a 5/6 nephrectomy have shown that oral administration of Tecalcet leads to a dose-dependent reduction in serum PTH levels.[2]
| Dose of Tecalcet (mg/kg, orally) | Effect on Serum PTH | Effect on Parathyroid Cell Proliferation | Reference |
| 1.5 (twice daily for 4 days) | Dose-dependent reduction | Reduced BrdU-positive cells by 20% | [2] |
| 15 (twice daily for 4 days) | Dose-dependent reduction | Reduced BrdU-positive cells by 50% | [2] |
These studies indicate an antiproliferative effect of Tecalcet on parathyroid cells, suggesting its potential to mitigate parathyroid gland hyperplasia.[2]
Clinical Context and Data from Other Calcimimetics
While extensive clinical trial data for Tecalcet is not publicly available, as its development was terminated, the clinical utility of calcimimetics is well-established through studies with cinacalcet and etelcalcetide.[6][12]
Cinacalcet, an orally administered calcimimetic, has been shown to effectively lower PTH and normalize serum calcium levels in patients with primary and secondary hyperparathyroidism.[13][14] In a study of patients with primary hyperparathyroidism, cinacalcet (30, 40, or 50 mg twice daily) normalized serum calcium after the second dose, with maximum decreases in PTH of over 50% occurring 2-4 hours after dosing.[14]
| Drug | Indication | Key Efficacy Endpoints | Reference |
| Cinacalcet | Primary Hyperparathyroidism | Normalization of serum calcium, >50% reduction in PTH | [14] |
| Cinacalcet | Secondary Hyperparathyroidism in dialysis patients | Reduction in PTH, calcium, and phosphorus levels | [8][12] |
| Etelcalcetide | Secondary Hyperparathyroidism in hemodialysis patients | Reduction in PTH levels | [15][16] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is fundamental for evaluating the potency and efficacy of CaSR modulators by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.[15]
Objective: To determine the ability of a test compound to modulate CaSR activity.
Materials:
-
HEK293 cells stably expressing the human CaSR.[15]
-
Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM).
-
Test compound (this compound) and vehicle control.
Methodology:
-
Cell Culture: Culture HEK293-CaSR cells to confluence in appropriate media.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye.
-
Assay:
-
Wash cells to remove excess dye.
-
Add the test compound (Tecalcet) at various concentrations.
-
Stimulate the cells with a range of extracellular calcium concentrations.
-
Measure the fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorometric imaging plate reader.
-
-
Data Analysis: Plot the change in intracellular calcium concentration against the extracellular calcium concentration to determine the EC₅₀ (the concentration of Ca²⁺ that elicits a half-maximal response) in the presence and absence of the test compound. A leftward shift in the dose-response curve indicates positive allosteric modulation.
In Vivo Rodent Model of Secondary Hyperparathyroidism
This protocol outlines the induction of SHPT in rats and the subsequent evaluation of a test compound.[1][10][15]
Objective: To assess the in vivo efficacy of Tecalcet in reducing PTH levels and mitigating parathyroid gland hyperplasia.
Animal Model: Male Sprague-Dawley rats.[2]
Methodology:
-
Induction of SHPT: A two-stage 5/6 nephrectomy is performed to induce chronic kidney disease and subsequent SHPT.[1]
-
Treatment: Following a recovery and disease development period (e.g., 6 weeks post-surgery), rats are randomized into treatment and vehicle control groups. This compound is administered orally (e.g., by gavage) at specified doses (e.g., 1, 5, or 10 mg/kg daily).[1]
-
Endpoint Measurement:
-
Biochemical Analysis: Collect blood samples at baseline and at various time points to measure serum PTH, calcium, and phosphorus levels using commercially available assay kits.[1][15]
-
Histological Analysis: At the end of the study, harvest, weigh, and process parathyroid glands for histological analysis (e.g., immunohistochemistry for proliferation markers like PCNA or BrdU).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. WO2009001214A2 - Thieno[2,3-d]pyrimidin-4(3h)-one, isoxazolo[5,4-d]pyrimidin-4(5h)-one and isothiazolo[5,4-d]pyrimidin-4(5h)-one derivatives as calcium receptor antagonists - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. serumcalcium med cinacalcet: Topics by Science.gov [science.gov]
- 13. assets.cureus.com [assets.cureus.com]
- 14. The calcimimetic cinacalcet normalizes serum calcium in subjects with primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Etelcalcetide hydrochloride | CaSR | TargetMol [targetmol.com]
Investigating G Protein-Coupled Receptor Modulation with Tecalcet Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecalcet Hydrochloride, also known as R-568, is a potent, orally active, second-generation calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] The CaSR, a Class C G protein-coupled receptor (GPCR), is the principal regulator of parathyroid hormone (PTH) secretion and plays a critical role in calcium homeostasis.[1][4] Tecalcet enhances the sensitivity of the CaSR to extracellular calcium, leading to the suppression of PTH synthesis and secretion.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Mechanism of Action: Positive Allosteric Modulation of the Calcium-Sensing Receptor
This compound's primary mechanism of action is the positive allosteric modulation of the CaSR, which is highly expressed on the surface of parathyroid chief cells.[1] Unlike endogenous orthosteric agonists that bind to the primary ligand-binding site, Tecalcet binds to a distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor.[4] This allosteric binding induces a conformational change in the CaSR, thereby increasing its sensitivity to extracellular calcium ions (Ca²⁺).[1][2] Consequently, at any given extracellular calcium concentration, the CaSR is more readily activated in the presence of Tecalcet.[1] This heightened activation effectively suppresses the synthesis and secretion of PTH from the parathyroid glands.[1]
Downstream Signaling Pathways
The activation of the CaSR by calcium, potentiated by Tecalcet, initiates a cascade of intracellular signaling events through coupling with multiple G-protein subtypes, primarily Gαq/11 and Gαi/o.[1][5][6]
-
Gαq/11 Pathway: This is the primary signaling pathway activated by the CaSR.[4] Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][4][6] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca²⁺]i).[4][6]
-
Gαi/o Pathway: Activation of the Gαi/o pathway inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Both of these pathways contribute to the ultimate suppression of PTH synthesis and release from the parathyroid glands.[6]
CaSR signaling modulated by Tecalcet.
Quantitative Data
The pharmacodynamic effects of this compound have been quantified in various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| EC₅₀ for [Ca²⁺]i increase | 51 nM | HEK293 cells expressing human parathyroid CaR | In the presence of a fixed, sub-maximal concentration of extracellular calcium. | [1] |
| EC₅₀ for extracellular Ca²⁺ | Decreased to 0.61 ± 0.04 mM | Not specified | In the presence of Tecalcet (NPS 568, 0.1-100 nM). | [2][7] |
Table 2: In Vivo Effects of this compound in Rat Models of Secondary Hyperparathyroidism (SHPT)
| Animal Model | Dosage | Duration | Key Findings | Reference |
| 5/6 nephrectomized rats | 1, 5, or 10 mg/kg, daily oral gavage | 4 weeks | Doses of 5 and 10 mg/kg significantly reduced PCNA-positive cells and decreased parathyroid weight. Serum PTH levels decreased. | [8] |
| 5/6 nephrectomized rats | 10 mg/kg, orally, once daily | 12-13 days | Serum PTH decreased by >45%. | [8] |
| 5/6 nephrectomized rats | 10 mg/kg/day, orally | 6 weeks | Significantly reduced serum PTH compared to vehicle-treated uremic rats. | [8] |
| Rats with renal insufficiency | 1.5 and 15 mg/kg, orally, twice daily | 4 days | Reduced the number of BrdU-positive PT cells by 20% (low dose) and 50% (high dose), indicating an antiproliferative effect. Serum PTH levels were reduced in a dose-dependent manner. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to CaSR activation.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)[4]
-
Fetal Bovine Serum (FBS)[4]
-
Penicillin-Streptomycin[4]
-
Pluronic F-127[4]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[9][10]
-
This compound[1]
-
CaCl₂ solution[4]
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human CaSR in a 96-well plate at a density of approximately 50,000 cells/well and allow them to adhere for 24 hours.[9]
-
Dye Loading:
-
Cell Washing:
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader.[9]
-
Establish a stable baseline fluorescence reading for 10-30 seconds.[4][9][10]
-
Add varying concentrations of this compound to the wells.[1][9]
-
Subsequently, add a fixed, sub-maximal concentration of CaCl₂ to stimulate the receptor.[1][4]
-
Record the fluorescence intensity over time to measure the increase in intracellular calcium.[4]
-
-
Data Analysis:
Workflow for calcium mobilization assay.
In Vivo Model of Secondary Hyperparathyroidism in Rats
This protocol describes the induction of SHPT in rats and subsequent treatment with Tecalcet.
Materials:
-
Surgical instruments for nephrectomy[1]
-
This compound[1]
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Equipment for oral gavage[1]
-
Blood collection supplies[1]
-
Assay kits for serum PTH, calcium, and phosphorus[1]
Methodology:
-
Induction of SHPT:
-
Perform a two-stage 5/6 nephrectomy to induce chronic kidney disease and subsequent SHPT.[1]
-
-
Disease Development and Treatment:
-
Allow a recovery and disease development period (e.g., 6 weeks post-surgery).[1]
-
Randomize rats into treatment and vehicle control groups.[1]
-
Administer this compound orally (e.g., by gavage) at specified doses (e.g., 1, 5, or 10 mg/kg daily).[1] The vehicle group receives the same volume of the vehicle solution.
-
-
Endpoint Measurement:
-
Collect blood samples at baseline and at various time points throughout the study.[1][8]
-
Measure serum PTH, calcium, and phosphorus levels.[1]
-
At the end of the study, harvest parathyroid glands for weighing and histological analysis (e.g., immunohistochemistry for proliferation markers like PCNA).[1][8]
-
Workflow for in vivo SHPT rat model.
Conclusion
This compound is a potent positive allosteric modulator of the Calcium-Sensing Receptor with a well-defined mechanism of action.[1] By enhancing the sensitivity of the CaSR to extracellular calcium, it effectively suppresses PTH secretion through the activation of Gαq/11 and Gαi/o signaling pathways.[1][6] Preclinical studies have demonstrated its efficacy in reducing PTH levels and mitigating parathyroid gland hyperplasia in a dose-dependent manner.[1] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Tecalcet and other CaSR modulators. This in-depth understanding is crucial for its potential clinical application in the management of secondary hyperparathyroidism.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Tecalcet Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tecalcet Hydrochloride in cell culture experiments. This compound (also known as R-568) is a potent, second-generation calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] By binding to an allosteric site on the CaSR, Tecalcet increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺), making it a valuable tool for studying CaSR signaling and for the development of therapeutics targeting secondary hyperparathyroidism.[1][3][4]
Mechanism of Action
Tecalcet enhances the sensitivity of the CaSR to extracellular calcium, leading to the activation of downstream signaling pathways.[5][6] The primary pathway involves the Gq/11 protein, which stimulates phospholipase C (PLC).[5][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i), a key signal for inhibiting parathyroid hormone (PTH) secretion.[1][5] The CaSR can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, further contributing to the reduction of PTH secretion.[3][7]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from cell-based assays. These assays typically utilize cell lines such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human CaSR.[1][7][8]
| Parameter | Value | Cell Line | Assay |
| EC₅₀ of Tecalcet | 80 nM[7] | CHO cells | Intracellular Ca²⁺ increase[7] |
| Effect on Extracellular Ca²⁺ EC₅₀ | Decreased to 0.61 ± 0.04 mM[1][2][9] | CHO cells[7] | Intracellular Ca²⁺ increase[7] |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[3][10]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mg/mL).[11]
-
Vortex thoroughly to dissolve the powder completely. Gentle warming or sonication can be used to aid dissolution.[11][12]
-
Store the DMSO stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months to prevent repeated freeze-thaw cycles.[3][9][11][12] Ensure vials are sealed tightly to protect from moisture.[9][11]
Intracellular Calcium Mobilization Assay
This protocol describes a common method to measure the effect of Tecalcet on intracellular calcium mobilization in cells expressing the CaSR.[3][10][13]
Materials:
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)[11]
-
This compound working solutions (prepared from stock)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[1][6][11]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[11][13]
-
Fluorescence plate reader with kinetic reading and injection capabilities[11][13]
Protocol:
-
Cell Plating:
-
Dye Loading:
-
Cell Washing:
-
Compound Addition and Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.[13]
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.[11][13]
-
Inject varying concentrations of this compound into the wells.[10]
-
Immediately begin kinetic fluorescence readings for at least 60-120 seconds to capture the peak response.[13] The fluorescence is typically measured at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4.[11][13]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.[13]
-
Plot the peak fluorescence response against the Tecalcet concentration to generate a concentration-response curve.[3]
-
Determine the EC₅₀ value from the curve using a suitable sigmoidal dose-response model.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Tecalcet Hydrochloride In Vivo Application Notes for Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet Hydrochloride, also known as R-568, is a potent, second-generation calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] By enhancing the sensitivity of the CaSR to extracellular calcium, Tecalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[3][4] This makes it a critical tool for studying the pathophysiology of conditions like secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD), in preclinical rodent models.[5] These application notes provide a comprehensive guide to the in vivo use of this compound in rat models, summarizing key dosages, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
This compound binds to an allosteric site within the transmembrane domain of the CaSR, which is highly expressed on the surface of parathyroid chief cells.[3][6] This binding event induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[2][7] Consequently, the CaSR is activated at lower calcium concentrations, leading to the initiation of downstream signaling cascades that inhibit PTH synthesis and secretion.[3][6] The primary signaling pathways involved are:
-
Gq/11 Pathway : Activation of Gq/11 stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC), both contributing to the suppression of PTH secretion.[5][6]
-
Gi/o Pathway : Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which is also associated with reduced PTH secretion.[3][5]
This dual-pathway activation culminates in a potent suppression of both PTH synthesis and release, as well as an antiproliferative effect on parathyroid gland cells.[2][4]
References
Application Notes and Protocols for Tecalcet Hydrochloride in Calcium-Sensing Receptor (CaSR) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet Hydrochloride (also known as R-568) is a potent, second-generation calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR, a Class C G-protein coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis, primarily by controlling the synthesis and secretion of parathyroid hormone (PTH).[3][4] Tecalcet binds to an allosteric site within the seven-transmembrane domain of the CaSR, enhancing its sensitivity to extracellular calcium ions (Ca²⁺).[1][3] This sensitization leads to a leftward shift in the concentration-response curve for extracellular Ca²⁺, meaning the receptor is activated at lower calcium concentrations.[3][5]
Activation of the CaSR by Tecalcet and extracellular calcium initiates downstream signaling cascades, predominantly through the Gαq/11 and Gαi/o pathways.[1][4] The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][4] IP₃ triggers the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC).[4] This cascade can further activate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][4] The Gαi/o pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]
These application notes provide detailed protocols for three key in vitro assays to characterize the activity of this compound on the CaSR: Intracellular Calcium Mobilization, IP-1 Accumulation, and ERK1/2 Phosphorylation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on CaSR activity from in vitro studies.
| Parameter | Cell Line | Tecalcet (R-568) Concentration | Result | Reference |
| Intracellular Ca²⁺ Mobilization | ||||
| EC₅₀ for extracellular Ca²⁺ | CHO cells expressing human CaSR | 0.1-100 nM | Decreased to 0.61 ± 0.04 mM | [5] |
| [Ca²⁺]i increase | Not specified | 0.1 - 100 µM | Concentration-dependent and stereoselective increase | [3] |
| IP-1 Accumulation | ||||
| EC₅₀ | Data not available in the searched literature | - | - | |
| ERK1/2 Phosphorylation | ||||
| p-ERK1/2 Levels | Human Vascular Smooth Muscle Cells | Not specified | Significant increase compared to control | [6] |
Signaling Pathways and Experimental Workflows
Calcium-Sensing Receptor (CaSR) Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revvity.com [revvity.com]
- 6. The Calcimimetic R568 Reduces Vascular Smooth Muscle Cell Calcification in Vitro Via ERK 1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays Using Tecalcet Hydrochloride in Parathyroid Hormone Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet Hydrochloride, also known as R-568, is a potent, second-generation calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] By enhancing the sensitivity of the CaSR to extracellular calcium, Tecalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[1] These characteristics make it a valuable tool for researchers studying calcium homeostasis and for professionals in the development of therapeutics for conditions such as secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD).[2]
This document provides detailed application notes and experimental protocols for utilizing this compound in biochemical assays to investigate its effects on PTH secretion. It includes quantitative data, step-by-step methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound's primary mechanism involves binding to an allosteric site within the seven-transmembrane (7TM) domain of the CaSR, which is highly expressed on the surface of parathyroid chief cells.[3][4] This binding event induces a conformational change in the receptor, increasing its sensitivity to extracellular calcium ions (Ca²⁺).[1][4] Consequently, the CaSR is activated at lower calcium concentrations than would otherwise be required, leading to the inhibition of PTH synthesis and secretion.[1][5]
The activation of the CaSR by Tecalcet and extracellular calcium initiates downstream intracellular signaling cascades primarily through two major G-protein pathways:
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][6] IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6]
The convergence of these signaling events ultimately results in the suppression of PTH secretion.[7]
Quantitative Pharmacodynamic Data
The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key pharmacodynamic parameters.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| IC₅₀ for PTH secretion | 28 nM | Cultured bovine parathyroid cells | In the presence of 0.5 mM extracellular Ca²⁺ | [1] |
| EC₅₀ for [Ca²⁺]i increase | 51 nM | HEK293 cells expressing human parathyroid CaSR | In the presence of 0.5 mM extracellular Ca²⁺ | [1] |
| Shift in EC₅₀ for extracellular Ca²⁺ | Decreased to 0.61 ± 0.04 mM | - | Tecalcet (0.1-100 nM) | [8] |
Table 2: In Vivo Effects of this compound in a Rat Model of Secondary Hyperparathyroidism
| Parameter | Dosage | Animal Model | Effect | Reference |
| Serum PTH | 1.5 mg/kg and 15 mg/kg (orally, twice daily for 4 days) | 5/6 Nephrectomized Rats | Dose-dependent reduction | [8] |
| Parathyroid Cell Proliferation (BrdU-positive cells) | 1.5 mg/kg | 5/6 Nephrectomized Rats | 20% reduction | [8] |
| Parathyroid Cell Proliferation (BrdU-positive cells) | 15 mg/kg | 5/6 Nephrectomized Rats | 50% reduction | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a reference and may require optimization for specific experimental conditions.[1]
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This assay measures the ability of Tecalcet to potentiate Ca²⁺-induced intracellular calcium mobilization in cells expressing the CaSR.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human parathyroid CaSR.[1]
-
Black, clear-bottom 96-well plates.[9]
-
Culture medium (e.g., DMEM).
-
Fetal Bovine Serum (FBS).
-
Trypsin-EDTA.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Pluronic F-127.[9]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[9]
-
This compound.
-
Calcium Chloride (CaCl₂).
-
Fluorescence plate reader with injection capabilities.
Methodology:
-
Cell Culture:
-
Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS.
-
Seed cells into black, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well and incubate overnight.[9]
-
-
Dye Loading:
-
Cell Washing:
-
Compound Addition and Fluorescence Measurement:
-
Prepare a compound plate with serial dilutions of this compound and/or CaCl₂.
-
Place the cell and compound plates into a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[9]
-
Inject the compounds and continue to record the fluorescence signal for at least 60-120 seconds.[9]
-
-
Data Analysis:
Protocol 2: In Vitro PTH Secretion Assay
This protocol outlines a method to measure the inhibitory effect of Tecalcet on PTH secretion from primary parathyroid cells.
Materials:
-
Fresh bovine or human parathyroid tissue.[3]
-
Collagenase and DNase.[3]
-
Culture medium (e.g., RPMI 1640).[3]
-
Bovine Serum Albumin (BSA).[3]
-
This compound.
-
Calcium Chloride (CaCl₂).[3]
-
PTH Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3]
-
Microplate reader.[3]
Methodology:
-
Parathyroid Cell Isolation:
-
Mince fresh parathyroid tissue and digest with collagenase and DNase to obtain a single-cell suspension.[3]
-
Wash and resuspend the cells in culture medium.
-
-
Cell Incubation:
-
Plate the dispersed parathyroid cells in multi-well plates.
-
Incubate the cells with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM).[1]
-
Include appropriate vehicle controls.
-
-
Sample Collection:
-
After the incubation period (e.g., 2-4 hours), collect the supernatant from each well.
-
-
PTH Measurement:
-
Quantify the concentration of PTH in the collected supernatants using a commercially available PTH ELISA kit, following the manufacturer's instructions.[2] A typical sandwich ELISA involves:
-
Coating a 96-well plate with a capture antibody specific for PTH.
-
Incubating with standards, controls, and samples.
-
Adding a horseradish peroxidase (HRP)-conjugated detection antibody.
-
Adding a substrate solution and measuring the absorbance.[2]
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the PTH standards.
-
Determine the PTH concentration in the experimental samples by interpolating from the standard curve.
-
Plot the percentage inhibition of PTH secretion against the concentration of Tecalcet to determine the IC₅₀ value.
-
Conclusion
This compound is a highly effective positive allosteric modulator of the CaSR, providing a powerful tool for the in vitro and in vivo study of PTH secretion and calcium homeostasis. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals to investigate the biochemical and cellular effects of Tecalcet and other calcimimetic compounds. Careful consideration of experimental design, including appropriate controls and optimization of assay conditions, is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Tecalcet Hydrochloride in HEK293 Cells Expressing CaSR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet Hydrochloride, also known as R-568, is a potent, second-generation calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR, a G-protein coupled receptor (GPCR), is a key regulator of extracellular calcium homeostasis.[2] Tecalcet binds to a site on the CaSR distinct from the orthosteric calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[1] This enhanced sensitivity makes Tecalcet a valuable tool for studying CaSR signaling and for the development of therapeutics targeting conditions related to calcium metabolism, such as secondary hyperparathyroidism.[1][3]
Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human CaSR are a widely used in vitro model system to investigate the pharmacological properties and downstream signaling pathways of CaSR modulators like Tecalcet.[1][4][5] These cells provide a robust and reproducible platform for conducting various cell-based assays.
These application notes provide detailed protocols for utilizing this compound in HEK293 cells expressing CaSR to investigate its effects on intracellular signaling pathways.
Mechanism of Action and Signaling Pathways
Tecalcet enhances the sensitivity of the CaSR to extracellular calcium, leading to the activation of multiple downstream signaling cascades, primarily through Gαq/11 and Gαi/o proteins.[1][6]
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][7] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i).[1][8] DAG, in conjunction with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC).[7]
-
Gαi/o Pathway: The CaSR also couples to Gαi/o proteins, and activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]
-
MAPK/ERK Pathway: Both Gαq/11 and Gαi/o signaling can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase 1/2 (ERK1/2).[1][7] This pathway is implicated in regulating gene expression and cellular proliferation.[1]
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Signaling of the human calcium-sensing receptor expressed in HEK293-cells is modulated by protein kinases A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Tecalcet Hydrochloride in Calcium-Sensing Receptor (CaSR) Immunofluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Tecalcet Hydrochloride for studying the Calcium-Sensing Receptor (CaSR) via immunofluorescence staining. This compound is a potent, second-generation calcimimetic that acts as a positive allosteric modulator of the CaSR.[1][2] By enhancing the receptor's sensitivity to extracellular calcium, Tecalcet serves as a valuable tool for investigating CaSR signaling pathways and its cellular localization.[3][4]
Mechanism of Action
This compound (also known as R-568) binds to an allosteric site within the seven-transmembrane domain of the CaSR.[3][4] This binding event induces a conformational change that increases the receptor's affinity for extracellular calcium ions (Ca²⁺).[5] Consequently, the CaSR is activated at lower calcium concentrations, leading to the potentiation of its downstream signaling cascades.[6] The primary signaling pathways activated by CaSR are the Gαq/11 and Gαi/o pathways.[1][7]
Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] This cascade can further activate the mitogen-activated protein kinase (MAPK) pathway.[1] The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The net effect in parathyroid cells is a reduction in parathyroid hormone (PTH) secretion.[9]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Tecalcet Concentration | Effect |
| EC₅₀ for iCa²⁺ Mobilization | HEK-293 (WT CaSR) | 7.10 ± 0.18 µM | - |
| EC₅₀ for iCa²⁺ Mobilization | HEK-293 (I554N mutant CaSR) | 10.02 ± 0.27 µM | - |
| Effect on EC₅₀ for extracellular Ca²⁺ | Not specified | 0.1 - 100 nM | Shifts the concentration-response curve for extracellular Ca²⁺ to the left.[6] |
| Intracellular Ca²⁺ increase | Not specified | 0.1 - 100 µM | Increases [Ca²⁺]i in a concentration-dependent manner.[6] |
In Vivo Efficacy of this compound in a Rat Model of Renal Insufficiency
| Animal Model | Dosage | Administration | Duration | Results |
| 10-week-old Male Sprague-Dawley rats with renal insufficiency | 1.5 mg/kg (low dose) and 15 mg/kg (high dose) | Orally, twice daily | 4 days | - Dose-dependent reduction in serum PTH levels.- 20% reduction in BrdU-positive parathyroid cells at low dose.- 50% reduction in BrdU-positive parathyroid cells at high dose.- Dose-dependent reduction in parathyroid cell volume.[4] |
| 5/6 Nephrectomized Rats | 10 mg/kg Cinacalcet (related calcimimetic) | Not specified | 8 hours | 20% decrease in Serum Calcium.[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Tecalcet enhances CaSR signaling through the Gq/11-PLC-IP3 pathway.[8]
Caption: Experimental workflow for immunofluorescence staining of CaSR.
Experimental Protocols
Immunofluorescence Staining of CaSR in Cultured Cells with this compound Pre-treatment
This protocol provides a method for the immunofluorescent staining of the Calcium-Sensing Receptor (CaSR) in cultured cells, with an optional pre-treatment step using this compound to investigate its effect on receptor localization or expression. This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Cells expressing CaSR (e.g., HEK293 cells stably expressing CaSR, parathyroid cells)
-
Glass coverslips, sterilized
-
6-well or 24-well tissue culture plates
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against CaSR (refer to manufacturer's datasheet for dilution)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 594)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a tissue culture plate.
-
Seed cells expressing CaSR onto the coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment (Optional):
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[9]
-
On the day of the experiment, dilute the Tecalcet stock solution to the desired final concentration in pre-warmed cell culture medium. A dose-response curve ranging from 0.1 nM to 100 µM can be tested.[5]
-
Remove the old medium from the cells and replace it with the Tecalcet-containing medium.
-
Incubate for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C. Include a vehicle-treated control.
-
-
Fixation:
-
Gently aspirate the cell culture medium.
-
Wash the cells twice with PBS.
-
Add the 4% PFA fixation solution to each well, ensuring the coverslips are fully submerged.
-
Incubate for 15-20 minutes at room temperature.[10]
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Add the permeabilization buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
Add the blocking buffer (5% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CaSR antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer from the wells.
-
Add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody to each coverslip.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the coverslips one final time with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium, with the cell-side down.
-
-
Imaging:
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Preparation of this compound Solutions
| Solution Type | Protocol | Final Concentration |
| Stock Solution | Dissolve this compound powder in anhydrous DMSO.[9] | ≥ 50 mg/mL (146.93 mM)[9] |
| Working Solution for Cell-Based Assays | Dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. | Application-dependent (e.g., 0.1 nM to 100 µM)[5] |
| Dosing Solution for In Vivo (Oral/IP) | 1. Prepare a 25 mg/mL stock in DMSO.2. Add 100 µL of stock to 400 µL of PEG300 and mix.3. Add 50 µL of Tween-80 and mix.4. Add 450 µL of sterile saline to a final volume of 1 mL.[6][9] | 2.5 mg/mL[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
Application Notes and Protocols for Western Blot Analysis of CaSR Signaling with Tecalcet Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Tecalcet Hydrochloride on Calcium-Sensing Receptor (CaSR) signaling pathways. This compound, a potent, second-generation calcimimetic, acts as a positive allosteric modulator of the CaSR, making it a valuable tool for investigating calcium homeostasis and related therapeutic interventions.[1][2][3]
Mechanism of Action: this compound binds to an allosteric site on the seven-transmembrane domain of the CaSR.[4] This binding increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺), leading to a conformational change that triggers downstream intracellular signaling cascades at lower calcium concentrations.[1][4] The primary signaling pathways activated upon CaSR modulation by Tecalcet are the Gαq/11 and Gαi/o pathways.[1][5]
Downstream Signaling Pathways:
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.[5]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
The net effect of Tecalcet-mediated CaSR activation is a reduction in the secretion of parathyroid hormone (PTH), making it a key area of investigation for conditions like secondary hyperparathyroidism.[5]
Quantitative Data Presentation
Western blot analysis is a crucial technique for quantifying the changes in protein expression and phosphorylation states within the CaSR signaling cascade upon treatment with this compound. Below is a summary of representative quantitative data for the phosphorylation of ERK1/2, a key downstream marker of CaSR activation.
Table 1: Densitometric Analysis of ERK1/2 Phosphorylation in Response to Tecalcet (R-568) Treatment
| Treatment Group | Time Point | Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SEM) |
| Control | 30 min | 1.00 ± 0.63 |
| Tecalcet (0.1 µM) | 30 min | 6.01 ± 4.41* |
*Data is representative from a study on human vascular smooth muscle cells under pro-calcifying conditions.[1] The fold change is normalized to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CaSR signaling pathway activated by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Western Blot Protocol for CaSR, Total ERK1/2, and Phospho-ERK1/2
This protocol provides a detailed methodology for the analysis of CaSR expression and the phosphorylation status of ERK1/2 in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture CaSR-expressing cells (e.g., HEK293 cells stably expressing CaSR, or parathyroid cells) to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 30 minutes for p-ERK1/2 analysis). Include a vehicle-treated control group.
2. Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-CaSR, anti-phospho-ERK1/2, or anti-total ERK1/2) diluted in blocking buffer overnight at 4°C with gentle rocking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) or for total ERK1/2 when analyzing p-ERK1/2.
-
Quantify the band intensities using densitometry software. Express the level of the protein of interest relative to the loading control, and for phosphorylated proteins, express as a ratio to the total protein.
References
- 1. The Calcimimetic R568 Reduces Vascular Smooth Muscle Cell Calcification in Vitro Via ERK 1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK positive feedback regulates a widespread network of tyrosine phosphorylation sites across canonical T cell signaling and actin cytoskeletal proteins in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dynamics and Mechanisms of ERK Activation after Different Protocols that Induce Long-Term Synaptic Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
Tecalcet Hydrochloride: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet Hydrochloride (also known as R-568) is a potent, orally active, second-generation calcimimetic agent.[1] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) crucial for calcium homeostasis.[1][2] By binding to an allosteric site within the transmembrane domain of the CaSR, Tecalcet increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[3][4] This potentiation of CaSR activity leads to the activation of downstream signaling pathways, ultimately suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][4] These characteristics make Tecalcet a valuable tool for studying CaSR signaling and a potential therapeutic for conditions such as secondary hyperparathyroidism.[4]
This document provides detailed application notes and protocols for the preparation and use of this compound in various in vitro experiments.
Physicochemical Properties and Solution Preparation
Proper handling and preparation of this compound are critical for reproducible experimental outcomes. Its solutions are known to be unstable, and it is recommended to prepare fresh working solutions for each experiment.[5][6]
Stock Solution Preparation:
-
Solvent: Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[6]
-
Concentration: A stock solution of 10-50 mg/mL in DMSO can be prepared.[6] For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound powder in 1 mL of anhydrous DMSO.[7]
-
Dissolution: If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[6][7]
-
Storage: Store the DMSO stock solution in small, tightly sealed aliquots to protect from moisture.[6] It can be stored at -20°C for up to one month or at -80°C for up to six months.[6][8] Avoid repeated freeze-thaw cycles.[6]
Working Solution Preparation:
It is best practice to prepare fresh working solutions from the stock solution for each experiment.[6] Dilute the stock solution in the appropriate assay buffer to the desired final concentrations.
Mechanism of Action and Signaling Pathways
Tecalcet enhances the CaSR's sensitivity to extracellular Ca²⁺, leading to the activation of multiple intracellular signaling cascades, primarily through Gαq/11 and Gαi/o proteins.[1][9]
-
Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][9] IP₃ triggers the release of stored intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][9] This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[1][9]
-
Gαi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][9]
The cumulative effect of these signaling events in parathyroid cells is the potent inhibition of PTH synthesis and secretion.[4][10]
Quantitative In Vitro Data
The following tables summarize the quantitative effects of this compound in various in vitro assays.
Table 1: In Vitro Activity of Tecalcet on CaSR
| Parameter | Cell Line | Tecalcet Concentration | Result | Reference |
| IC₅₀ for PTH secretion | Cultured bovine parathyroid cells | - | 28 nM (in the presence of 0.5 mM extracellular Ca²⁺) | [1] |
| EC₅₀ for Calcitonin secretion | Rat medullary thyroid carcinoma 6-23 cells | - | 34 nM | [1] |
| Shift in EC₅₀ for extracellular Ca²⁺ | HEK293 cells expressing human CaSR | 0.1-100 nM | Decreased to 0.61 ± 0.04 mM | [1][8] |
| EC₅₀ for iCa²⁺ Mobilization | HEK-293 (WT CaSR) | - | 7.10 ± 0.18 µM | [9] |
| EC₅₀ for iCa²⁺ Mobilization | HEK-293 (I554N mutant CaSR) | - | 10.02 ± 0.27 µM | [9] |
| Concentration Range for iCa²⁺ increase | Not specified | 0.1 - 100 µM | Concentration-dependent increase | [9] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a primary method to evaluate the in vitro activity of Tecalcet by measuring changes in intracellular calcium concentration ([Ca²⁺]i).[1]
Materials:
-
HEK293 cells stably expressing the human CaSR[1]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[1][6]
-
Pluronic F-127[6]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)[6][10]
-
This compound
-
Fluorescence plate reader with kinetic reading and injection capabilities[1][2]
Protocol:
-
Cell Seeding: The day before the assay, seed the CaSR-expressing cells into the microplates. A typical density for 96-well plates is 40,000-80,000 cells/well, and for 384-well plates is 10,000-20,000 cells/well.[6] Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.[6][10]
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) and Pluronic F-127 in assay buffer.[6]
-
Aspirate the growth medium from the cell plate.[6]
-
Add the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).[6][10]
-
Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.[6]
-
-
Compound Preparation: Prepare a compound plate with serial dilutions of this compound in assay buffer at a concentration 2-4 times the final desired concentration.[2] If studying the potentiation effect, a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM) should be included in the buffer.[1]
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.[6]
-
Set the instrument for kinetic recording at the appropriate excitation and emission wavelengths (e.g., Ex/Em = ~490/525 nm for Fluo-4).[2][6]
-
Record a stable baseline fluorescence for 10-20 seconds.[2][6]
-
Inject the Tecalcet solutions from the compound plate into the cell plate.[2]
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.[2][10]
-
-
Data Analysis:
Troubleshooting
Table 2: Common Issues and Solutions in In Vitro Tecalcet Experiments
| Issue | Possible Cause | Recommended Solution | Reference |
| High well-to-well variability | Uneven cell distribution | Ensure a single-cell suspension and mix well before plating. | [6] |
| No or low response to Tecalcet | Low CaSR expression in the cell model | Verify CaSR expression using qPCR, Western blot, or immunohistochemistry. Consider using a different cell model with robust CaSR expression. | [11] |
| Unhealthy or over-confluent cells | Use healthy, log-phase cells at an optimal confluency. Check for contamination. | [6] | |
| Degraded Tecalcet solution | Prepare fresh working solutions for each experiment. Store stock solutions properly. | [6][10] | |
| Compound precipitation | Poor solubility in assay buffer | Check the final DMSO concentration in the well. Visually inspect the compound plate for any precipitation before addition to the cell plate. | [6] |
| Inconsistent timing of results | Manual pipetting inconsistencies | Use automated liquid handling for compound addition if possible. Be consistent with all incubation times. | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Electrophysiological Studies of Tecalcet Hydrochloride on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet Hydrochloride (also known as R-568) is a potent, second-generation calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR, a G-protein coupled receptor (GPCR), plays a critical role in calcium homeostasis.[3] Tecalcet enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺), leading to the activation of intracellular signaling cascades.[2][4] While the primary therapeutic effect of Tecalcet is the suppression of parathyroid hormone (PTH) secretion, its activation of the CaSR has broader implications for cellular electrophysiology through the modulation of various ion channels.[3][4]
Activation of the CaSR by Tecalcet primarily engages the Gαq/11 and Gαi/o signaling pathways.[3][4] The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, resulting in a transient increase in cytosolic Ca²⁺ concentration.[4] This elevation in intracellular calcium, along with other downstream effectors, can directly or indirectly modulate the activity of a variety of ion channels, thereby influencing cellular excitability, neurotransmission, and other physiological processes.
These application notes provide an overview of the known effects of Tecalcet on ion channels and detailed protocols for studying these interactions using patch-clamp electrophysiology.
Data Presentation: Quantitative Effects of Tecalcet on Ion Channels
The following table summarizes the quantitative data from electrophysiological studies on the effects of Tecalcet (NPS R-568) and the related calcimimetic, Cinacalcet, on various ion channels.
| Compound | Ion Channel | Cell Type | Key Findings | Concentration Range | Reference |
| Tecalcet (NPS R-568) | Large-conductance Ca²⁺-activated K⁺ (BK) channels | Rat bronchopulmonary sensory neurons | Dual regulation: potentiated currents in cells with low baseline activity and slightly inhibited currents in cells with high baseline activity. | Not specified | [1] |
| Cinacalcet | Voltage-gated Na⁺ (VGSC) channels | Neocortical neurons | Inhibition of VGSC currents, accelerated at more depolarized holding potentials. Preferential targeting of the fast-inactivated state. | 2 µM - 5 µM | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway from Tecalcet to Ion Channel Modulation
The following diagram illustrates the primary signaling cascade initiated by Tecalcet binding to the CaSR, leading to the modulation of ion channel activity.
Caption: Tecalcet's signaling pathway leading to ion channel modulation.
Experimental Workflow for Patch-Clamp Electrophysiology
This diagram outlines a typical workflow for investigating the effects of Tecalcet on ion channels using the patch-clamp technique.
Caption: Workflow for patch-clamp analysis of Tecalcet's effects.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of BK Channels
This protocol is adapted from methodologies used to study the effects of CaSR modulation on large-conductance Ca²⁺-activated potassium (BK) channels.[1]
1. Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293) stably co-expressing the human Calcium-Sensing Receptor (CaSR) and the alpha subunit of the human BK channel (hSlo1).
-
Alternatively, use primary neurons known to endogenously express both CaSR and BK channels, such as bronchopulmonary sensory neurons.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH. Free Ca²⁺ concentration can be buffered to a specific level (e.g., 100 nM) using a calcium buffer like BAPTA.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the extracellular solution immediately before use.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Elicit BK currents using a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms).
-
Record baseline currents for at least 5 minutes to ensure stability.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Record currents in the presence of Tecalcet for 5-10 minutes.
-
Perform a washout by perfusing with the control extracellular solution and record recovery.
4. Data Analysis:
-
Measure the peak outward current amplitude at each voltage step.
-
Analyze changes in current-voltage (I-V) relationship and channel activation kinetics before, during, and after Tecalcet application.
-
Compare the effects of Tecalcet in cells with varying baseline BK channel activity.
Protocol 2: Investigating Indirect Effects on Voltage-Gated Sodium Channels
This protocol is based on findings for the related calcimimetic, Cinacalcet, and can be adapted to screen for potential off-target or indirect effects of Tecalcet on VGSCs.[5]
1. Cell Preparation:
-
Use a cell line expressing a specific subtype of voltage-gated sodium channel (e.g., NaV1.7) and the CaSR, or primary neurons such as cortical or dorsal root ganglion (DRG) neurons.
-
Culture cells on glass coverslips.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO and dilute to final concentrations in the extracellular solution.
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration as described in Protocol 1.
-
Hold the cell at a membrane potential of -80 mV or -90 mV.
-
Elicit sodium currents using a depolarizing step to 0 mV for 20-50 ms.
-
To investigate state-dependence, use different holding potentials (e.g., -120 mV for resting state, -70 mV for a significant population of inactivated channels).
-
Record stable baseline currents.
-
Apply this compound via bath perfusion.
-
Record the effect on the peak inward sodium current.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., at 10 Hz) before and during Tecalcet application.
4. Data Analysis:
-
Measure the percentage of inhibition of the peak sodium current.
-
Analyze the effect of Tecalcet on the voltage-dependence of activation and inactivation.
-
Plot the normalized current amplitude against the pulse number to evaluate use-dependency.
Concluding Remarks
The positive allosteric modulation of the CaSR by this compound initiates a signaling cascade that results in increased intracellular calcium. This fundamental mechanism provides a strong basis for the indirect modulation of various calcium-sensitive ion channels. The provided protocols offer a framework for researchers to investigate these effects in detail using patch-clamp electrophysiology. Further studies are warranted to fully elucidate the spectrum of ion channels affected by Tecalcet and the precise molecular mechanisms underlying their modulation. This knowledge will be crucial for a comprehensive understanding of Tecalcet's pharmacological profile and its potential therapeutic applications beyond the regulation of PTH.
References
- 1. Modulation of BK channel activities by calcium-sensing receptor in rat bronchopulmonary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cinacalcet inhibition of neuronal action potentials preferentially targets the fast inactivated state of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Parathyroid Cell Proliferation with Tecalcet Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet (B1147014) hydrochloride, also known as R-568, is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of parathyroid chief cells, is the principal regulator of parathyroid hormone (PTH) synthesis and secretion.[1][3] Tecalcet enhances the sensitivity of the CaSR to extracellular calcium, leading to a suppression of PTH secretion and an inhibition of parathyroid cell proliferation.[4][5] These characteristics make tecalcet a valuable tool for investigating the mechanisms of parathyroid gland hyperplasia and for the development of therapeutics targeting secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD).[1][6]
Mechanism of Action
Tecalcet binds to an allosteric site within the seven-transmembrane (7TM) domain of the CaSR, distinct from the orthosteric calcium-binding site.[2] This binding induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[1] Activation of the CaSR by tecalcet and Ca²⁺ initiates downstream signaling cascades through the Gαq/11 and Gαi/o pathways.[1][7]
The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum.[7] The Gαi/o pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7] Collectively, these signaling events suppress PTH secretion and have an anti-proliferative effect on parathyroid cells.[7][8] Studies with the related calcimimetic cinacalcet (B1662232) have shown that this anti-proliferative effect is associated with increased expression of the cyclin-dependent kinase inhibitor p21 and suppression of cyclin D1, a key regulator of cell cycle progression.[6][9]
Data Presentation
In Vitro Efficacy of Tecalcet Hydrochloride
| Parameter | Cell Line | Value | Conditions | Reference |
| EC₅₀ for [Ca²⁺]i increase | HEK293 cells expressing human parathyroid CaSR | 51 nM | In the presence of 0.5 mM extracellular Ca²⁺ | [1] |
| IC₅₀ for PTH secretion | Cultured bovine parathyroid cells | 28 nM | In the presence of 0.5 mM extracellular Ca²⁺ | [1] |
| EC₅₀ for Calcitonin secretion | Rat medullary thyroid carcinoma 6-23 cells expressing the CaSR | 34 nM | - | [1] |
| Shift in EC₅₀ for extracellular Ca²⁺ | Not Specified | Decreased to 0.61 ± 0.04 mM | Tecalcet (0.1-100 nM) | [7] |
In Vivo Efficacy of this compound in a Rat Model of Secondary Hyperparathyroidism
| Dosage | Effect on Serum PTH | Effect on Parathyroid Cell Proliferation | Reference |
| 1.5 mg/kg (orally, twice daily for 4 days) | Dose-dependent reduction | 20% reduction in BrdU-positive parathyroid cells | [1][7] |
| 15 mg/kg (orally, twice daily for 4 days) | Dose-dependent reduction | 50% reduction in BrdU-positive parathyroid cells | [1][7] |
| 5 or 10 mg/kg (daily gavage for 4 weeks) | Significant decrease | Significant reduction in PCNA-positive cells and parathyroid weight | [1] |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This assay measures the ability of tecalcet to potentiate CaSR activation by monitoring changes in intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
HEK293 cells stably expressing the human parathyroid CaSR[1]
-
Cell culture medium (e.g., DMEM with 10% FBS)[2]
-
96-well black, clear-bottom microplates[10]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[1][10]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[10]
-
This compound stock solution (in DMSO)[10]
-
Calcium chloride (CaCl₂) solution[2]
-
Fluorescence plate reader with automated injection capabilities[5][10]
Protocol:
-
Cell Culture: Seed HEK293-CaSR cells in a 96-well microplate at a density that allows them to reach confluence within 24 hours.[5][10]
-
Dye Loading: Aspirate the culture medium and wash the cells once with HBSS. Add the calcium-sensitive dye loading solution to each well and incubate at 37°C for 60 minutes in the dark.[10]
-
Cell Washing: After incubation, wash the cells to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS containing a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM).[1]
-
Fluorescence Measurement: a. Place the cell plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.[10] b. Inject the tecalcet solutions into the wells.[5] c. Immediately begin kinetic fluorescence readings to measure the change in [Ca²⁺]i.[5]
-
Data Analysis: a. Normalize the fluorescence signal to the baseline (F/F₀).[10] b. Plot the peak fluorescence response against the tecalcet concentration to generate a dose-response curve and determine the EC₅₀ value.[5][10]
In Vitro PTH Secretion Assay
This protocol assesses the inhibitory effect of tecalcet on PTH secretion from primary parathyroid cells.
Materials:
-
Fresh bovine or human parathyroid tissue[2]
-
Collagenase and DNase solution[2]
-
Culture medium with varying concentrations of CaCl₂[2]
-
This compound stock solution (in DMSO)
-
PTH ELISA kit[2]
-
Microplate reader[2]
Protocol:
-
Parathyroid Cell Isolation: a. Mince the parathyroid tissue and digest with collagenase and DNase at 37°C to obtain a single-cell suspension.[2] b. Filter the cell suspension and wash the cells with culture medium.[2]
-
Cell Culture and Treatment: a. Resuspend the isolated cells in culture medium containing varying concentrations of CaCl₂. b. Aliquot the cell suspension into tubes or multi-well plates. c. Add different concentrations of tecalcet or a vehicle control to the cells.[2] d. Incubate at 37°C for 1-3 hours.[2]
-
Sample Collection: Centrifuge the cell suspensions and collect the supernatant.[2]
-
PTH Measurement: Quantify the PTH concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[2][4]
-
Data Analysis: Generate a standard curve and determine the PTH concentration in the samples. Plot the PTH concentration against the tecalcet concentration to determine the IC₅₀ value.[2]
In Vivo Study in a Rat Model of Renal Insufficiency
This protocol evaluates the anti-proliferative effect of tecalcet on parathyroid glands in an animal model of secondary hyperparathyroidism.
Materials:
-
Male Sprague-Dawley rats[7]
-
Surgical instruments for 5/6 nephrectomy
-
This compound formulation for oral gavage[7]
-
5-bromo-2'-deoxyuridine (BrdU) or Proliferating Cell Nuclear Antigen (PCNA) antibody for immunohistochemistry[1][7]
-
ELISA kits for serum PTH and calcium analysis[7]
Protocol:
-
Model Induction: Induce renal insufficiency in rats via a 5/6 nephrectomy to promote the development of secondary hyperparathyroidism.[7][8]
-
Animal Grouping: Randomize the animals into a vehicle control group and treatment groups receiving different doses of tecalcet.[7]
-
Drug Administration: Administer tecalcet or vehicle orally (e.g., twice daily for 4 days).[7][8]
-
Proliferation Marker Labeling: Infuse BrdU intraperitoneally to label S-phase cells.[8]
-
Sample Collection: Collect blood samples at baseline and throughout the study for biochemical analysis. At the end of the study, harvest the parathyroid glands.[1][7]
-
Biochemical Analysis: Measure serum PTH and calcium levels using ELISA kits.[7]
-
Histological Analysis: Process the parathyroid glands for immunohistochemistry to detect BrdU-positive or PCNA-positive cells.[1][7]
-
Data Analysis: Compare the number of proliferating cells and serum biomarker levels between the control and tecalcet-treated groups.[1][7]
Visualizations
Caption: Signaling pathway of this compound in parathyroid cells.
Caption: Workflow for in vitro this compound experiments.
Caption: Workflow for in vivo studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinacalcet HCl suppresses Cyclin D1 oncogene-derived parathyroid cell proliferation in a murine model for primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of Tecalcet Hydrochloride in Renal Insufficiency Models: A Guide for Researchers
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tecalcet hydrochloride (also known as R-568) is a potent, orally active, small-molecule calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] By binding to an allosteric site within the transmembrane domain of the CaSR, Tecalcet enhances the receptor's sensitivity to extracellular calcium.[1][2] This heightened sensitivity leads to a leftward shift in the concentration-response curve for extracellular calcium, meaning the receptor is activated at lower calcium concentrations.[1][2] In the context of renal insufficiency, which often leads to secondary hyperparathyroidism (SHPT), Tecalcet's mechanism of action is particularly relevant. SHPT is characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and cardiovascular complications. Tecalcet's ability to suppress PTH synthesis and secretion makes it a valuable tool for studying and potentially treating SHPT in preclinical models of renal insufficiency.[1][3]
Mechanism of Action: Tecalcet's primary therapeutic effect stems from its modulation of the CaSR on parathyroid chief cells.[1] Activation of the CaSR initiates downstream signaling cascades that inhibit the synthesis and secretion of PTH.[1][4] The principal signaling pathway involved is the Gq/11 pathway.[1][4]
Signaling Pathway of this compound
Activation of the CaSR by extracellular calcium, potentiated by Tecalcet, triggers the Gq/11 G-protein-coupled signaling cascade. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca²⁺]i). The increase in [Ca²⁺]i is a key signal that ultimately results in the inhibition of PTH secretion.[1][4]
Quantitative Data from Preclinical Studies
The following tables summarize the effects of Tecalcet (or the closely related calcimimetic, cinacalcet) in rat models of renal insufficiency, primarily the 5/6 nephrectomy model.
Table 1: Effect of Tecalcet/Cinacalcet (B1662232) on Serum Parathyroid Hormone (PTH)
| Animal Model | Drug & Dosage | Duration | % Decrease in PTH | Reference |
| 5/6 Nephrectomized Rats | Cinacalcet: 10 mg/kg/day, oral | 12-13 days | >45% | [5] |
| 5/6 Nephrectomized Rats | Cinacalcet: 10 mg/kg/day, oral | 6 weeks | Significant reduction vs. vehicle | [4] |
| 5/6 Nephrectomized Rats | Cinacalcet: 2.5 mg, once daily, oral gavage | 3 weeks | 55.1% (morning admin) / 29.0% (evening admin) | [4] |
| Sprague-Dawley Rats with Renal Insufficiency | Tecalcet: 1.5 and 15 mg/kg, orally, twice daily | 4 days | Dose-dependent reduction | [3] |
| 5/6 Nephrectomized Rats | Cinacalcet: 1, 5, or 10 mg/kg, daily oral gavage | 4 weeks | Significant decrease in treated animals | [6] |
| 5/6 Nephrectomized Rats | Cinacalcet: 10 mg/kg/day, oral | 6 weeks | Significant reduction vs. vehicle | [7] |
| 5/6 Nephrectomized Rats with established SHPT | Cinacalcet: 10 mg/kg/day, oral | 5 weeks | Significant reduction vs. vehicle | [7] |
Table 2: Effect of Tecalcet/Cinacalcet on Serum Calcium and Phosphorus
| Animal Model | Drug & Dosage | Duration | Effect on Serum Calcium | Effect on Serum Phosphorus | Reference |
| 5/6 Nephrectomized Rats | Cinacalcet: 10 mg/kg, orally, once daily | 13 days | Time-dependent decrease, nadir at 8 hrs (20% decrease) | Significant increase (18%) | [4][5] |
| 5/6 Nephrectomized Rats | Cinacalcet: 15 mg/kg/day, oral | 6 weeks | Promoted hypocalcemia | Marked hyperphosphatemia | [8][9] |
| 5/6 Nephrectomized Rats | Cinacalcet: 10 mg/kg/day, oral | 6 weeks | Decreased despite increased serum phosphorus | Increased | [4] |
Table 3: Effect of Tecalcet/Cinacalcet on Parathyroid Gland Hyperplasia
| Animal Model | Drug & Dosage | Duration | Effect on Parathyroid Gland | Reference |
| Sprague-Dawley Rats with Renal Insufficiency | Tecalcet: 1.5 and 15 mg/kg, orally, twice daily | 4 days | Reduced BrdU-positive cells by 20% (low dose) and 50% (high dose) | [3] |
| 5/6 Nephrectomized Rats | Cinacalcet: 5 and 10 mg/kg, daily oral gavage | 4 weeks | Significantly reduced PCNA-positive cells and decreased parathyroid weight | [6] |
| 5/6 Nephrectomized Rats with established SHPT | Cinacalcet: 10 mg/kg/day, oral | 5 weeks | Mediated regression of hyperplasia, decreased gland weight | [7] |
Experimental Protocols
Induction of Renal Insufficiency: 5/6 Nephrectomy Rat Model
This is a widely used surgical model to induce chronic kidney disease (CKD) and subsequent secondary hyperparathyroidism in rats.[4][10][11]
Materials:
-
Male Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, retractors, suture materials)
-
Hemostatic agent (e.g., sterile gauze, hemostatic sponge)
-
Warming pad
-
Analgesics (e.g., buprenorphine)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a prone position on a warming pad to maintain body temperature. Shave and sterilize the dorsal or ventral abdominal area.
-
First Stage Surgery (optional two-stage procedure):
-
Make a midline or flank incision to expose the left kidney.[3][10]
-
Carefully ligate two of the three branches of the left renal artery.[4] This induces infarction of approximately two-thirds of the kidney.
-
Alternatively, perform a surgical resection (polectomy) of the upper and lower thirds of the left kidney.[10]
-
Ensure hemostasis before closing the incision in layers (muscle and skin).
-
Administer post-operative analgesics and allow the animal to recover for one week.
-
-
Second Stage Surgery:
-
Anesthetize the rat as before.
-
Make an incision on the contralateral side to expose the right kidney.
-
Perform a total right nephrectomy by ligating the renal artery, vein, and ureter, and then removing the kidney.[3][10]
-
Close the incision in layers.
-
Administer post-operative analgesics and monitor the animal closely during recovery.
-
-
Confirmation of Disease: Allow several weeks (e.g., 4-6 weeks) for CKD and SHPT to develop. Confirm the model by collecting blood samples and measuring elevated serum creatinine, blood urea (B33335) nitrogen (BUN), and PTH levels.[4][6]
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil, or sterile water)[4]
-
Oral gavage needles
-
Syringes
-
Vortex mixer or sonicator
Procedure:
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the rats.
-
Administration:
-
Administer the Tecalcet suspension orally via gavage.[4]
-
Dosages typically range from 1 to 15 mg/kg, administered once or twice daily.[3][4]
-
The volume of administration should be based on the most recent body weight of each animal, typically not exceeding 5 mL/kg for oral gavage in rats.[12]
-
A vehicle-only group should be included as a control.
-
-
Duration: The treatment duration can vary from a few days to several weeks, depending on the study endpoints.[4]
Sample Collection and Analysis
Procedure:
-
Blood Sampling: Collect blood samples at baseline (before treatment) and at various time points during and after the treatment period.[4] Common collection sites in rats include the tail vein or saphenous vein.
-
Biochemical Analysis: Centrifuge blood samples to separate serum. Analyze serum for levels of PTH, calcium, phosphorus, creatinine, and BUN using appropriate assay kits.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest the parathyroid glands.[4]
-
Histological Analysis: Weigh the parathyroid glands and fix them in formalin for histological processing. Perform immunohistochemistry for markers of cell proliferation, such as Proliferating Cell Nuclear Antigen (PCNA) or Bromodeoxyuridine (BrdU), to assess parathyroid hyperplasia.[3][6]
Experimental Workflow Diagram
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinacalcet HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of paricalcitol and cinacalcet on serum phosphate, FGF-23, and bone in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of paricalcitol and cinacalcet on serum phosphate, FGF-23, and bone in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 11. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tecalcet Hydrochloride in CaSR-Mediated Intracellular Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Tecalcet Hydrochloride, a potent positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), to induce and study intracellular calcium ([Ca²⁺]i) flux. This document includes the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow.
Introduction to this compound
This compound (also known as R-568) is a calcimimetic agent that enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺).[1][2][3] It functions as a PAM, binding to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.[4][5] This potentiation does not directly activate the receptor but lowers the concentration of extracellular Ca²⁺ required for receptor activation.[4] Consequently, Tecalcet is an invaluable tool for investigating CaSR signaling pathways and for screening potential therapeutic compounds targeting this receptor.
Mechanism of Action: CaSR-Mediated Intracellular Calcium Mobilization
The primary signaling cascade initiated by the activation of CaSR, and potentiated by Tecalcet, is through the Gαq/11 pathway.[4][5] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ subsequently binds to its specific receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm and leading to a measurable increase in [Ca²⁺]i.[4][5][6]
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound in CaSR-mediated intracellular calcium flux assays.
| Parameter | Value | Cell Type | Notes | Reference |
| Effective Concentration Range | 0.1 - 100 µM | Not specified | Induces a concentration-dependent increase in intracellular Ca²⁺. | [1] |
| EC₅₀ for Extracellular Ca²⁺ | 0.61 ± 0.04 mM | CHO cells expressing human CaSR | In the presence of Tecalcet (0.1-100 nM), the concentration-response curve for Ca²⁺ is shifted to the left. | [1][7] |
Application Notes
Cell Models: A robust cell model is crucial for studying CaSR activation. Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human CaSR gene (HEK-CaSR) are a widely used and effective system.[8][9] These cells provide a consistent and high level of receptor expression, leading to reproducible results. Endogenous cell lines, such as certain colon cancer cells (e.g., HT29) or parathyroid cells, can also be used, but receptor expression levels should be validated.[9]
Intracellular Calcium Flux Assays: The most common method for measuring [Ca²⁺]i is through the use of fluorescent calcium indicators. These dyes, such as Fluo-4 AM and Fura-2 AM, are cell-permeant and become fluorescent upon binding to free Ca²⁺ in the cytoplasm.[7][10][11] The change in fluorescence intensity is directly proportional to the change in [Ca²⁺]i and can be monitored in real-time using a fluorescence plate reader or a fluorescence microscope.[12]
Detailed Experimental Protocols
This section provides a detailed protocol for measuring Tecalcet-induced, CaSR-mediated intracellular calcium flux in HEK293 cells stably expressing the human CaSR.
A. Experimental Workflow Overview
B. Materials and Reagents
-
HEK293 cells stably expressing human CaSR (HEK-CaSR)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic like G418)
-
Black-walled, clear-bottom 96-well microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluo-4 AM (e.g., 1 mM in DMSO)[11]
-
Pluronic® F-127 (20% solution in DMSO)[11]
-
Probenecid (optional, to prevent dye leakage)[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[13]
-
Calcium Chloride (CaCl₂) stock solution (e.g., 1 M in dH₂O)
C. Protocol
Day 1: Cell Plating
-
Culture HEK-CaSR cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Plate the cells in a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium.[13][14]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Calcium Flux Assay
-
Prepare Dye Loading Solution:
-
Cell Loading:
-
Prepare Compound Plate:
-
During the incubation, prepare a separate 96-well plate with serial dilutions of this compound in Assay Buffer at 2x the final desired concentration. Also, prepare a 2x CaCl₂ stimulation solution in Assay Buffer.
-
-
Assay Procedure:
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well after the final wash.
-
Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR®, FlexStation®) set to excite at ~490 nm and measure emission at ~525 nm.[13][14]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 100 µL of the 2x Tecalcet dilutions to the respective wells and continue recording.
-
After a few minutes of incubation with Tecalcet, program a second addition of the 2x CaCl₂ solution to stimulate the CaSR.
-
Continue recording the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent decay.
-
D. Data Analysis
-
The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at any given time point and F₀ is the baseline fluorescence.
-
Determine the peak fluorescence response for each concentration of Tecalcet.
-
Plot the peak response against the logarithm of the Tecalcet concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of Tecalcet that produces 50% of the maximal response).[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. hellobio.com [hellobio.com]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. abcam.com [abcam.com]
Application Notes: Preparation of Tecalcet Hydrochloride Stock Solution in DMSO
Introduction
Tecalcet Hydrochloride (also known as R-568 Hydrochloride) is a potent, orally active calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] By binding to an allosteric site on the CaSR, this compound enhances the receptor's sensitivity to extracellular calcium.[1][4] This modulation leads to the activation of downstream signaling pathways, primarily the Gq/11 pathway, which results in the suppression of parathyroid hormone (PTH) secretion.[1][4] Due to its therapeutic potential in managing hyperparathyroidism, precise and reproducible experimental results are paramount, beginning with the proper preparation of stock solutions.[5] These application notes provide a detailed protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) to generate a stock solution for in vitro and in vivo research applications.
For research use only. Not for use in human, therapeutic, or diagnostic applications. [6]
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 340.29 g/mol | [3][5] |
| Molecular Formula | C18H23Cl2NO | [6][7] |
| CAS Number | 177172-49-5 | [3][5][6] |
| Appearance | White to off-white solid powder | [6] |
| Purity | 99.44% | [6] |
| IUPAC Name | 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | [7] |
| Solubility in DMSO | ≥ 40-50 mg/mL (approx. 117.5-146.93 mM) | [6][8][9] |
Experimental Protocol: Dissolving this compound in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO. It is recommended to prepare fresh solutions for experiments as they can be unstable.[3][8]
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)[9]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-dissolution Preparation:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Ensure all equipment is clean, dry, and sterile if the stock solution is for cell-based assays.
-
-
Weighing the Compound:
-
In a chemical fume hood, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the powder.
-
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For a 50 mg/mL solution, add 1 mL of DMSO to the 50 mg of powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
-
Aiding Dissolution (if necessary):
-
Final Working Solutions:
-
For in vitro cell-based assays, a typical starting dose-response curve may range from 0.1 nM to 100 µM.[8]
-
For in vivo studies, the DMSO stock solution is typically diluted further into a vehicle system. A common method involves diluting the DMSO stock (e.g., 25 mg/mL) to a final concentration of 2.5 mg/mL using a vehicle like 40% PEG300, 5% Tween-80, and 45% saline.[2][9][10]
-
Storage and Stability:
To maintain the integrity of the this compound stock solution, proper storage is crucial. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Keep vials tightly sealed and protected from moisture.[2][8] |
| -80°C | Up to 6 months | Keep vials tightly sealed and protected from moisture.[2][8] |
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[1][4] Its primary mechanism involves enhancing the sensitivity of the CaSR to extracellular calcium (Ca²⁺).[4][8] This leads to the activation of the Gq/11 G-protein, which in turn stimulates Phospholipase C (PLC).[4] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium stores, and this signaling cascade ultimately results in the inhibition of Parathyroid Hormone (PTH) secretion.[4]
Caption: this compound's signaling cascade.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution in DMSO.
Caption: Workflow for preparing Tecalcet stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 6. admin.biosschina.com [admin.biosschina.com]
- 7. This compound | C18H23Cl2NO | CID 158796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Tecalcet Hydrochloride Working Solutions for Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tecalcet Hydrochloride (also known as R-568 Hydrochloride) is a potent, second-generation calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] By binding to an allosteric site on the CaSR, Tecalcet enhances the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[3][4] This potentiation of CaSR activity leads to the activation of downstream signaling pathways, primarily the Gq/11 and Gi/o pathways, resulting in an increase in intracellular calcium ([Ca²⁺]i) and the inhibition of parathyroid hormone (PTH) secretion.[3][5][6] These application notes provide detailed protocols for the preparation of this compound working solutions and their application in cell-based assays to characterize its activity.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Recommendations & Remarks | Citations |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | Use newly opened, anhydrous DMSO to prepare high-concentration stock solutions (e.g., 10-50 mg/mL). If precipitation occurs, gentle warming or sonication can be used to aid dissolution. | [2][4] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months. | Avoid repeated freeze-thaw cycles. Keep vials tightly sealed and protected from moisture. | [2][4] |
| Working Solution Stability | Aqueous solutions are noted to be unstable. | It is strongly recommended to prepare fresh working solutions from the stock solution for each experiment. | [4][7] |
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Description | Citations |
| EC₅₀ | CHO cells expressing human CaSR | 80 nM | Concentration of Tecalcet that elicits a half-maximal increase in intracellular calcium. | [5][6] |
| Effect on Ca²⁺ EC₅₀ | Not specified | 0.61 ± 0.04 mM | In the presence of Tecalcet (0.1-100 nM), the concentration of extracellular Ca²⁺ required to achieve a half-maximal response is reduced. | [2][6] |
| Recommended Concentration Range | Cell-based assays | 0.1 nM to 100 µM | A broad dose-response curve is recommended for initial characterization. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
1.1. Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Appropriate cell culture medium or assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
1.2. Preparation of Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 340.29 g/mol .
-
Dissolve the powder in anhydrous DMSO to achieve the desired high-concentration stock. For a 10 mM stock solution, dissolve 3.4 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be applied if necessary.[2][4]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]
1.3. Preparation of Working Solutions:
-
It is critical to prepare fresh working solutions for each experiment due to the limited stability of Tecalcet in aqueous buffers.[4]
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your cell assay.
-
Note on Solvent Concentration: When preparing working solutions, ensure that the final concentration of DMSO in the cell culture wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8][9] A preliminary test to determine the tolerance of your specific cell line to DMSO is recommended.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to Tecalcet in a cell line stably expressing the human CaSR (e.g., HEK293-CaSR or CHO-CaSR).[6][10]
2.1. Materials:
-
HEK293 or CHO cells stably expressing the human CaSR
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound working solutions
-
Calcium Chloride (CaCl₂) solution
-
Fluorescence plate reader with automated injection capabilities
2.2. Method:
2.2.1. Cell Seeding:
-
Culture the CaSR-expressing cells in their recommended growth medium.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well.[10]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.[10]
2.2.2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution. Dissolve Fluo-4 AM in DMSO to a stock concentration of 1 mM. Mix this stock in equal volumes with 20% Pluronic F-127. Dilute this mixture in HBSS with 20 mM HEPES to a final Fluo-4 AM concentration of 2-5 µM.[10]
-
Gently aspirate the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.[10]
2.2.3. Cell Washing:
-
Gently aspirate the dye loading solution.
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES per well.[10]
-
After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.[10]
2.2.4. Compound Addition and Fluorescence Measurement:
-
Prepare a separate compound plate containing the serially diluted this compound working solutions.
-
Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[10]
-
Use the automated injector to add the Tecalcet working solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.[10]
2.3. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot ΔF against the concentration of Tecalcet to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve using a suitable sigmoidal dose-response model.[10]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating GPCR Allosteric Modulation with Tecalcet Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Traditionally, drugs have been designed to target the orthosteric binding site of GPCRs, where the endogenous ligand binds. However, allosteric modulation, which involves molecules binding to a topographically distinct site on the receptor, offers a more nuanced approach to modulating receptor function. Allosteric modulators can alter the affinity and/or efficacy of the orthosteric ligand, providing greater selectivity and a reduced potential for off-target effects.
The Calcium-Sensing Receptor (CaSR) is a Class C GPCR that plays a crucial role in maintaining calcium homeostasis.[1] It is primarily expressed on the surface of parathyroid chief cells and detects small changes in extracellular calcium concentrations.[1] Tecalcet Hydrochloride (also known as R-568) is a potent, orally active, second-generation calcimimetic that acts as a positive allosteric modulator (PAM) of the CaSR.[2][3] By binding to an allosteric site within the transmembrane domain of the CaSR, Tecalcet increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[2][4] This enhanced sensitivity leads to a suppression of parathyroid hormone (PTH) synthesis and secretion, making Tecalcet a valuable tool for studying CaSR function and a potential therapeutic for conditions like secondary hyperparathyroidism.[2][5]
These application notes provide detailed protocols for utilizing this compound to investigate the allosteric modulation of the CaSR, focusing on key in vitro assays.
Mechanism of Action of this compound
Tecalcet's primary mechanism involves binding to an allosteric site on the CaSR, which is distinct from the orthosteric calcium-binding site.[2] This binding event induces a conformational change in the receptor, leading to a leftward shift in the concentration-response curve for extracellular calcium.[3][4] Consequently, the CaSR is activated at lower concentrations of extracellular Ca²⁺ in the presence of Tecalcet.
The activation of the CaSR by calcium and its potentiation by Tecalcet initiates downstream signaling through multiple G-protein subtypes, primarily Gαq/11 and Gαi/o.[2]
-
Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
-
Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
The culmination of these signaling events is the suppression of PTH secretion from the parathyroid glands.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Conditions | Reference |
| EC₅₀ for [Ca²⁺]i increase | 51 nM | HEK293 cells expressing human parathyroid CaSR | In the presence of 0.5 mM extracellular Ca²⁺ | [2] |
| IC₅₀ for PTH secretion | 28 nM | Cultured bovine parathyroid cells | - | [2] |
| Effect on EC₅₀ for extracellular Ca²⁺ | Decreased to 0.61 ± 0.04 mM | Not specified | In the presence of 0.1-100 nM Tecalcet | [3] |
| Binding Affinity (Kd) | Data not available | - | - |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Renal Insufficiency
| Dose | Administration | Duration | Effect on Serum PTH | Effect on Parathyroid Cell Proliferation | Reference |
| 1.5 mg/kg | Orally, twice daily | 4 days | Dose-dependent reduction | 20% reduction in BrdU-positive cells | [3] |
| 15 mg/kg | Orally, twice daily | 4 days | Dose-dependent reduction | 50% reduction in BrdU-positive cells | [3] |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the allosteric modulation of the CaSR by this compound. A common and effective model system for these assays is the use of Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human CaSR.
Intracellular Calcium Mobilization Assay
This assay measures the ability of Tecalcet to potentiate the Ca²⁺-induced increase in intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, black, clear-bottom microplates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
CaCl₂ stock solution
-
Fluorescence plate reader with automated liquid handling
Protocol:
-
Cell Plating:
-
Seed the CaSR-expressing HEK293 cells into a 96-well, black, clear-bottom microplate at a density of approximately 50,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127).
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Measurement:
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer containing varying concentrations of this compound to the wells. It is recommended to also have a vehicle control (DMSO).
-
Incubate for 10-15 minutes at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Using the instrument's liquid handling capabilities, add a fixed, sub-maximal concentration of CaCl₂ (e.g., to a final concentration of 0.5 mM) to stimulate the CaSR.
-
Continue to record the fluorescence for at least 2 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (peak - baseline) represents the increase in [Ca²⁺]i.
-
Plot the fluorescence change against the concentration of this compound.
-
Determine the EC₅₀ value, which is the concentration of Tecalcet that produces 50% of the maximal potentiation of the calcium response.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gαq/11 activation.
Materials:
-
CaSR-expressing HEK293 cells
-
Inositol-free culture medium
-
myo-[³H]inositol
-
12-well or 24-well cell culture plates
-
Assay buffer containing LiCl (e.g., 10 mM)
-
This compound stock solution (in DMSO)
-
CaCl₂ stock solution
-
Perchloric acid or trichloroacetic acid
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8)
-
Scintillation fluid and a scintillation counter
Protocol:
-
Cell Labeling:
-
Plate the CaSR-expressing HEK293 cells in 12-well or 24-well plates.
-
Once the cells reach approximately 80% confluency, replace the medium with inositol-free medium containing myo-[³H]inositol (e.g., 1 µCi/mL).
-
Incubate for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of this compound along with a fixed concentration of extracellular CaCl₂ to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the incubation by aspirating the medium and adding ice-cold acid (e.g., 0.5 M perchloric acid).
-
Incubate on ice for 20 minutes.
-
Neutralize the extracts with a base (e.g., KOH).
-
-
Separation and Quantification:
-
Apply the neutralized extracts to anion-exchange columns.
-
Wash the columns to remove unbound material.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Add the eluate to scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the radioactivity (counts per minute, CPM) against the concentration of this compound.
-
Determine the EC₅₀ value for the Tecalcet-potentiated IP accumulation.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand and can be adapted to a competition binding format to determine the affinity of unlabeled ligands like Tecalcet. As Tecalcet is an allosteric modulator, this assay is more complex and may require a radiolabeled allosteric modulator or an indirect assessment of its effect on orthosteric ligand binding. A competition assay with a radiolabeled orthosteric agonist (e.g., [³H]Ca²⁺, which is not practical) or a labeled allosteric modulator would be ideal. Due to the lack of a readily available radiolabeled ligand for the CaSR's allosteric site, a functional assay is often more straightforward.
However, a conceptual protocol for a competition binding assay is provided below, assuming the availability of a suitable radiolabeled allosteric modulator.
Materials:
-
Cell membranes prepared from CaSR-expressing HEK293 cells
-
Radiolabeled allosteric modulator (e.g., [³H]-labeled PAM)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and CaCl₂)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation fluid and a scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize CaSR-expressing cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled allosteric modulator, and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of Tecalcet that inhibits 50% of the specific binding of the radioligand.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Caption: CaSR Signaling Pathway with Tecalcet Modulation.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Caption: Orthosteric vs. Allosteric Modulation.
References
- 1. NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
"Tecalcet Hydrochloride" solubility issues in aqueous solutions
Tecalcet Hydrochloride Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro and in vivo experiments, with a specific focus on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound, also known as R-568, is a calcimimetic agent.[1] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), which is a G-protein coupled receptor (GPCR).[1][2] By binding to an allosteric site on the CaSR, Tecalcet increases the receptor's sensitivity to extracellular calcium (Ca²⁺).[1][2] This leads to the activation of the Gαq/11 signaling pathway, increasing intracellular inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately inhibits the synthesis and secretion of parathyroid hormone (PTH).[2][3]
Q2: What are the basic physicochemical properties of this compound?
This compound is typically supplied as a white to off-white solid.[2][4] Understanding its properties is crucial for accurate preparation of solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃Cl₂NO | [2][5] |
| Molecular Weight | 340.29 g/mol | [2][5] |
| CAS Number | 177172-49-5 | [2][4] |
| Appearance | White to off-white solid | [2][4] |
| XLogP3 | 4.6 | [6] |
Q3: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, this compound is typically first dissolved in an organic solvent to create a high-concentration stock solution.[2] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[1][7]
Stock Solution Preparation Protocol (DMSO):
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 1 mL for 25 mg to make a 25 mg/mL stock).[2]
-
Vortex the solution thoroughly.[2]
-
If dissolution is incomplete, gentle warming in a water bath or brief sonication can be used to ensure the powder is completely dissolved.[1][2] The resulting stock solution should be clear.[2]
Q4: How should I store this compound solutions?
Proper storage is critical to maintain the compound's stability.[1]
-
Solid Compound : Store the powder tightly sealed and protected from moisture at 4°C for short-term storage or -20°C for long-term storage.[2][4]
-
DMSO Stock Solutions : It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]
-
Aqueous Working Solutions : this compound solutions are noted to be unstable in aqueous media.[1][8] It is strongly recommended to prepare fresh working solutions from the DMSO stock for each experiment and use them on the same day.[1][2]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound for experiments.
Issue 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Saline).
-
Cause : this compound has poor solubility in neutral aqueous solutions.[2] Direct dissolution in saline or phosphate-buffered saline (PBS) is often unsuccessful, especially at higher concentrations.
-
Solution : Do not attempt to dissolve the compound directly in aqueous buffers. Always prepare a concentrated stock solution in a suitable organic solvent like DMSO first, as described in FAQ Q3.[1][2] This DMSO stock can then be diluted into your aqueous experimental medium.
Issue 2: After diluting my DMSO stock into aqueous media, the solution becomes cloudy or a precipitate forms.
-
Cause : This is due to the compound precipitating out of the solution when the solvent changes from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment. This is a common issue for hydrophobic compounds.[7]
-
Troubleshooting Steps :
-
Visually Inspect : Always visually check your final working solution for any signs of precipitation.[1][7] A cloudy appearance indicates that the compound is not fully dissolved, and the actual concentration in solution is lower than intended.[7]
-
Lower Final Concentration : The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Control DMSO Concentration : Ensure the final concentration of DMSO in your cell culture media or assay buffer is low (typically ≤0.5%) to avoid solvent-induced toxicity.[1]
-
Use a Formulation Vehicle (for in vivo studies) : For animal studies requiring higher concentrations, a co-solvent system or formulation vehicle is necessary to maintain solubility.[2][7] Several established protocols can yield clear solutions or uniform suspensions suitable for dosing.[2]
-
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting workflow for Tecalcet solubility.
Experimental Protocols & Data
In Vitro Solubility Data
While specific aqueous buffer solubility data is limited, the compound's high solubility in DMSO is well-documented.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 50 mg/mL (146.93 mM) | May require sonication. Use fresh, anhydrous DMSO for best results. | [2][4] |
In Vivo Formulation Protocols
For animal studies, achieving a stable and sufficiently concentrated dosing solution is critical. The following vehicle compositions have been established to prepare clear solutions or suspensions from a 25 mg/mL DMSO stock.[2]
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Max. Solubility | Solution Type | Reference |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL | Clear Solution | [2][4] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL | Clear Solution | [2][4] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ~2.5 mg/mL | Suspension | [2] |
Detailed Methodology: Protocol 1 (PEG300/Tween-80 Vehicle)
This protocol yields a clear solution suitable for oral or intraperitoneal administration.[2]
-
Prepare Stock : First, prepare a 25 mg/mL stock solution of this compound in DMSO as previously described.[2]
-
Combine Vehicles : In a sterile tube, add the vehicle components in the correct order. For a 1 mL final volume:
-
Start with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and vortex until homogeneous.[2]
-
Add 450 µL of sterile saline and mix thoroughly.
-
-
Add Drug : Add 100 µL of the 25 mg/mL DMSO stock solution to the 900 µL of prepared vehicle.
-
Final Mix : Vortex the final solution thoroughly until it is clear and homogeneous. The final concentration will be 2.5 mg/mL.[2]
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Experimental workflow for in vivo formulation (Protocol 1).
Mechanism of Action Pathway
Tecalcet enhances the sensitivity of the CaSR to its natural ligand, extracellular calcium. This potentiation triggers downstream signaling cascades that regulate PTH secretion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C18H23Cl2NO | CID 158796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tecalcet | C18H22ClNO | CID 158797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Tecalcet Hydrochloride for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Tecalcet Hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as R-568) is a second-generation calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It binds to a site on the CaSR distinct from the orthosteric calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[1][2] This enhanced sensitivity means that the receptor is activated at lower calcium concentrations, leading to the suppression of parathyroid hormone (PTH) synthesis and secretion.[1][2]
Q2: What are the primary in vitro applications for this compound?
Common in vitro applications for this compound include:
-
Investigating the function and modulation of the Calcium-Sensing Receptor.[3]
-
Performing intracellular calcium mobilization assays in cells expressing the CaSR.[3]
-
Analyzing the inhibition of parathyroid hormone (PTH) secretion from primary parathyroid cell cultures.[3]
-
Screening for other allosteric modulators of the CaSR.[3]
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound will depend on the specific assay and cell type used. However, for initial experiments, a dose-response curve ranging from 0.1 nM to 100 µM is a good starting point.[4] Published data indicates that Tecalcet can shift the EC₅₀ value for extracellular Ca²⁺ at concentrations between 0.1-100 nM and can directly increase intracellular Ca²⁺ in a concentration-dependent manner from 0.1-100 µM.[4][5]
Q4: How should this compound stock solutions be prepared and stored?
For in vitro experiments, this compound is commonly dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mg/mL).[4] If the compound does not readily dissolve, gentle warming or sonication can be used.[4] It is recommended to prepare fresh working solutions from the stock for each experiment.[4] Stock solutions in DMSO can be stored in small aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[4]
Troubleshooting Guides
Issue 1: Flat or Poor Dose-Response Curve
Q: I am not observing a clear dose-dependent effect of this compound in my assay. What are the possible causes and solutions?
A: A flat or poor dose-response curve can be attributed to several factors:
-
Low CaSR Expression: The target cell line may have low or inconsistent expression of the Calcium-Sensing Receptor.
-
Solution: Verify CaSR expression levels using techniques like qPCR or Western blot. If expression is low, consider using a cell line known to have robust CaSR expression, such as HEK293 cells stably expressing the human CaSR.[1]
-
-
Compound Insolubility: this compound may precipitate at higher concentrations in your assay medium.
-
Solution: Visually inspect your stock and working solutions for any signs of precipitation. Ensure the final DMSO concentration in your assay is at a level that does not affect cell viability or compound solubility. Preparing fresh serial dilutions for each experiment is recommended.
-
-
Suboptimal Extracellular Calcium Concentration: As an allosteric modulator, the effect of Tecalcet is dependent on the presence of extracellular Ca²⁺.
-
Solution: Ensure your assay buffer contains a consistent and appropriate concentration of extracellular calcium. The potentiation effect of Tecalcet is often observed in the presence of a sub-maximal concentration of Ca²⁺.[2]
-
Issue 2: High Variability in Experimental Results
Q: I am observing significant well-to-well or day-to-day variability in my results. How can I improve the consistency of my this compound experiments?
A: High variability can obscure the true effect of the compound. Here are some common causes and their solutions:
-
Inconsistent Cell Health and Density: Cells that are unhealthy, over-confluent, or plated at inconsistent densities will respond variably.
-
Solution: Use cells that are in a logarithmic growth phase and ensure a consistent seeding density across all wells of your microplate.[3] Regularly check cell viability.
-
-
Reagent Instability: Improperly stored or repeatedly freeze-thawed stock solutions of this compound can degrade, leading to inconsistent potency.
-
Solution: Prepare fresh working solutions for each experiment from single-use aliquots of your stock solution.[3]
-
-
Inconsistent Incubation Times and Pipetting: Variations in incubation times or pipetting technique can introduce significant variability.
-
Solution: Standardize all incubation steps and ensure accurate and consistent pipetting, especially when preparing serial dilutions. The use of automated liquid handlers can improve consistency.[4]
-
Issue 3: Potential Off-Target Effects
Q: I am concerned that the effects I am observing may not be mediated by the CaSR. How can I confirm the specificity of this compound in my assay?
A: While Tecalcet is known to be selective for the CaSR, it is good practice to confirm on-target activity, especially at higher concentrations.[3]
-
Control Experiments:
-
CaSR-Negative Cells: The most definitive control is to perform the experiment in a parental cell line that does not express the CaSR. This compound should not elicit a response in these cells.[6]
-
CaSR Antagonist: Use a known CaSR antagonist (a calcilytic) to determine if it can block the effects of Tecalcet in your assay.[3]
-
-
Concentration-Response Analysis: Off-target effects are more likely to occur at concentrations significantly higher than the EC₅₀ for CaSR activation.[3] A carefully planned dose-response experiment can help differentiate between on-target and potential off-target effects.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Conditions |
| EC₅₀ for [Ca²⁺]i increase | HEK293 cells expressing human parathyroid CaSR | 51 nM | In the presence of 0.5 mM extracellular Ca²⁺ |
| IC₅₀ for PTH secretion | Cultured bovine parathyroid cells | 28 nM | In the presence of 0.5 mM extracellular Ca²⁺ |
| EC₅₀ for Calcitonin secretion | Rat medullary thyroid carcinoma 6-23 cells expressing the CaSR | 34 nM | - |
| Shift in EC₅₀ for extracellular Ca²⁺ | Not Specified | Decreased to 0.61 ± 0.04 mM | - |
Data compiled from BenchChem and MedChemExpress product information.[2][5]
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the effect of this compound on intracellular calcium levels in cells expressing the CaSR.
1. Cell Preparation:
- Seed HEK293 cells stably expressing the human CaSR in a black, clear-bottom 96-well microplate at a density of 50,000 cells per well.[3]
- Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator.
2. Dye Loading:
- Aspirate the culture medium from the wells.
- Add 100 µL of loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to each well.[7]
- Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[4]
- Wash the cells twice with assay buffer to remove excess dye.
3. Compound Addition and Measurement:
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Establish a stable baseline fluorescence reading for approximately 30 seconds.
- Inject varying concentrations of this compound into the wells.
- Immediately begin kinetic fluorescence readings at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).[4]
4. Data Analysis:
- The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
- Calculate the peak fluorescence response for each concentration of Tecalcet.
- Plot the peak response against the Tecalcet concentration to generate a dose-response curve and determine the EC₅₀ value.[1]
Protocol 2: Parathyroid Hormone (PTH) Secretion Assay
This protocol outlines an in vitro method to measure the inhibitory effect of this compound on PTH secretion from dispersed parathyroid cells.[8]
1. Cell Preparation:
- Isolate parathyroid cells from bovine or human tissue via collagenase digestion and mechanical dispersion.
- Resuspend the cells in a buffered salt solution containing various concentrations of CaCl₂ and different concentrations of this compound.
2. Incubation:
- Incubate the cell suspensions at 37°C for a defined period (e.g., 2-4 hours) to allow for PTH secretion.
3. Sample Collection:
- Following incubation, pellet the cells by centrifugation.
- Collect the supernatant, which contains the secreted PTH.
4. PTH Quantification (ELISA):
- Use a commercially available PTH ELISA kit to quantify the concentration of PTH in the collected supernatants. A typical sandwich ELISA protocol involves:
- Adding standards, controls, and samples to a microplate pre-coated with a capture antibody.[9]
- Incubating with a detection antibody, often conjugated to an enzyme like HRP.[9]
- Adding a substrate to generate a colorimetric signal.[9]
- Measuring the absorbance using a microplate reader.[9]
5. Data Analysis:
- Generate a standard curve from the absorbance values of the PTH standards.
- Use the standard curve to determine the PTH concentration in your experimental samples.
- Plot the PTH concentration against the this compound concentration to assess its inhibitory effect and determine the IC₅₀ value.
Visualizations
Caption: Signaling pathway of this compound's action on the CaSR.
Caption: Workflow for an in vitro intracellular calcium mobilization assay.
Caption: A logical approach to troubleshooting high assay variability.
References
Tecalcet Hydrochloride Stability in Cell Culture Media: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tecalcet Hydrochloride in cell culture media. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions and cell culture media?
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound.[1] Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][3]
Stock Solution Preparation and Storage Recommendations:
| Parameter | Recommendation | Source(s) |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1][3] |
| Concentration | 10-50 mg/mL | [1] |
| Dissolution | Gentle warming or sonication can be used if precipitation occurs. | [1][4] |
| Short-term Storage | Up to 1 month at -20°C (sealed and protected from moisture). | [1][3][4] |
| Long-term Storage | Up to 6 months at -80°C (sealed and protected from moisture). | [1][3][4] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by storing in small aliquots. | [1] |
Q3: What is the recommended starting concentration range for this compound in a cell-based assay?
A3: The optimal concentration of this compound will depend on the specific application and cell type. For in vitro cell-based assays, a dose-response curve is recommended, typically ranging from 0.1 nM to 100 µM.[1] Published data indicates that Tecalcet can potentiate the effect of extracellular Ca²⁺ at concentrations between 0.1-100 nM and can directly stimulate intracellular calcium release at concentrations from 0.1-100 µM.[1]
Q4: What are the primary signaling pathways activated by this compound?
A4: this compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[5][6][7] Upon binding to the CaSR, it enhances the receptor's sensitivity to extracellular calcium, leading to the activation of downstream signaling pathways. The primary pathways involved are the Gq/11 and Gi/o pathways.[5][6][8]
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][9] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8][9]
-
Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8]
The diagram below illustrates the signaling cascade initiated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "Tecalcet Hydrochloride" PTH secretion assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Parathyroid Hormone (PTH) secretion assays involving Tecalcet Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as R-568) is a calcimimetic agent.[1] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), which is a G-protein coupled receptor (GPCR).[2][3] By binding to an allosteric site on the CaSR, Tecalcet increases the receptor's sensitivity to extracellular calcium (Ca²⁺).[4][5] This potentiation leads to the suppression of PTH synthesis and secretion from the parathyroid glands at lower calcium concentrations.[1][2]
Q2: What are the expected in vitro and in vivo effects of Tecalcet?
-
In vitro : In cell-based assays using cells expressing the CaSR (e.g., HEK293 or CHO cells), Tecalcet is expected to cause a concentration-dependent increase in intracellular calcium ([Ca²⁺]i).[6] It should also produce a leftward shift in the concentration-response curve for extracellular Ca²⁺, indicating increased receptor sensitivity.[5][7]
-
In vivo : In animal models, particularly those with secondary hyperparathyroidism, oral administration of Tecalcet is expected to lead to a dose-dependent decrease in serum PTH levels.[6]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[6] For in vivo studies, formulations may involve co-solvents such as PEG300 and Tween-80 in saline.[8] It is crucial to adhere to the manufacturer's guidelines for preparation to prevent precipitation.[6] Stock solutions in DMSO are generally stored at -20°C or -80°C, and repeated freeze-thaw cycles should be avoided.[8] Note that some sources suggest this compound solutions can be unstable, so preparing fresh solutions is recommended.[4]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in PTH Secretion Results
Q: My PTH secretion data shows significant well-to-well or day-to-day variability. What are the potential causes and how can I troubleshoot this?
High variability can stem from multiple factors, ranging from cell handling to assay conditions. Below is a systematic approach to identifying and mitigating these issues.
Potential Causes & Troubleshooting Steps:
-
Cell Health and Passage Number:
-
Question: Are your cells healthy and within an optimal passage number range?
-
Troubleshooting:
-
Visually inspect cells for consistent morphology and viability before each experiment.
-
Use cells from a consistent, low passage number to avoid phenotypic drift.
-
Ensure cells are not overgrown or starved, as this can affect receptor expression and signaling.[9]
-
-
-
Inconsistent Cell Seeding:
-
Question: Is your cell seeding density uniform across all wells?
-
Troubleshooting:
-
Ensure a single-cell suspension before plating to avoid clumps.
-
Mix the cell suspension thoroughly before and during plating.
-
Use automated liquid handling for plating if available to improve consistency.[5]
-
-
-
This compound Preparation and Handling:
-
Question: Is the Tecalcet solution prepared and stored correctly?
-
Troubleshooting:
-
-
Assay Conditions:
-
Question: Are incubation times, temperatures, and reagent additions consistent?
-
Troubleshooting:
-
Use a multichannel pipette or automated liquid handler for reagent addition to minimize timing differences between wells.
-
Ensure plates are equilibrated to the assay temperature before reading.[5]
-
Control for evaporation, especially in the outer wells of the plate (edge effects), by using plates with lids, ensuring proper humidity in the incubator, or filling perimeter wells with sterile buffer/media.[10]
-
-
-
PTH Assay Measurement:
-
Question: Is the PTH detection method itself a source of variability?
-
Troubleshooting:
-
Be aware of the type of PTH assay being used (e.g., second vs. third generation), as they can detect different PTH fragments, which can be a source of variability, especially in certain sample types.[11][12]
-
Follow the PTH ELISA kit manufacturer's protocol precisely.
-
Ensure proper sample handling (e.g., rapid centrifugation, appropriate storage temperature) as PTH can degrade quickly.[[“]]
-
-
Below is a logical workflow for troubleshooting variability:
graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Start [label="High Variability Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCells [label="Assess Cell Health & Passage Number", fillcolor="#FBBC05", fontcolor="#202124"]; CellsOK [label="Cells Healthy?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeCulture [label="Optimize Cell Culture Conditions\n(e.g., use lower passage cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSeeding [label="Verify Cell Seeding Uniformity", fillcolor="#FBBC05", fontcolor="#202124"]; SeedingOK [label="Seeding Uniform?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeSeeding [label="Refine Seeding Protocol\n(e.g., ensure single-cell suspension)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckCompound [label="Review Tecalcet Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; CompoundOK [label="Preparation Correct?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepFresh [label="Prepare Fresh Tecalcet Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckAssay [label="Examine Assay Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; AssayOK [label="Protocol Consistent?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; StandardizeAssay [label="Standardize Timings & Handling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckReader [label="Validate PTH Detection Method", fillcolor="#FBBC05", fontcolor="#202124"]; ReaderOK [label="Detection Method Validated?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ReviewKit [label="Review PTH Kit Protocol & Handling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Variability Reduced", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckCells; CheckCells -> CellsOK; CellsOK -> CheckSeeding [label="Yes"]; CellsOK -> OptimizeCulture [label="No"]; OptimizeCulture -> CheckCells; CheckSeeding -> SeedingOK; SeedingOK -> CheckCompound [label="Yes"]; SeedingOK -> OptimizeSeeding [label="No"]; OptimizeSeeding -> CheckSeeding; CheckCompound -> CompoundOK; CompoundOK -> CheckAssay [label="Yes"]; CompoundOK -> PrepFresh [label="No"]; PrepFresh -> CheckCompound; CheckAssay -> AssayOK; AssayOK -> CheckReader [label="Yes"]; AssayOK -> StandardizeAssay [label="No"]; StandardizeAssay -> CheckAssay; CheckReader -> ReaderOK; ReaderOK -> End [label="Yes"]; ReaderOK -> ReviewKit [label="No"]; ReviewKit -> CheckReader; }
A logical workflow for troubleshooting assay variability.
Issue 2: Weaker Than Expected Inhibition of PTH Secretion by Tecalcet
Q: Tecalcet is showing a lower-than-expected potency (higher EC₅₀) in my PTH secretion assay. What could be the reason?
A weaker-than-expected effect can be due to issues with the compound, the cells, or the assay conditions.
Potential Causes & Troubleshooting Steps:
-
Tecalcet Concentration and Stability:
-
Question: Is the concentration of your Tecalcet stock solution accurate and has the compound maintained its activity?
-
Troubleshooting:
-
-
CaSR Expression and Function:
-
Question: Are the cells adequately expressing functional Calcium-Sensing Receptors?
-
Troubleshooting:
-
If using a stably transfected cell line, verify CaSR expression via methods like Western blot or qPCR.
-
Use a positive control, such as a high concentration of extracellular calcium, to confirm that the CaSR signaling pathway is functional.
-
-
-
Assay Buffer Composition:
-
Question: Is the extracellular calcium concentration in your assay buffer optimal to observe the allosteric modulatory effect of Tecalcet?
-
Troubleshooting:
-
Tecalcet enhances the sensitivity of the CaSR to extracellular calcium. The observed potency of Tecalcet can be dependent on the concentration of Ca²⁺ in the assay buffer.
-
Perform a calcium concentration-response curve in the presence and absence of a fixed concentration of Tecalcet to determine the optimal Ca²⁺ concentration for your assay.
-
-
Data Presentation
Table 1: Summary of In Vitro Activity of this compound
| Parameter | Cell Line | Value | Description |
| EC₅₀ | CHO (expressing human CaSR) | 80 nM | Positive allosteric modulation assessed by an increase in intracellular calcium.[14] |
| Effect on Ca²⁺ EC₅₀ | Not Specified | 0.61 ± 0.04 mM | Tecalcet (0.1-100 nM) shifts the concentration-response curve for extracellular Ca²⁺ to the left.[14] |
| Concentration Range for [Ca²⁺]i increase | Not Specified | 0.1-100 µM | Tecalcet increases intracellular Ca²⁺ in a concentration-dependent manner.[5][7] |
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Key Finding |
| Male Sprague-Dawley rats with renal insufficiency | 1.5 and 15 mg/kg | Orally, twice daily for 4 days | Inhibited parathyroid cell proliferation.[7] |
| Conscious Wistar Rats | 20 ng/min | Intravenously | Significantly lowered serum calcium and PTH₁₋₈₄.[14] |
Experimental Protocols
Protocol 1: In Vitro PTH Secretion Assay
This protocol outlines a general method for measuring the effect of Tecalcet on PTH secretion from primary parathyroid cells or a suitable cell line.
Materials:
-
Isolated primary parathyroid cells or a CaSR-expressing cell line
-
Culture medium (e.g., RPMI 1640)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Calcium chloride (CaCl₂)
-
PTH ELISA kit
-
Microplate reader
Methodology:
-
Cell Preparation:
-
Isolate parathyroid cells using collagenase and DNase digestion if using primary tissue.[15]
-
Culture cells in appropriate medium until they are ready for the assay.
-
-
Assay Setup:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Wash the cells with a low-calcium assay buffer.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer containing a fixed, sub-maximal concentration of extracellular calcium.
-
Add the Tecalcet solutions to the cells and incubate for a predetermined period (e.g., 1-3 hours).
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the concentration of PTH in the supernatant using a validated PTH ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the PTH concentration against the Tecalcet concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes a common method to measure Tecalcet-induced intracellular calcium mobilization in CaSR-expressing cells.
Materials:
-
HEK293 or CHO cells stably expressing the human CaSR
-
96-well, black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with an automated injection system
Methodology:
-
Cell Plating: Seed CaSR-expressing cells into the 96-well plate and culture until confluent.[6]
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye.
-
Remove the culture medium, add the dye-loading buffer to the cells, and incubate at 37°C for 30-60 minutes in the dark.[6]
-
-
Cell Washing: Gently wash the cells multiple times with the physiological salt solution to remove any extracellular dye.[6]
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader to establish a baseline fluorescence reading.
-
Inject varying concentrations of Tecalcet into the wells.
-
Immediately begin kinetic fluorescence readings.[6]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each Tecalcet concentration and plot a dose-response curve to determine the EC₅₀.[6]
-
Visualization of Pathways and Workflows
This compound Mechanism of Action
Tecalcet acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). This enhances the receptor's sensitivity to extracellular calcium, leading to the activation of downstream signaling pathways that inhibit the secretion of Parathyroid Hormone (PTH).
Signaling pathway of Tecalcet-mediated PTH secretion inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. focus.gbo.com [focus.gbo.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving Experimental Reproducibility with Tecalcet Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible experimental results with Tecalcet Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[1][2] It binds to a site on the receptor distinct from the calcium-binding site, increasing the receptor's sensitivity to extracellular calcium (Ca²⁺).[1][2] This enhanced sensitivity means the receptor is activated at lower calcium concentrations, leading to a cascade of intracellular signaling events that ultimately suppress the synthesis and secretion of parathyroid hormone (PTH).[2][3]
Q2: What are the primary signaling pathways activated by this compound-mediated CaSR stimulation?
The activation of the CaSR by this compound and extracellular calcium primarily engages two key G-protein signaling pathways:
-
Gq/11 Pathway: This is the main pathway activated by the CaSR.[1][4] It stimulates phospholipase C (PLC), which then produces inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored intracellular calcium, while DAG activates protein kinase C (PKC).[1][4]
-
Gi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
The combined effect of these pathways is the inhibition of PTH secretion.[4]
Q3: How should I prepare and store this compound solutions?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5][6] For in vivo studies, a common formulation involves first dissolving the compound in DMSO, followed by the addition of PEG300, Tween-80, and saline.[6][7] It is recommended to prepare fresh solutions for each experiment as they can be unstable.[8] If storage is necessary, DMSO stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5][6]
Troubleshooting Guide
Issue 1: High variability in in vitro calcium mobilization assays.
-
Question: My fluorescence readings in my calcium flux assay are inconsistent between wells and experiments. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Extracellular Calcium Concentration: Tecalcet's activity is highly dependent on the concentration of extracellular Ca²⁺. Ensure your assay buffer has a precise and consistent Ca²⁺ concentration for all experiments.
-
Cell Health and Density: Use healthy, log-phase cells and ensure a uniform cell seeding density across all wells of your microplate. Over-confluent or unhealthy cells will respond poorly and inconsistently.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.[5]
-
Plate Reader Settings: Optimize your plate reader's gain settings to ensure you are within the linear range of detection. If available, use a well-scanning feature to get a more homogenous signal.
-
Issue 2: No significant decrease in PTH levels in animal studies.
-
Question: I am not observing the expected decrease in serum PTH levels in my rat model after oral administration of this compound. What should I check?
-
Answer: Several factors could contribute to a lack of in vivo efficacy:
-
Formulation and Administration: Ensure the this compound is properly formulated to ensure adequate bioavailability. A suspension in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common approach for oral gavage in rats.[7] Confirm the accuracy of your dosing calculations and administration technique.
-
Dosage: The dosage may be insufficient. In rat models of renal insufficiency, effective oral doses have ranged from 1.5 to 15 mg/kg.[7] Consider performing a dose-response study to determine the optimal dose for your model.
-
Animal Model: Confirm that your animal model has established secondary hyperparathyroidism with elevated baseline PTH levels.
-
Issue 3: Observing potential off-target effects.
-
Question: I'm seeing cellular effects that don't seem to be mediated by the CaSR. Could this compound have off-target effects?
-
Answer: While generally selective for the CaSR, high concentrations of any small molecule can lead to off-target effects.
-
Concentration-Response Curve: Perform a full concentration-response curve in your assay. Off-target effects are more likely to appear at concentrations significantly higher than the EC₅₀ for CaSR activation.
-
Control Experiments: To confirm the observed effect is CaSR-mediated, use a cell line that does not express the CaSR as a negative control. Additionally, you can test the effect of a CaSR antagonist to see if it blocks the effects of this compound.
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay |
| EC₅₀ of Tecalcet | 80 nM | CHO cells expressing human CaSR | Intracellular Ca²⁺ mobilization |
| Effect on EC₅₀ for extracellular Ca²⁺ | Shifts to 0.61 ± 0.04 mM | Not specified | Not specified |
Table 2: In Vivo Dosage of this compound in Rats
| Animal Model | Dosage | Administration Route | Effect |
| 10-week-old Male Sprague-Dawley rats with renal insufficiency | 1.5 and 15 mg/kg | Orally, twice daily for 4 days | Dose-dependent reduction in serum PTH levels |
Experimental Protocols
Detailed Methodology: In Vitro Intracellular Calcium Mobilization Assay
This protocol describes a general method for measuring the effect of this compound on intracellular calcium levels in cells expressing the CaSR.
-
Cell Culture:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[6]
-
Aspirate the culture medium from the cells and add 100 µL of the dye-loading buffer to each well.[6]
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[9]
-
-
Cell Washing:
-
Gently wash the cells twice with the physiological salt solution to remove any extracellular dye.[9]
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject varying concentrations of this compound into the wells and immediately begin kinetic fluorescence readings.[9]
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.[9]
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro Calcium Mobilization Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Potential off-target effects of "Tecalcet Hydrochloride" in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Tecalcet Hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally active, second-generation calcimimetic agent.[1] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), which is a G-protein coupled receptor (GPCR).[1][2] Tecalcet binds to a site on the CaSR distinct from the orthosteric calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[1][2] This heightened sensitivity means the receptor is activated at lower calcium concentrations, leading to the suppression of parathyroid hormone (PTH) synthesis and secretion.[1][2]
Q2: Are there known off-target effects of this compound?
Tecalcet and similar calcimimetics are known to be highly selective for the CaSR.[3] Studies have demonstrated that they do not have a significant impact on the activity of other G protein-coupled receptors, including the closely related metabotropic glutamate (B1630785) receptors.[3][4] However, the term "off-target" can be interpreted in the context of the experimental focus. Since the CaSR is expressed in various non-parathyroid tissues such as the kidney, bone, intestine, and vascular smooth muscle cells, Tecalcet can have "on-target" effects in these tissues.[3] These effects might be considered "off-target" in experiments solely focused on parathyroid function.[3] Direct experimental data on Tecalcet binding to other molecular targets is not widely available in public literature.[5]
Q3: What are the potential side effects observed with calcimimetics that might suggest off-target or systemic on-target effects?
Insights into potential off-target or systemic on-target effects can be drawn from the clinical adverse event profile of the structurally related first-generation calcimimetic, cinacalcet (B1662232).[5] The most commonly reported side effects for cinacalcet are nausea and vomiting.[5][6] Cardiovascular side effects, including hypotension, have also been associated with cinacalcet.[5] An analysis of the FDA Adverse Event Reporting System (FAERS) for cinacalcet identified additional, previously undocumented adverse events, including:
It is important to note that as a second-generation calcimimetic, Tecalcet may have a different adverse effect profile.
Troubleshooting Guide
Issue 1: Unexpected cellular response in a non-parathyroid cell line treated with Tecalcet.
-
Possible Cause: The cell line may endogenously express the Calcium-Sensing Receptor (CaSR). The observed effect may be an "on-target" effect in a non-parathyroid system.
-
Troubleshooting Steps:
-
Verify CaSR Expression: Confirm the expression of CaSR in your cell line using methods like qPCR, Western blot, or immunohistochemistry.[3]
-
Consult Literature: Review literature to determine if CaSR expression and function have been previously characterized in your specific cell model.
-
Utilize a CaSR Knockout/Knockdown Model: If available, use a corresponding cell line with CaSR knocked out or knocked down to confirm that the observed effect is mediated by CaSR.
-
Issue 2: Inconsistent or lack of effect on PTH secretion in an in vivo animal model.
-
Possible Cause 1: Reduced CaSR Expression: In certain pathological states, such as advanced parathyroid hyperplasia, the expression of CaSR can be diminished, leading to resistance to calcimimetics.[3]
-
Troubleshooting Steps:
-
Possible Cause 2: Issues with Drug Formulation or Administration.
-
Troubleshooting Steps:
-
Verify Formulation: For in vitro work, this compound is often dissolved in DMSO.[3] For in vivo studies, ensure proper formulation, which may require co-solvents like PEG300 and Tween 80.[3]
-
Confirm Administration: Ensure accurate oral gavage or the chosen administration route was performed correctly.
-
Data Presentation
Table 1: On-Target Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| EC₅₀ (for Ca²⁺) | Decreased to 0.61 ± 0.04 mM | In the presence of Tecalcet (NPS 568, 0.1-100 nM) | [5][9] |
Table 2: Summary of Potential Off-Target/Systemic On-Target Considerations Based on Cinacalcet Adverse Events
| System Organ Class | Potential Adverse Events Noted with Cinacalcet | Reference |
| Gastrointestinal | Nausea, Vomiting, Abdominal Discomfort | [5][6][7] |
| Cardiovascular | Hypotension, Arrhythmia, Cardiac Death | [5][7][8] |
| Endocrine | Precocious Puberty, Parathyroid Hemorrhage | [7][8] |
| Metabolism and Nutrition | Hypocalcemia, Hypoproteinemia, Loss of Appetite | [6][7] |
| Other | Pancreatic Atrophy, Monocytopenia | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Tecalcet Activity on Intracellular Calcium Mobilization
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human Calcium-Sensing Receptor (CaSR) in appropriate media.
-
Cell Plating: Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Assay:
-
Wash the cells with a buffer containing a low concentration of extracellular calcium.
-
Add varying concentrations of this compound to the wells and incubate.
-
Stimulate the cells with a range of extracellular calcium concentrations.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Plot the concentration-response curve for extracellular calcium in the presence and absence of Tecalcet. A leftward shift in the curve indicates a potentiation of the CaSR response.[4]
Protocol 2: In Vivo Evaluation of Tecalcet Efficacy in a Rat Model of Secondary Hyperparathyroidism
-
Animal Model: Use male Sprague-Dawley rats with induced renal insufficiency to model secondary hyperparathyroidism.[4]
-
Grouping and Dosing: Divide the animals into a vehicle control group and experimental groups receiving different oral doses of this compound (e.g., 1.5 mg/kg and 15 mg/kg).[9] Administer the treatment via oral gavage, typically twice daily for a period such as 4 days.[4][9]
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Sample Collection: Collect blood samples at baseline and at specified time points after treatment to measure serum PTH and calcium levels.
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Data Analysis: Compare the serum PTH and calcium levels between the control and treated groups. A dose-dependent reduction in serum PTH is the expected outcome.[9]
Visualizations
Caption: On-target signaling pathway of Tecalcet via the Calcium-Sensing Receptor (CaSR).
Caption: A logical workflow for troubleshooting unexpected experimental results with Tecalcet.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safety evaluation of cinacalcet: Signal mining and analysis of adverse events based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Tecalcet Hydrochloride Calcium Flux Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protocol refinement for calcium flux assays involving Tecalcet Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[1][2] It binds to a site on the CaSR distinct from the orthosteric calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[1][2] This potentiation of the CaSR leads to the activation of downstream signaling pathways, primarily the Gαq/11 and Gαi/o pathways, resulting in an increase in intracellular calcium ([Ca²⁺]i) and subsequent inhibition of parathyroid hormone (PTH) secretion.[2]
Q2: What are the expected in vitro effects of Tecalcet in a calcium flux assay?
In a cell-based calcium flux assay using a cell line expressing the CaSR (e.g., HEK293-CaSR), Tecalcet is expected to elicit two main effects:
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Direct increase in intracellular calcium: At higher concentrations (typically in the micromolar range), Tecalcet can directly stimulate an increase in [Ca²⁺]i in a concentration-dependent manner.[1]
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Potentiation of the calcium response: At lower, nanomolar concentrations, Tecalcet will shift the concentration-response curve for extracellular Ca²⁺ to the left.[1] This means that a lower concentration of extracellular calcium is required to achieve a response, indicating increased sensitivity of the CaSR.
Q3: What are appropriate cell lines for a Tecalcet calcium flux assay?
The most common cell line used is the Human Embryonic Kidney (HEK293) cell line stably expressing the human CaSR (HEK293-CaSR).[2][3] Chinese Hamster Ovary (CHO) cells engineered to express the human CaSR are also a suitable option.[4] It is crucial to use a cell line with robust CaSR expression to ensure a measurable signal.
Q4: What are the recommended storage and handling conditions for this compound?
For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[5] These stock solutions should be stored at -20°C or -80°C and protected from moisture.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Working solutions should be prepared fresh for each experiment, as aqueous solutions can be unstable.[1] When diluting into aqueous buffers, ensure the final DMSO concentration is non-toxic to the cells (generally ≤0.5%).[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Tecalcet and a typical experimental workflow for a calcium flux assay.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in in vitro assays.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Description |
| EC₅₀ for [Ca²⁺]i increase | HEK293 cells expressing human parathyroid CaR | 51 nM | In the presence of 0.5 mM extracellular Ca²⁺.[2] |
| IC₅₀ for PTH secretion | Cultured bovine parathyroid cells | 28 nM | In the presence of 0.5 mM extracellular Ca²⁺.[2] |
| Effect on Ca²⁺ EC₅₀ | Not Specified | Decreased to 0.61 ± 0.04 mM | Tecalcet (0.1-100 nM) shifts the concentration-response curve for extracellular Ca²⁺ to the left.[2][4] |
| CaSR Sensitization | Not Specified | 0.1 - 100 nM | Concentration range where Tecalcet shifts the Ca²⁺ concentration-response curve to the left.[1] |
| [Ca²⁺]i Increase | Not Specified | 0.1 - 100 µM | Concentration range for a direct, concentration-dependent increase in intracellular Ca²⁺.[1] |
Table 2: this compound Solubility and Storage
| Parameter | Value/Condition | Notes |
| Solubility in DMSO | ≥ 50 mg/mL | Common solvent for primary stock solution.[1] |
| Storage (Stock in DMSO) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles and protect from moisture.[1] |
| Working Solutions | Prepare Fresh | Aqueous solutions are unstable.[1] |
Detailed Experimental Protocol
This protocol outlines a general procedure for an intracellular calcium mobilization assay using this compound.
Objective: To measure the potentiation effect of Tecalcet on Ca²⁺-induced intracellular calcium mobilization in a cell line stably expressing the CaSR (e.g., HEK293-CaSR).
Materials:
-
HEK293 cells stably expressing human CaSR
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Black, clear-bottom 96-well microplates
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Calcium chloride (CaCl₂)
-
Fluorescence plate reader with kinetic reading and injection capabilities
Methodology:
-
Cell Plating:
-
Dye Loading:
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Prepare a dye loading solution containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[3]
-
Aspirate the growth medium from the cell plate.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.[1]
-
-
Cell Washing:
-
Compound Addition and Fluorescence Measurement:
-
Prepare a compound plate with serial dilutions of Tecalcet at concentrations 2-4x the final desired concentration.[3]
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., Ex/Em = 490/525 nm for Fluo-4).[1]
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Record a stable baseline fluorescence for 10-20 seconds.[1][3]
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Add the Tecalcet dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).[1]
-
Using the instrument's injector, add the CaCl₂ solution to all wells to achieve a final concentration that elicits a sub-maximal response (e.g., EC₂₀).[1]
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.[3]
-
-
Data Analysis:
Troubleshooting Guide
This guide addresses common issues encountered during this compound calcium flux assays.
References
Tecalcet Hydrochloride: A Technical Guide to Long-Term Stability, Storage, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage and handling of Tecalcet Hydrochloride to ensure its stability and integrity throughout your research and development endeavors. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound Precipitation in Solution | - Exceeded solubility limit. - Use of an inappropriate solvent. - Temperature fluctuations. | - Gently warm the solution and/or sonicate to aid dissolution.[1] - Prepare a fresh solution using a recommended solvent system (e.g., DMSO). - Ensure the storage temperature for the solution is maintained consistently. |
| Loss of Biological Activity | - Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). - Degradation of the compound due to exposure to light, incompatible materials, or extreme pH. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Prepare fresh solutions for each experiment. - Store solutions at the recommended -80°C or -20°C.[2] - Protect from light and avoid contact with strong acids, alkalis, and oxidizing agents.[1] |
| Inconsistent Experimental Results | - Inaccurate weighing of the compound. - Non-homogenous solution. - Degradation of the compound. | - Weigh the powder carefully in a designated area to avoid creating dust.[1] - Ensure the compound is fully dissolved before use. - Follow recommended storage and handling procedures to prevent degradation. |
| Visible Change in Powder Appearance (e.g., discoloration, clumping) | - Exposure to moisture or humidity. - Potential degradation. | - Store the solid compound in a tightly sealed container in a dry environment. - If changes are observed, it is recommended to use a fresh batch of the compound for critical experiments. |
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C for up to three years. It should be kept in a tightly sealed container, protected from moisture, in a cool, dry, and well-ventilated area.
2. How should I store stock solutions of this compound?
Stock solutions of this compound should be stored in sealed containers under the following conditions:
It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
3. What solvents are recommended for preparing this compound solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For in vivo experiments, specific formulations involving co-solvents may be required, and it is crucial to ensure the final solution is clear and free of precipitation.[2]
4. Is this compound sensitive to light?
5. What are the potential degradation pathways for this compound?
Based on its chemical structure, a secondary benzylamine (B48309) derivative, and data from similar compounds, potential degradation pathways for this compound may include:
-
Oxidation: The benzylic carbon-nitrogen bond can be susceptible to oxidation.
-
Hydrolysis: Under strongly acidic or basic conditions, the molecule could be susceptible to hydrolysis, although it is generally stable under neutral pH conditions.
6. What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound powder, it is mandatory to use appropriate PPE to minimize exposure. This includes:
-
Two pairs of chemotherapy-tested nitrile gloves.[1]
-
A disposable, back-closing, long-sleeved gown.[1]
-
Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a risk of splashing.[1]
All handling of the powder should be conducted in a designated area such as a chemical fume hood or a Class II Biosafety Cabinet.[1]
Storage and Handling Summary
| Material Form | Storage Temperature | Duration | Key Handling Precautions |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a dry, well-ventilated area. Protect from light. Avoid contact with strong acids, alkalis, and oxidizing agents. |
| Stock Solutions | -80°C | Up to 6 months | Aliquot into single-use vials to prevent freeze-thaw cycles. Store in sealed containers away from moisture. |
| -20°C | Up to 1 month | Aliquot into single-use vials. Store in sealed containers away from moisture. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
In a designated chemical fume hood, carefully weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 340.29 g/mol ), weigh 3.40 mg.
-
Transfer the weighed powder to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, tightly sealed amber vials for storage at -80°C or -20°C.
Protocol for a General Stability Assessment using HPLC
This protocol provides a general framework. The specific column, mobile phase, and gradient conditions would need to be optimized for this compound.
Objective: To assess the purity and detect potential degradation products of this compound over time under specific storage conditions.
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., DMSO, followed by dilution in the mobile phase).
-
Sample Preparation:
-
Time Zero: Prepare a solution of the this compound test sample at the same concentration as the standard.
-
Stability Samples: Store aliquots of the solid compound or solution under the desired stability conditions (e.g., -20°C, 4°C, room temperature, elevated temperature, exposure to light). At specified time points (e.g., 1 week, 1 month, 3 months), prepare solutions of these samples for analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-gradient elution from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms of the stability samples to the time-zero sample and the standard.
-
Calculate the peak area of the main this compound peak. A decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
The percentage of purity can be calculated using the area normalization method.
-
Visualizations
Caption: Recommended workflow for receiving, storing, and handling this compound.
Caption: Potential degradation pathways of this compound under improper storage.
References
Addressing poor cellular uptake of "Tecalcet Hydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Tecalcet Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), which is a G-protein coupled receptor (GPCR) located on the cell surface. It does not directly activate the receptor but enhances its sensitivity to extracellular calcium ions (Ca²⁺). This allosteric modulation leads to a conformational change in the CaSR, potentiating downstream signaling pathways that ultimately inhibit the synthesis and secretion of parathyroid hormone (PTH).
Q2: Is high cellular uptake of this compound necessary for its activity?
A2: Not for its primary mechanism of action. Tecalcet's target, the Calcium-Sensing Receptor (CaSR), is located on the plasma membrane. Therefore, the drug exerts its effect by binding to the extracellular domain of this receptor, and significant intracellular accumulation is not required for its primary pharmacological effect of modulating PTH secretion.
Q3: What are the expected in vitro and in vivo effects of this compound?
A3: In Vitro : In cell-based assays using cells that express the CaSR (e.g., HEK293 cells), Tecalcet is expected to cause a concentration-dependent increase in intracellular calcium ([Ca²⁺]i). It should also produce a leftward shift in the concentration-response curve for extracellular Ca²⁺, indicating an increased sensitivity of the CaSR. In Vivo : In animal models, oral administration of Tecalcet is expected to lead to a dose-dependent reduction in serum PTH levels. It may also decrease serum calcium levels and has been shown to inhibit the proliferation of parathyroid cells.
Q4: What are the common solvents and storage conditions for this compound?
A4: For in vitro experiments, this compound is typically dissolved in DMSO to prepare a stock solution. For in vivo studies, formulations may involve co-solvents such as PEG300 and Tween 80. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, sealed and protected from moisture. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Troubleshooting Guide: Addressing Unexpected Results
Researchers may occasionally encounter results that suggest poor efficacy of this compound, which might be misinterpreted as poor cellular uptake. This guide provides a structured approach to troubleshooting these issues.
Issue: No or low response to this compound in our cell-based assay.
This is often misinterpreted as poor cellular uptake. However, since Tecalcet acts on a cell-surface receptor, the issue is more likely related to other experimental factors.
Possible Cause 1: Low or Absent CaSR Expression in the Cell Model
The efficacy of Tecalcet is entirely dependent on the presence of its target, the CaSR. Some cell lines may have low endogenous expression, or expression may be lost with high passage numbers.
-
Troubleshooting Steps:
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Verify CaSR Expression: Confirm that your chosen cell line expresses the CaSR at the mRNA and protein level using techniques like RT-qPCR and Western blotting.
-
Use a Positive Control Cell Line: Employ a cell line known to have robust CaSR expression, such as HEK293 cells stably transfected with the human CaSR, as a positive control.
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Consider a Different Model: If CaSR expression is insufficient, you may need to switch to a different cell model or create a stable cell line overexpressing the CaSR.
-
Possible Cause 2: Issues with Compound Integrity or Concentration
The chemical stability and solubility of this compound can impact its effective concentration in your assay.
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your stock and working solutions for any signs of precipitation, especially after dilution in aqueous media.
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Prepare Fresh Solutions: Tecalcet solutions can be unstable. It is best to prepare fresh dilutions from a frozen stock for each experiment.
-
Verify Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Possible Cause 3: Suboptimal Assay Conditions
The activity of Tecalcet is dependent on the concentration of extracellular calcium.
-
Troubleshooting Steps:
-
Optimize Extracellular Calcium: Tecalcet increases the CaSR's sensitivity to calcium. The assay buffer must contain a sub-maximal concentration of extracellular calcium (e.g., 0.5 mM to 1.5 mM) to observe the potentiating effect of Tecalcet.
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Review Incubation Times: Ensure that incubation times with the compound are appropriate for the assay readout. For calcium mobilization assays, the effect is typically rapid.
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Use a Positive Control Compound: If available, use another known CaSR agonist or positive allosteric modulator to confirm that the assay system is responsive.
-
Data Presentation
In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter Measured | Key Finding |
| Calcium Mobilization | HEK293 cells expressing human CaSR | EC₅₀ for [Ca²⁺]i increase | Shifts the EC₅₀ of extracellular Ca²⁺ to 0.61 ± 0.04 mM |
| PTH Secretion | Cultured bovine parathyroid cells | Inhibition of PTH secretion | Potently inhibits PTH secretion in the presence of extracellular Ca²⁺ |
In Vivo Efficacy of this compound (Rat Model)
| Animal Model | Dosage | Administration | Key Findings |
| Male Sprague-Dawley rats with renal insufficiency | 1.5 and 15 mg/kg | Orally, twice daily for 4 days | Dose-dependent reduction in serum PTH. Reduced BrdU-positive parathyroid cells by 20% (low dose) and 50% (high dose). |
| 5/6 nephrectomized rats | 5 or 10 mg/kg | Daily oral gavage for 4 weeks | Significant decrease in serum PTH. Significant reduction in parathyroid weight and PCNA-positive cells. |
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for measuring Tecalcet-induced intracellular calcium mobilization in CaSR-expressing cells.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
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Assay Buffer (e.g., HBSS) containing a fixed, sub-maximal concentration of CaCl₂ (e.g., 0.5 mM)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Culture: Seed the CaSR-expressing HEK293 cells into the 96-well plates and culture until they reach confluency.
-
Dye Loading: Remove the culture medium and wash the cells with Assay Buffer. Load the cells with the calcium-sensitive dye as per the manufacturer's instructions (e.g., incubate with Fura-2 AM for 60 minutes at 37°C).
-
Washing: After incubation, gently wash the cells multiple times with Assay Buffer to remove any extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
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Compound Addition: Using the plate reader's injection system, add varying concentrations of this compound (prepared in Assay Buffer) to the wells.
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Signal Detection: Immediately after compound addition, measure the change in intracellular calcium concentration ([Ca²⁺]i) by monitoring the fluorescence signal over time.
-
Data Analysis: The change in fluorescence is proportional to the change in [Ca²⁺]i. Calculate the EC₅₀ value from the resulting concentration-response curve.
Protocol 2: Western Blot for CaSR Expression
This protocol provides a method to verify the protein expression of the Calcium-Sensing Receptor in your cell model.
Materials:
-
Cell lysate from your experimental cell line and a positive control cell line
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
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Primary antibody against CaSR
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Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
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Imaging system
Methodology:
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Protein Extraction: Lyse the cells using RIPA buffer. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary anti-CaSR antibody overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. The presence of a band at the correct molecular weight for CaSR confirms its expression.
Signaling Pathway
This compound potentiates the CaSR, which primarily signals through two G-protein pathways: Gαq/11 and Gαi/o.
Technical Support Center: Minimizing Tecalcet Hydrochloride Precipitation in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing Tecalcet Hydrochloride, ensuring its solubility and stability in experimental buffers is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound (also known as R-568) is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] It is a hydrophobic molecule, and while the hydrochloride salt form enhances its water solubility, it can still be prone to precipitation in aqueous buffers, especially at physiological pH. This is a common issue for many hydrophobic amine hydrochloride compounds.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It has a reported solubility of ≥ 50 mg/mL in DMSO.[1] When preparing the stock solution, gentle warming or sonication can be used to aid dissolution.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound rapidly leaves the organic solvent (DMSO) and enters the aqueous buffer where it has lower solubility. To mitigate this, a stepwise dilution approach is recommended. Instead of adding the DMSO stock directly to the final buffer volume, first add a small amount of buffer to a new tube, then slowly add the DMSO stock while vortexing, followed by the gradual addition of the remaining buffer.
Q4: How does the pH of the buffer affect the solubility of this compound?
Q5: Are there specific buffer components I should be cautious about?
A5: Yes, certain buffer components can influence the solubility of your compound. For instance, phosphate (B84403) buffers can sometimes form insoluble salts with small molecules.[2] It is advisable to test the solubility of this compound in your specific buffer system at the desired concentration before proceeding with your experiment.
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to resolving precipitation problems with this compound in your experimental buffers.
Visualizing the Problem-Solving Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility of this compound
The following tables summarize the available quantitative data on the solubility of this compound.
Table 1: Solubility in Different Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL | Common solvent for stock solutions.[1] |
| In vivo formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In vivo formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |
| In vivo formulation 3 | 2.5 mg/mL | 10% DMSO, 90% Corn Oil (Suspension).[3] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration | Notes |
| -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[3] |
| -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (MW: 340.29 g/mol )
-
Anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
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Warming block or water bath (optional)
Methodology:
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Weigh out 3.4 mg of this compound and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.
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If dissolution is slow, gently warm the solution to 37°C or sonicate for 5-10 minutes.[1]
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Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Preparation of a 100 µM Working Solution in an Aqueous Buffer (Stepwise Dilution)
Materials:
-
10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS, Tris-HCl)
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Sterile microcentrifuge tubes
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Vortex mixer
Methodology:
-
Calculate the volume of the 10 mM stock solution needed for your final concentration and volume. For example, for 1 mL of a 100 µM working solution, you will need 10 µL of the 10 mM stock.
-
In a sterile microcentrifuge tube, add approximately half of the final volume of the pre-warmed aqueous buffer (e.g., 500 µL).
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While gently vortexing the buffer, slowly add the 10 µL of the 10 mM this compound stock solution drop-by-drop.
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Continue to vortex for another 30 seconds.
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Add the remaining volume of the pre-warmed buffer to reach the final volume of 1 mL.
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Vortex the final solution for another 30 seconds to ensure homogeneity.
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Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or increasing the final DMSO concentration (if your experimental system allows, typically ≤0.5% DMSO).
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
Caption: Signaling pathway of this compound at the parathyroid cell.
Experimental Workflow for Assessing Compound Solubility
Caption: Workflow for evaluating this compound solubility in a new buffer.
References
Tecalcet Hydrochloride Quality Control & Purity Assessment: A Technical Support Center for Researchers
Disclaimer: Publicly available, validated analytical methods specifically for the quality control and purity assessment of Tecalcet Hydrochloride are limited. This guide provides comprehensive information and methodologies for the closely related calcimimetic, Cinacalcet Hydrochloride . Researchers should use this information as a starting point and are strongly advised to conduct full validation of these methods for their specific use with this compound in accordance with ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my this compound research sample?
Q2: What are the potential impurities I should be aware of in a calcimimetic synthesis?
A2: For Cinacalcet Hydrochloride, which is structurally similar to Tecalcet, common process-related impurities include starting materials, intermediates, and by-products of the synthesis. Examples include 1-(naphthalen-1-yl)ethan-1-amine, 3-(3-(trifluoromethyl)phenyl)propyl methanesulfonate, and (E)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-amine.[1] It is crucial for researchers to characterize their specific batch of this compound to identify any potential impurities.
Q3: How should I store this compound to ensure its stability?
A3: While specific stability data for Tecalcet is not provided in the search results, general guidelines for calcimimetics suggest storing the solid compound in a well-sealed container, protected from moisture. For Cinacalcet, forced degradation studies indicate susceptibility to base hydrolysis.[2] Therefore, avoiding basic conditions during storage and handling is recommended. Long-term stability studies for related compounds are often conducted at controlled room temperature and humidity.
Q4: What are the key parameters to validate for an HPLC method for this compound?
A4: According to ICH guidelines, a validated HPLC method should demonstrate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][3] For a stability-indicating method, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) must be performed to show that the method can separate the active ingredient from all potential degradation products.[2][3]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Use a new or validated column.- Adjust the mobile phase pH; for Cinacalcet, a pH of 3.0 is often used.[1][2][3]- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. |
| Extraneous Peaks | - Contaminated mobile phase or diluent- Impurities from the sample vial or cap- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Run a blank injection with only the diluent.- Implement a robust needle wash protocol between injections. |
| Low Signal Intensity | - Incorrect detection wavelength- Sample degradation- Low sample concentration | - For Cinacalcet, detection is often performed at 215 nm or 282 nm.[1][3] Verify the optimal wavelength for Tecalcet.- Prepare fresh samples and store them appropriately.- Ensure the sample concentration is within the linear range of the method. |
Experimental Protocols
Note: The following protocol is for the analysis of Cinacalcet Hydrochloride and should be adapted and validated for this compound.
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment[1][2]
Objective: To quantify the purity of the drug substance and separate it from potential impurities and degradation products.
1. Materials and Reagents:
- Acetonitrile (B52724) (HPLC grade)
- Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)
- Orthophosphoric acid (Analytical grade)
- High-purity water
- Reference standards for the API and any known impurities
2. Chromatographic Conditions (Example for Cinacalcet HCl):
| Parameter | Condition |
| HPLC System | Dionex HPLC (3000 series) with a variable wavelength detector or equivalent[1] |
| Column | YMC Pack C4 (or equivalent C18/C8 column)[1] |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.05 M KH2PO4 buffer (pH 3.0) (1:1 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 215 nm[1] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 35°C) |
| Injection Volume | 10-20 µL |
3. Preparation of Solutions:
- Buffer Preparation: Dissolve the appropriate amount of KH2PO4 in high-purity water to make a 0.05 M solution. Adjust the pH to 3.0 with orthophosphoric acid.
- Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.
- Standard Solution: Prepare a stock solution of the reference standard in the mobile phase or a suitable diluent. Further dilute to a working concentration (e.g., 100 ppm for Cinacalcet).[1]
- Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution.
4. Analysis Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the standard solution multiple times (e.g., six replicates) to check for system suitability (e.g., %RSD of peak area, tailing factor, theoretical plates).
- Inject the sample solution.
- Identify and quantify impurities based on their retention times relative to the main peak and their response factors if known.
5. Method Validation Parameters (for Cinacalcet HCl): [1]
| Parameter | Typical Range/Value |
| Linearity Range | 40 - 150 ppm |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 99.19% - 110.9% |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).
Caption: A generalized workflow for the quality control of a this compound research sample.
Caption: Workflow for a forced degradation study to establish a stability-indicating method.
References
Navigating Experiments with the Discontinued Compound Tecalcet Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The discontinuation of a compound can present unique challenges for researchers. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to de-risk and support your ongoing experiments with Tecalcet Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as R-568) is a potent, orally active, small molecule that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] It does not directly activate the receptor but binds to an allosteric site within the transmembrane domain, increasing the receptor's sensitivity to extracellular calcium (Ca²⁺).[1][4] This sensitizing effect leads to a leftward shift in the concentration-response curve for extracellular calcium, meaning the CaSR is activated at lower calcium concentrations.[1][4] The primary therapeutic effect of this action is the suppression of parathyroid hormone (PTH) synthesis and secretion.[1][2]
Q2: Which signaling pathways are activated by CaSR upon modulation by Tecalcet?
A2: The CaSR, potentiated by Tecalcet, couples to multiple intracellular G-protein signaling pathways, primarily the Gq/11 and Gi/o pathways.[1][2]
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC).[1][2][5]
-
Gi/o Pathway: Activation of the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
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MAPK Pathway: Both Gq/11 and Gi/o signaling can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in regulating gene expression and cellular proliferation.[2]
Q3: Why was this compound discontinued (B1498344), and what are the implications for my research?
Q4: How should I prepare and store this compound for experimental use?
A4: For in vitro experiments, this compound can be dissolved in a solvent like DMSO to create a stock solution.[7][8] For in vivo studies in rats, a common formulation involves first dissolving Tecalcet in DMSO, then adding PEG300 and Tween-80, and finally saline to create a suspension.[7][8] To ensure stability, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[7][8] It is important to protect the compound from moisture.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no compound activity in in vitro assays. | Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.[7] |
| Incorrect Buffer Composition: Tecalcet's activity is dependent on extracellular Ca²⁺ concentration. | Ensure the assay buffer contains a consistent and accurate concentration of Ca²⁺.[8] | |
| Cell Line Issues: Low or absent CaSR expression in the cell line used. | Confirm CaSR expression in your cell line using techniques like qPCR or Western blot. Use a validated positive control cell line known to express CaSR. | |
| Unexpectedly high potency or off-target effects. | Compound Purity: The discontinued compound may have impurities from synthesis or degradation. | Verify the purity of your this compound batch using analytical techniques like HPLC.[9][10] |
| High Compound Concentration: Off-target effects are more likely at higher concentrations. | Perform a full dose-response curve to determine the EC50 for CaSR activation and use concentrations within the specific range for your assay.[8] | |
| High variability in animal studies. | Inconsistent Formulation: Poor suspension of the compound leading to inaccurate dosing. | Ensure the oral gavage suspension is homogenous. Prepare the formulation fresh for each experiment.[7] |
| Animal Model Variability: Differences in the induction of the disease model (e.g., 5/6 nephrectomy). | Standardize the surgical procedure and confirm the disease phenotype (e.g., elevated serum creatinine, PTH) before starting treatment.[5] | |
| Drastic drops in serum calcium or PTH in animal models. | Compound Over-sensitization of CaSR: This is a known effect of calcimimetics. | Start with a lower dose of Tecalcet and perform a dose-escalation study to find the optimal therapeutic window for your model. Monitor serum calcium and PTH levels closely.[5][6] |
Quantitative Data Summary
Table 1: In Vitro Activity of Tecalcet
| Parameter | Value | Cell Line | Reference |
| EC₅₀ for extracellular Ca²⁺ | 0.61 ± 0.04 mM | HEK293 expressing human CaSR | [7] |
| Concentration range for increased [Ca²⁺]i | 0.1 - 100 µM | Not specified | [7] |
Table 2: In Vivo Effects of Tecalcet in a Rat Model of Renal Insufficiency
| Animal Model | Dosage | Administration | Key Findings | Reference |
| 10-week-old Male Sprague-Dawley rats | 1.5 and 15 mg/kg | Orally, twice daily for 4 days | Dose-dependent reduction in serum PTH levels. Reduced parathyroid cell proliferation by 20% (low dose) and 50% (high dose). | [7] |
| 5/6 nephrectomized rats | 1, 5, or 10 mg/kg | Daily oral gavage for 4 weeks | 5 and 10 mg/kg doses significantly reduced PCNA-positive cells and parathyroid weight. | [5] |
| 5/6 nephrectomized rats | 10 mg/kg | Orally, once daily for 13 days | Serum PTH decreased by >45%. Time-dependent decrease in serum calcium, with a 20% decrease at 8 hours post-dose. | [5] |
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human CaSR in a black, clear-bottom 96-well microplate at a density of approximately 50,000 cells per well. Allow the cells to adhere and grow for 24 hours.[8]
-
Dye Loading: Aspirate the culture medium. Add 100 µL of loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to each well.[8]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
Washing: Gently wash the cells twice with the assay buffer to remove any extracellular dye.[1]
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).[1]
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Reading: Immediately begin a kinetic reading of the fluorescence to measure the change in intracellular calcium concentration over time.[1]
-
Data Analysis: Calculate the change in fluorescence intensity to determine the dose-response relationship of Tecalcet.
Protocol 2: In Vivo Study in a Rat Model of Secondary Hyperparathyroidism
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Induction of Disease Model: Use a validated model of secondary hyperparathyroidism, such as the 5/6 nephrectomy model in Sprague-Dawley rats.[5]
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Animal Acclimatization: Allow the animals to acclimate for at least one week after surgery before the start of the experiment.
-
Compound Formulation: Prepare a suspension of this compound for oral gavage. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Dosing: Administer Tecalcet or vehicle control to the rats via oral gavage at the desired dose and frequency (e.g., once or twice daily).[5][7]
-
Monitoring: Monitor the animals for any adverse effects. Collect blood samples at baseline and at specified time points throughout the study to measure serum PTH, calcium, and phosphorus levels.[5]
-
Tissue Collection: At the end of the study, euthanize the animals and harvest the parathyroid glands for weight measurement and histological analysis (e.g., immunohistochemistry for proliferation markers like PCNA).[2][5]
-
Data Analysis: Analyze the changes in biochemical parameters and histological markers between the treatment and control groups.
Visualizations
Caption: this compound's signaling pathway.
Caption: General experimental workflow for Tecalcet.
Caption: Troubleshooting logic for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Predictors of cinacalcet discontinuation and reinitiation in hemodialysis patients: results from 7 European countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. smsjournals.com [smsjournals.com]
- 10. bhu.ac.in [bhu.ac.in]
Technical Support Center: Overcoming Challenges in Tecalcet Hydrochloride In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of in vivo studies involving Tecalcet Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as R-568) is an orally active, second-generation calcimimetic.[1][2] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[1][3] Tecalcet binds to a site on the CaSR distinct from the calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[1] This heightened activation of the CaSR suppresses the synthesis and secretion of parathyroid hormone (PTH).[1]
Q2: What are the expected in vivo effects of this compound?
A2: In animal models, particularly those of secondary hyperparathyroidism (SHPT), oral administration of Tecalcet is expected to cause a dose-dependent reduction in serum PTH levels.[2][4] It may also lead to a decrease in serum calcium.[4] Additionally, studies have demonstrated its ability to inhibit parathyroid cell proliferation.[2][5]
Q3: What are some common challenges encountered in in vivo studies with this compound?
A3: Researchers may face challenges related to compound formulation and stability, variability in animal model responses, and unexpected physiological effects.[3][4] Specific issues can include precipitation of the compound in dosing solutions, resistance to treatment in models with low CaSR expression, and the influence of factors like hyperphosphatemia on the drug's efficacy.[4][6]
Q4: How should this compound be prepared for oral administration in animal studies?
A4: For in vivo studies in rats, a common method involves first dissolving this compound in an organic solvent like DMSO.[3] This stock solution is then typically diluted with co-solvents such as PEG300 and Tween-80, and finally brought to the desired concentration with saline to create a suspension suitable for oral gavage.[2][3] It is recommended to prepare the working solution fresh on the day of use.[2]
Q5: Are there known off-target effects of this compound?
A5: While Tecalcet is highly selective for the CaSR, the receptor is expressed in various tissues beyond the parathyroid gland, including the kidneys, bone, intestine, and vascular smooth muscle cells.[4][7] Therefore, "on-target" effects in these other tissues might be observed, which could be considered "off-target" depending on the experimental focus.[4] For example, CaSR activation in the kidney can alter calcium and phosphate (B84403) handling.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reduced or No Efficacy (No significant decrease in PTH) | 1. Low CaSR Expression: The experimental model (cell line or animal) may have low expression of the Calcium-Sensing Receptor, particularly in advanced parathyroid hyperplasia.[4]2. Compound Insolubility: Tecalcet may have precipitated out of the dosing solution.[4]3. High Phosphate Levels: Hyperphosphatemia can reduce the PTH-lowering effect of calcimimetics.[4][8]4. CaSR Polymorphisms: Genetic variations in the CASR gene could alter sensitivity to Tecalcet.[4] | 1. Verify CaSR Expression: Confirm receptor expression using qPCR, Western blot, or immunohistochemistry. Consider using a different model with known robust CaSR expression.[4]2. Check Solution Clarity: Visually inspect dosing solutions for any precipitate. Prepare fresh solutions and consider optimizing the formulation.[2][4]3. Monitor Phosphate: Measure serum phosphate levels. If they are high, be aware that this may impact Tecalcet's efficacy.[4]4. Genotype Model: If feasible, sequence the CASR gene in your model to identify any relevant polymorphisms.[4] |
| High Variability in Animal Responses | 1. Inconsistent Dosing Technique: Variations in oral gavage technique can lead to inconsistent drug delivery.2. Animal Health Status: Underlying health issues in individual animals can affect drug metabolism and response.3. Edge Effects in Housing: Animals housed at the edges of a rack may experience different environmental conditions. | 1. Standardize Dosing: Ensure all personnel are thoroughly trained in the oral gavage procedure to minimize variability.2. Health Monitoring: Closely monitor animal health throughout the study and exclude any animals that show signs of illness.3. Randomize Animal Placement: Randomize the placement of animals from different treatment groups across the housing racks. |
| Unexpected Hypocalcemia | On-Target Effect: Tecalcet increases the sensitivity of the CaSR to calcium, which can lead to a decrease in serum calcium levels, especially at higher doses.[4] This is a known effect of calcimimetics.[9] | Dose Adjustment: Consider performing a dose-response study to find a dose that effectively lowers PTH without causing significant hypocalcemia.[9]Monitor Calcium Levels: Regularly monitor serum calcium levels throughout the study. |
| Gastrointestinal Side Effects (e.g., Nausea, Vomiting) | On-Target Effect in GI Tract: The CaSR is expressed in the gastrointestinal tract, and its activation can lead to side effects like nausea and vomiting.[7] | Dose Fractionation: Consider administering the total daily dose in two separate administrations.[2]Observe Animal Behavior: Closely monitor animals for any signs of distress after dosing. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Conditions | Reference |
| EC₅₀ for [Ca²⁺]i increase | 51 nM | HEK293 cells expressing human parathyroid CaSR | [1] |
| IC₅₀ for PTH secretion | 28 nM | Cultured bovine parathyroid cells (in the presence of 0.5 mM extracellular Ca²⁺) | [1] |
| Shift in EC₅₀ for extracellular Ca²⁺ | Decreased to 0.61 ± 0.04 mM | Tecalcet (0.1-100 nM) | [2] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Secondary Hyperparathyroidism
| Animal Model | Dosage | Administration Route & Duration | Key Findings | Reference |
| Sprague-Dawley rats with renal insufficiency | 1.5 and 15 mg/kg | Orally, twice daily for 4 days | Dose-dependent reduction in serum PTH. Reduced BrdU-positive parathyroid cells by 20% (low dose) and 50% (high dose). | [2] |
| 5/6 nephrectomized rats | 1, 5, or 10 mg/kg | Daily oral gavage for 4 weeks | 5 and 10 mg/kg doses significantly reduced PCNA-positive cells and parathyroid weight. Serum PTH levels decreased. | [10] |
| 5/6 nephrectomized rats | 10 mg/kg | Orally, once daily for 12-13 days | Serum PTH decreased by >45%. | [10] |
| 5/6 nephrectomized rats | 10 mg/kg | Orally, once daily for 13 days | Time-dependent decrease in serum calcium (nadir at 8 hours). Significant increase in serum phosphorus. | [10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a 5/6 Nephrectomy Rat Model
This protocol is based on methodologies from studies investigating Tecalcet in rat models of secondary hyperparathyroidism.[10]
-
Induction of Secondary Hyperparathyroidism (5/6 Nephrectomy Model):
-
Animal Model: Male Sprague-Dawley rats (310-350 g) are commonly used.[2][10]
-
Procedure: A two-stage surgical procedure is performed. In the first stage, two of the three branches of the left renal artery are ligated. One week later, a right nephrectomy is performed.
-
Confirmation of Disease: Several weeks post-surgery, elevated serum creatinine, blood urea (B33335) nitrogen (BUN), and PTH levels confirm the establishment of renal insufficiency and secondary hyperparathyroidism.[10]
-
-
Drug Administration:
-
Formulation: Prepare a suspension of this compound. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Dosage and Frequency: Dosages can range from 1 to 15 mg/kg, administered once or twice daily via oral gavage.[10]
-
Duration: Treatment duration can vary from a few days to several weeks.[10]
-
-
Sample Collection and Analysis:
-
Blood Sampling: Collect blood samples at baseline and at various time points throughout the study to measure serum PTH, calcium, and phosphorus.[10]
-
Biochemical Analysis: Use commercially available ELISA kits to measure serum PTH levels.[11]
-
Tissue Collection: At the end of the study, parathyroid glands can be harvested for weight measurement and histological analysis (e.g., immunohistochemistry for proliferation markers like PCNA).[10]
-
Protocol 2: In Vitro Intracellular Calcium Mobilization Assay
This protocol describes a common method to measure the effect of Tecalcet on intracellular calcium mobilization in cells expressing the CaSR.[1][3]
-
Cell Culture:
-
Dye Loading:
-
Compound Addition and Measurement:
-
Wash the cells to remove excess dye.[3]
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.[3]
-
Inject varying concentrations of this compound into the wells in the presence of a fixed, sub-maximal concentration of extracellular calcium.[1]
-
Measure the change in fluorescence intensity to capture the peak response.[3]
-
-
Data Analysis:
-
Normalize the fluorescence signal.
-
Plot the peak fluorescence response against the Tecalcet concentration to generate a concentration-response curve and determine the EC₅₀.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Calcimimetics normalize the phosphate-induced stimulation of PTH secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activation of the Calcium Receptor by Calcimimetic Agents Is Preserved Despite Modest Attenuating Effects of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a calcimimetic with differential effects on parathyroid hormone and calcitonin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Best practices for handling "Tecalcet Hydrochloride" stock solutions
Technical Support Center: Tecalcet Hydrochloride
Welcome to the Technical Support Center for this compound. This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as R-568) is a calcimimetic agent.[1] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), which is a G-protein coupled receptor (GPCR).[2][3] By binding to an allosteric site on the CaSR, Tecalcet increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[1][2] This enhanced sensitivity means the receptor is activated at lower calcium concentrations, leading to the suppression of parathyroid hormone (PTH) synthesis and secretion.[2][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[1] For in vivo studies, stock solutions in DMSO are typically diluted into a vehicle containing co-solvents like PEG300 and Tween-80 in saline.[5]
Q3: How should this compound powder and stock solutions be stored?
Proper storage is crucial for maintaining the stability and efficacy of this compound.
-
Solid Compound: Store the powder at 4°C for short-term storage or -20°C for long-term storage.[6] The container should be kept tightly sealed and protected from moisture.[6][7]
-
Stock Solutions (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1][6][7]
Q4: Is it necessary to prepare fresh working solutions for each experiment?
Yes, it is highly recommended to prepare fresh working solutions from the DMSO stock for each experiment.[1] this compound solutions have been noted to be unstable, and preparing them fresh helps ensure experimental reproducibility.[1][8] When diluting the DMSO stock into aqueous media for cell-based assays, ensure the final DMSO concentration is not toxic to the cells, typically ≤0.5%.[1]
Troubleshooting Guides
Issue 1: Precipitation observed in stock or working solutions.
-
Possible Cause: Poor solubility at the desired concentration or in the chosen solvent/media.[5]
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your solutions for any precipitates before use.[5]
-
Aid Dissolution: If precipitation occurs during the initial preparation of the DMSO stock solution, gentle warming or sonication can be used to help dissolve the compound.[1][9]
-
Optimize Solvent Conditions: Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[7]
-
Fresh Preparation: For working solutions, always prepare them fresh from a clear stock solution immediately before the experiment.[1]
-
Issue 2: High variability or inconsistent results in dose-response curves.
-
Possible Cause 1: Inconsistent Experimental Technique. Variations in cell plating density, reagent mixing, or incubation times can lead to inconsistent results.[5]
-
Possible Cause 2: Compound Instability. The compound may be degrading in the experimental media over the course of the experiment.
-
Solution: As recommended, prepare working solutions fresh for each experiment to minimize the impact of instability.[1]
-
-
Possible Cause 3: Low CaSR Expression. The efficacy of Tecalcet is dependent on the expression level of its target, the CaSR.[5]
-
Solution: Verify CaSR expression in your cell line or animal model using methods like qPCR, Western blot, or immunohistochemistry.[5]
-
Issue 3: No or reduced effect of Tecalcet in the experiment.
-
Possible Cause 1: Low CaSR Expression. As mentioned above, insufficient receptor expression will lead to a diminished response.[5]
-
Possible Cause 2: High Phosphate (B84403) Levels. In some experimental conditions, high phosphate levels can interfere with CaSR activation and reduce the efficacy of calcimimetics.[5]
-
Solution: Ensure that phosphate concentrations in your in vitro or in vivo system are within a normal physiological range.[5]
-
-
Possible Cause 3: Inactive Compound. Improper storage or handling may have led to the degradation of the compound.
-
Solution: Use a new, properly stored vial of this compound to prepare a fresh stock solution.
-
Data Presentation
Table 1: Solubility and Storage of this compound Stock Solutions
| Parameter | Solvent | Concentration | Storage Temperature | Storage Duration |
| Stock Solution | DMSO | ≥ 50 mg/mL[7] | -20°C[1][7] | Up to 1 month[1][7] |
| -80°C[1][7] | Up to 6 months[1][7] | |||
| Solid Powder | N/A | N/A | 4°C (Short-term)[6] | - |
| -20°C (Long-term)[6] | - |
Table 2: In Vivo Formulation Examples
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 | Max Solubility | Solution Type |
| Protocol 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL[6][7] | Clear Solution[6][7] |
| Protocol 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL[6][7] | Clear Solution[6][7] |
| Protocol 3 | 10% DMSO | 90% Corn Oil | - | - | ~2.5 mg/mL[6] | Suspension[6] |
Experimental Protocols
Protocol: Preparation of a 25 mg/mL Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder (e.g., 25 mg).[6]
-
Transfer the powder to a sterile vial.[6]
-
Add the appropriate volume of anhydrous DMSO to achieve a 25 mg/mL concentration (e.g., 1 mL for 25 mg of powder).[6]
-
Vortex the vial thoroughly to dissolve the powder.[6]
-
If necessary, use sonication or gentle warming in a water bath to ensure complete dissolution. The final stock solution should be clear.[6]
-
Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.[1]
Protocol: Preparation of a 2.5 mg/mL Dosing Solution (Based on Protocol 1)
-
Prepare a 25 mg/mL this compound stock solution in DMSO as described above.[6]
-
To prepare 1 mL of the final dosing solution, begin with 400 µL of PEG300 in a sterile tube.[6]
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.[6]
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.[6]
-
Finally, add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.[6] The final concentration will be 2.5 mg/mL.[6]
Visualizations
Caption: Tecalcet's allosteric modulation of the CaSR signaling pathway.
Caption: General workflow for preparing Tecalcet solutions for in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
In Vitro Potency Showdown: Tecalcet Hydrochloride vs. Cinacalcet for Calcium-Sensing Receptor Modulation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between calcimimetic agents is critical for advancing therapeutic strategies for disorders of calcium homeostasis. This guide provides an objective in vitro potency comparison of Tecalcet Hydrochloride and Cinacalcet, two prominent allosteric modulators of the Calcium-Sensing Receptor (CaSR).
Both Tecalcet (also known as R-568) and Cinacalcet are calcimimetic agents that enhance the sensitivity of the CaSR to extracellular calcium.[1][2][3] This positive allosteric modulation leads to a downstream signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH), a key regulator of calcium levels.[3][4] While they share this fundamental mechanism, their in vitro potency can differ, influencing their potential therapeutic applications and research use.
Quantitative Potency Comparison
| Compound | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound (R-568) | Intracellular Calcium Mobilization | CHO | 80 nM | [1] |
| Cinacalcet | Inhibition of Forskolin-induced Cl⁻ secretion | T84 | 2.8 µM | [1] |
Note: The EC50 values presented are from different studies and are not the result of a direct comparative analysis.
While not a direct comparison, preclinical research has suggested that some second-generation calcimimetics exhibit significantly higher potency than first-generation agents. For instance, newly developed positive allosteric modulators have been reported to be up to 50-fold more potent than Cinacalcet in vitro and 10 to 100-fold more potent at suppressing PTH secretion in ex vivo and in vivo models.[5] In animal studies, Tecalcet has been reported to be 10 to 100-fold more potent than Cinacalcet.[6]
Mechanism of Action and Signaling Pathway
Tecalcet and Cinacalcet bind to an allosteric site within the seven-transmembrane domain of the CaSR.[1] This binding event induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺). The activation of the CaSR initiates intracellular signaling primarily through the Gαq/11 and Gαi/o pathways.
The Gαq/11 pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored intracellular calcium, a key signal for inhibiting PTH secretion. The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Experimental Protocols
The in vitro potency of CaSR modulators is typically assessed through two primary assays: the intracellular calcium mobilization assay and the PTH secretion assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to enhance CaSR-mediated increases in intracellular calcium concentration ([Ca²⁺]i).
Experimental Workflow:
Methodology:
-
Cell Culture: Cells stably expressing the human CaSR (e.g., HEK293 or CHO cells) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow for dye uptake.
-
Compound Addition: After washing to remove excess dye, the cells are incubated with varying concentrations of the test compound (Tecalcet or Cinacalcet) in the presence of a sub-maximal concentration of extracellular calcium.
-
Fluorescence Measurement: A baseline fluorescence reading is taken. The cells are then stimulated with a range of extracellular calcium concentrations, and the change in fluorescence intensity is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence, corresponding to the rise in [Ca²⁺]i, is plotted against the compound concentration to generate a dose-response curve. The EC50 value, representing the concentration at which the compound elicits 50% of its maximal effect, is calculated from this curve.
Parathyroid Hormone (PTH) Secretion Assay
This assay directly measures the inhibitory effect of the compounds on PTH secretion from parathyroid cells.
Methodology:
-
Cell Preparation: Primary cultures of parathyroid cells are established from parathyroid tissue obtained from animal models or human patients.
-
Compound Incubation: The cultured parathyroid cells are incubated with varying concentrations of Tecalcet or Cinacalcet for a defined period.
-
Sample Collection: The cell culture supernatant is collected.
-
PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of PTH secretion inhibition is calculated for each compound concentration relative to a vehicle control. An IC50 value, the concentration that causes 50% inhibition of PTH secretion, can then be determined.
Conclusion
Both this compound and Cinacalcet are effective positive allosteric modulators of the Calcium-Sensing Receptor. While a definitive head-to-head in vitro potency comparison from a single study is lacking, the available data suggests that Tecalcet may exhibit higher potency in specific assays. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the nuanced differences between these and other CaSR modulators, aiding in the development of more targeted and effective therapies for hyperparathyroidism and other related disorders.
References
A Comparative Analysis of Tecalcet Hydrochloride and Second-Generation Calcimimetics in the Modulation of the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Tecalcet Hydrochloride (R-568), a first-generation calcimimetic, and the second-generation calcimimetics, Etelcalcetide and Evocalcet (B607391). This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering an objective comparison supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
All three compounds are positive allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a pivotal role in calcium homeostasis.[1][2] By enhancing the sensitivity of the CaSR to extracellular calcium, these agents effectively suppress the secretion of parathyroid hormone (PTH), making them valuable for the management of secondary hyperparathyroidism (SHPT), particularly in patients with chronic kidney disease (CKD).[2][3] While they share a common mechanism, they exhibit notable differences in their chemical structures, pharmacokinetic profiles, and clinical efficacy and safety.
Executive Summary
This compound, an orally active small molecule, demonstrated early promise in preclinical studies by effectively reducing PTH levels and inhibiting parathyroid cell proliferation.[2][4] However, its clinical development was halted due to unfavorable pharmacokinetic properties.[5] The second-generation calcimimetics, Etelcalcetide and Evocalcet, were developed to overcome the limitations of earlier compounds. Etelcalcetide is an intravenously administered peptide, while Evocalcet is an oral small molecule.[1][4] Both have shown non-inferiority, and in some aspects superiority, to the first-generation approved calcimimetic, cinacalcet (B1662232), in clinical trials, with improved side effect profiles, particularly for Evocalcet regarding gastrointestinal issues.[6][7][8]
Mechanism of Action and Signaling Pathway
Tecalcet, Etelcalcetide, and Evocalcet all function as positive allosteric modulators of the CaSR.[1] They bind to a site on the receptor distinct from the orthosteric calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[1] This enhanced activation of the CaSR on parathyroid chief cells leads to the inhibition of PTH synthesis and secretion.[4]
The downstream signaling cascade initiated by the activation of the CaSR involves the coupling to G-proteins, primarily Gαq/11 and Gαi/o. Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately culminates in the suppression of PTH gene expression and the inhibition of PTH secretion.[2][4]
Comparative Performance Data
A direct head-to-head clinical comparison of Tecalcet with Etelcalcetide or Evocalcet is unavailable due to the discontinuation of Tecalcet's clinical development.[5] The following tables summarize available preclinical data for Tecalcet and clinical trial data for the second-generation calcimimetics, primarily from head-to-head studies against cinacalcet.
Table 1: In Vitro Potency of Calcimimetics
| Compound | Assay | Cell Line | EC₅₀/IC₅₀ | Reference(s) |
| Tecalcet (R-568) | Intracellular Ca²⁺ Mobilization | CHO-CaSR | Low nanomolar | [9] |
| Etelcalcetide | CaSR Activation | HEK293T-CaSR | 0.53 µM | [10] |
| Evocalcet | IP1 Accumulation | HEK-CaSR | Not explicitly stated, but potent | [11] |
Note: EC₅₀/IC₅₀ values are not directly comparable across different studies due to variations in experimental conditions.
Table 2: Preclinical Efficacy of this compound
| Parameter | Animal Model | Dosing | Key Findings | Reference(s) |
| Serum PTH Reduction | Rats with renal insufficiency | 1.5 and 15 mg/kg, orally, twice daily for 4 days | Dose-dependent reduction in serum PTH levels. | [4] |
| Antiproliferative Effect | Rats with renal insufficiency | 1.5 and 15 mg/kg, orally, twice daily for 4 days | Significantly reduced the number of proliferating parathyroid cells. | [4] |
Table 3: Head-to-Head Clinical Trial Data: Etelcalcetide vs. Cinacalcet
| Parameter | Study Design | Etelcalcetide | Cinacalcet | Key Conclusion | Reference(s) |
| >30% PTH Reduction | Randomized, double-blind, 26 weeks | 68.2% of patients | 57.7% of patients | Etelcalcetide was non-inferior and superior to cinacalcet. | [7][12] |
| >50% PTH Reduction | Randomized, double-blind, 26 weeks | 52.4% of patients | 40.2% of patients | Etelcalcetide was superior to cinacalcet. | [7][12] |
| Adverse Events (Most Common) | Randomized, double-blind, 26 weeks | Decreased blood calcium (68.9%) | Decreased blood calcium (59.8%) | Higher incidence of hypocalcemia with etelcalcetide. | [7][12] |
Table 4: Head-to-Head Clinical Trial Data: Evocalcet vs. Cinacalcet
| Parameter | Study Design | Evocalcet | Cinacalcet | Key Conclusion | Reference(s) |
| iPTH Target Achievement (60-240 pg/mL) | Randomized, double-blind, 30 weeks | 72.7% of patients | 76.7% of patients | Evocalcet was non-inferior to cinacalcet. | [6] |
| Gastrointestinal-related Adverse Events | Randomized, double-blind, 30 weeks | 18.6% of patients | 32.8% of patients | Evocalcet had a significantly lower incidence of GI side effects. | [6] |
| >30% iPTH Reduction | Randomized, double-blind, 52 weeks | 67.3% of patients | 58.7% of patients | Evocalcet was non-inferior to cinacalcet. | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below are summaries of key methodologies relevant to the study of calcimimetics.
In Vitro Calcium-Sensing Receptor (CaSR) Activation Assay
This assay is fundamental for determining the potency and efficacy of CaSR modulators by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Objective: To quantify the ability of a test compound to modulate CaSR activity in a cell line stably expressing the human CaSR (e.g., HEK293-CaSR).
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds (Tecalcet, Etelcalcetide, Evocalcet) and controls
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Cell Culture: Maintain HEK293-CaSR cells in appropriate culture conditions.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: After washing to remove excess dye, add varying concentrations of the test compounds to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time using a microplate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the change in fluorescence against the compound concentration to determine the EC₅₀ value.
Parathyroid Hormone (PTH) Measurement by ELISA
The enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying PTH levels in serum or plasma samples.
Objective: To measure the concentration of intact PTH in biological samples from preclinical or clinical studies.
Materials:
-
Intact PTH ELISA kit (containing microplate pre-coated with anti-PTH antibody, standards, controls, detection antibody, enzyme conjugate, substrate, and stop solution)
-
Serum or plasma samples
-
Microplate reader capable of measuring absorbance at 450 nm
Methodology:
-
Sample and Standard Preparation: Prepare standards and controls as per the kit instructions. Allow samples to thaw to room temperature.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the microplate.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate to remove unbound substances.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate in the dark. A blue color will develop.
-
Add the stop solution to terminate the reaction. The color will change to yellow.
-
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PTH concentration in the samples by interpolating their absorbance values on the standard curve.[13]
Conclusion
This compound, as a first-generation calcimimetic, laid the groundwork for the development of CaSR modulators. While its own clinical progression was halted, the insights gained from its preclinical evaluation were invaluable. The second-generation calcimimetics, Etelcalcetide and Evocalcet, represent significant advancements in the field. Etelcalcetide offers a potent intravenous option for the hemodialysis setting, demonstrating superiority over cinacalcet in PTH reduction.[7][12] Evocalcet provides an oral alternative with a comparable efficacy to cinacalcet but with a markedly improved gastrointestinal safety profile, which may enhance patient adherence.[6][8]
For researchers and drug development professionals, the comparative analysis of these compounds highlights the evolution of CaSR-targeted therapies. Future research may focus on developing calcimimetics with even greater potency, improved safety profiles, and potentially different mechanisms of action to further optimize the management of secondary hyperparathyroidism. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and development of novel therapeutic agents in this class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evocalcet: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-head comparison of the new calcimimetic agent evocalcet with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Oral Calcimimetics Evocalcet and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Asymmetric activation of the calcium-sensing receptor homodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. sceti.co.jp [sceti.co.jp]
- 13. cloud-clone.com [cloud-clone.com]
Validating Tecalcet Hydrochloride's Activity in CaSR-Expressing Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tecalcet Hydrochloride (also known as R-568) with other Calcium-Sensing Receptor (CaSR) modulators.[1][2] Tecalcet is a positive allosteric modulator (PAM) of the CaSR, a G-protein coupled receptor crucial for calcium homeostasis.[1][3][4] By binding to an allosteric site on the receptor, Tecalcet increases its sensitivity to extracellular calcium, leading to the suppression of parathyroid hormone (PTH) secretion.[3][4] This guide details the experimental validation of Tecalcet's activity, comparing its in vitro performance with other known CaSR agonists and antagonists.
Comparative Analysis of CaSR Modulators
The in vitro potency of this compound and other CaSR modulators is commonly assessed through intracellular calcium mobilization and ERK1/2 phosphorylation assays in cell lines engineered to express the human CaSR, such as HEK293 cells.[3]
Intracellular Calcium Mobilization Assay
This assay directly measures a key downstream effect of CaSR activation via the Gq/11 pathway. The binding of an agonist to the CaSR triggers a signaling cascade that results in the release of calcium from intracellular stores, which can be quantified using fluorescent calcium indicators.
Table 1: Comparative Potency of CaSR Modulators in Intracellular Calcium Mobilization Assays
| Compound | Type | Cell Line | EC50 / IC50 (nM) | Reference(s) |
| This compound (R-568) | Positive Allosteric Modulator | HEK293-CaSR | Shifts Ca2+ EC50 to 0.61 ± 0.04 mM (in the presence of 0.1-100 nM Tecalcet) | [4] |
| Cinacalcet | Positive Allosteric Modulator | HEK293-CaSR | Potentiates Ca2+-induced CREB phosphorylation with an EC50 shift | [5] |
| Evocalcet | Positive Allosteric Modulator | hCaR-HEK293 | 92.7 | [6][7] |
| Etelcalcetide (AMG 416) | Peptide Agonist | HEK-293T-CaSR | 530 | [7][8] |
| NPS-2143 | Negative Allosteric Modulator (Antagonist) | HEK-CaR | IC50 of 43-50 | [9] |
Note: The potency of positive allosteric modulators like Tecalcet is often expressed as a leftward shift in the concentration-response curve of the endogenous ligand (extracellular calcium).
ERK1/2 Phosphorylation Assay
Activation of the CaSR can also lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAP kinase signaling pathway.[10] This assay provides another metric to quantify the activity of CaSR modulators. While Tecalcet is known to activate this pathway, specific EC50 values from publicly available literature are not consistently reported for direct comparison in this format.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted for use with adherent cell lines such as HEK293 stably expressing the human CaSR.
Materials:
-
HEK293-CaSR cells
-
Black, clear-bottom 96-well microplates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127 (for Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
This compound and other test compounds
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed HEK293-CaSR cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution. For Fluo-4 AM, dissolve in DMSO and then dilute in HBSS/HEPES buffer, often with Pluronic F-127 to aid in dispersion.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing (if required): Some protocols may include a wash step with HBSS/HEPES buffer to remove excess extracellular dye.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in HBSS/HEPES buffer.
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Use the instrument's injector to add the compound solutions to the wells.
-
Continue to record the fluorescence signal for several minutes to capture the calcium response.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 or IC50 value.
ERK1/2 Phosphorylation Western Blot Assay
This protocol outlines the detection of phosphorylated ERK1/2 in CaSR-expressing cells following treatment with Tecalcet.
Materials:
-
HEK293-CaSR cells
-
Cell culture dishes or plates
-
Serum-free cell culture medium
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293-CaSR cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of this compound or other compounds for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software. The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of activation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of AMG 416 (Velcalcetide), a novel peptide agonist of the calcium-sensing receptor, for the treatment of secondary hyperparathyroidism in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of Parsabiv® (etelcalcetide, ONO-5163/AMG 416), a novel allosteric modulator of the calcium-sensing receptor, for secondary hyperparathyroidism in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity of Tecalcet Hydrochloride: A Comparative Guide to GPCR Cross-Reactivity Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Tecalcet Hydrochloride, a second-generation calcimimetic, against a panel of G-protein coupled receptors (GPCRs). As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Tecalcet's primary therapeutic action lies in its ability to sensitize the CaSR to extracellular calcium, thereby suppressing parathyroid hormone (PTH) secretion.[1][2][3] Understanding the selectivity of this compound is paramount for predicting its therapeutic window and identifying potential off-target effects. This guide presents supporting experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to offer a clear and objective comparison.
On-Target Activity of this compound
This compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca2+).[4] This allosteric modulation results in a leftward shift of the concentration-response curve for Ca2+, meaning the receptor is activated at lower calcium concentrations.[5] The primary and well-established molecular target of Tecalcet is the CaSR, a Class C GPCR.[6][7]
| Parameter | Value | Assay Conditions |
| EC₅₀ (for Ca²⁺) | Decreased to 0.61 ± 0.04 mM | In the presence of Tecalcet (NPS 568, 0.1-100 nM) in HEK293 cells expressing human CaSR.[8] |
| Intracellular Ca²⁺ Mobilization | Concentration-dependent increase | In HEK293 cells expressing human CaSR upon stimulation with Tecalcet.[8] |
Cross-Reactivity Screening Against Other GPCRs
To evaluate the selectivity of this compound, a comprehensive cross-reactivity screening is typically performed against a diverse panel of GPCRs. This screening assesses the potential for off-target binding and functional activity. While specific, comprehensive datasets for Tecalcet's cross-reactivity are not publicly available, the compound and similar calcimimetics are reported to be highly selective for the CaSR.[7][9] Studies have shown they do not significantly affect the activity of other GPCRs, including the closely related metabotropic glutamate (B1630785) receptors.[7][9]
The following table presents a representative, illustrative dataset that would be expected from a standard GPCR cross-reactivity screening of this compound, reflecting its high selectivity.
Table 1: Representative Cross-Reactivity Profile of this compound Against a GPCR Panel
| GPCR Target Family | Representative Receptors | This compound Activity (% Inhibition at 10 µM) in Binding Assay | This compound Activity (% of Control at 10 µM) in Functional Assay |
| Class A (Rhodopsin-like) | |||
| Adrenergic | α₁, α₂, β₁, β₂ | < 10% | < 10% |
| Dopamine | D₁, D₂, D₃, D₄, D₅ | < 10% | < 10% |
| Serotonin | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₋ | < 10% | < 10% |
| Muscarinic | M₁, M₂, M₃, M₄, M₅ | < 10% | < 10% |
| Histamine | H₁, H₂, H₃, H₄ | < 10% | < 10% |
| Opioid | µ, δ, κ | < 10% | < 10% |
| Cannabinoid | CB₁, CB₂ | < 10% | < 10% |
| Class B (Secretin-like) | |||
| Glucagon | GLP-1R, GCGR | < 10% | < 10% |
| Calcitonin | CTR | < 10% | < 10% |
| Class C (Metabotropic glutamate) | |||
| Metabotropic Glutamate | mGluR₁, mGluR₅ | < 10% | < 10% |
Disclaimer: The data presented in Table 1 is illustrative and intended to represent the expected high selectivity of this compound based on available literature. It is not derived from a direct head-to-head comparative study.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for screening, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound allosterically modulates the CaSR, leading to the activation of Gαq/11 and Gαi/o signaling pathways, ultimately resulting in the suppression of PTH secretion.
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a specific GPCR.
Caption: General workflow for a cell-based functional assay to measure changes in intracellular cAMP levels following GPCR activation or inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in GPCR cross-reactivity screening.
Radioligand Displacement Assay
This assay determines the binding affinity of a test compound to a specific GPCR by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand with known affinity for the target GPCR.
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Prepare a dilution series of the unlabeled test compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay (for Gs and Gi-coupled GPCRs)
This assay measures the ability of a test compound to modulate the production of cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled GPCRs.
1. Materials:
-
Cells stably expressing the target Gs or Gi-coupled GPCR.
-
Test compound (this compound).
-
Forskolin (B1673556) (for Gi-coupled assays to stimulate basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents and plates.
2. Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of the test compound.
-
For Gs-coupled receptors, stimulate the cells with an appropriate agonist.
-
For Gi-coupled receptors, stimulate the cells with forskolin in the presence or absence of an agonist.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the curves.
Inositol (B14025) Monophosphate (IP1) Accumulation Assay (for Gq-coupled GPCRs)
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway, as an indicator of receptor activation.
1. Materials:
-
Cells stably expressing the target Gq-coupled GPCR.
-
Test compound (this compound).
-
IP1 assay kit (e.g., HTRF-based).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Cell culture reagents and plates.
2. Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer containing varying concentrations of the test compound and an appropriate agonist.
-
Incubate the plate to allow for IP1 accumulation.
-
Lyse the cells and measure the IP1 concentration using a commercial assay kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate dose-response curves by plotting the IP1 concentration against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value from the curve to assess the potency of the test compound.
Conclusion
Based on available information and the expected outcomes of comprehensive screening, this compound demonstrates a high degree of selectivity for its intended target, the Calcium-Sensing Receptor. The lack of significant activity against a broad range of other GPCRs, as represented in this guide, underscores its favorable safety profile from an off-target perspective. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of the selectivity of novel compounds in drug discovery and development. This focused mechanism of action is a key attribute for a therapeutic agent, minimizing the potential for unintended pharmacological effects.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
Confirming the Mechanism of Action of Tecalcet Hydrochloride in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tecalcet Hydrochloride's performance with other calcium-sensing receptor (CaSR) modulators, supported by experimental data. This compound is a second-generation calcimimetic that acts as a positive allosteric modulator of the CaSR, a key regulator of parathyroid hormone (PTH) secretion.[1] By enhancing the sensitivity of the CaSR to extracellular calcium, Tecalcet effectively suppresses PTH levels, offering a therapeutic approach for conditions like secondary hyperparathyroidism.[1] This document details the functional assays used to characterize Tecalcet's mechanism of action, compares its performance with the first-generation calcimimetic, Cinacalcet (B1662232), and provides comprehensive experimental protocols and visual diagrams of the underlying signaling pathways.
Data Presentation: Comparative Performance of CaSR Modulators
Table 1: In Vitro Potency of this compound and Cinacalcet
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound (R-568) | Intracellular Calcium Mobilization | CHO | EC50 | 80 nM | [2] |
| Cinacalcet | Inhibition of Forskolin-induced Cl⁻ secretion | T84 | EC50 | 2.8 µM | [2] |
Table 2: In Vivo Efficacy of this compound and Cinacalcet in Rat Models of Secondary Hyperparathyroidism
| Compound | Animal Model | Dosage | Administration | Key Findings | Reference |
| This compound (R-568) | 5/6 nephrectomized rats | 1.5 and 15 mg/kg, twice daily for 4 days | Oral gavage | Dose-dependent reduction in serum PTH levels. Reduction of BrdU-positive parathyroid cells by 20% (low dose) and 50% (high dose). | [3] |
| This compound (R-568) | Normal rats | ED50 of 1.1 +/- 0.7 mg/kg for PTH reduction | Oral gavage | Rapid, dose-dependent decrease in PTH levels. | [4] |
| Cinacalcet | 5/6 nephrectomized rats | 10 mg/kg, once daily | Oral gavage | PTH decreased by >45% after 12-13 days of treatment. | [5] |
| Cinacalcet | 5/6 nephrectomized rats | 1, 5, or 10 mg/kg, daily for 4 weeks | Oral gavage | Significant reduction in serum PTH at 5 and 10 mg/kg doses. | [6] |
Mechanism of Action and Signaling Pathways
This compound and other calcimimetics function as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[2] They bind to a site on the receptor distinct from the calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium.[2] This enhanced sensitivity leads to the activation of intracellular signaling pathways that ultimately suppress the synthesis and secretion of parathyroid hormone (PTH).
The primary signaling cascades activated by the CaSR are the Gq/11 and Gi/o pathways.
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
Gi/o Pathway: The Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The culmination of these signaling events is the inhibition of PTH secretion from the parathyroid glands.
Figure 1: this compound's Mechanism of Action on the CaSR Signaling Pathway.
Experimental Protocols
In Vitro Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of this compound to potentiate CaSR activation by quantifying the increase in intracellular calcium concentration ([Ca²⁺]i) in response to the compound.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the human CaSR in appropriate growth medium.
- Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM. The final concentration of Fura-2 AM should be optimized for the cell line but is typically in the range of 1-5 µM.
- Remove the growth medium from the wells and wash the cells once with a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).
- Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
3. Compound Addition and Measurement:
- Prepare serial dilutions of this compound and the comparator compound (e.g., Cinacalcet) in HBSS.
- After the dye loading incubation, wash the cells twice with HBSS to remove extracellular dye.
- Add the compound dilutions to the respective wells.
- Immediately place the plate in a fluorescence plate reader capable of kinetic reading with excitation at approximately 340 nm and 380 nm, and emission at approximately 510 nm.
- Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
4. Data Analysis:
- Calculate the ratio of the fluorescence signals at the two excitation wavelengths (340/380 nm).
- Plot the peak fluorescence ratio against the compound concentration to generate a dose-response curve.
- Determine the EC50 value for each compound, which is the concentration that elicits 50% of the maximal response.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="Culture CaSR-expressing\nHEK293 cells"];
plating [label="Seed cells in\n96-well plate"];
dye_loading [label="Load cells with\nFura-2 AM"];
compound_prep [label="Prepare serial dilutions\nof compounds"];
compound_add [label="Add compounds\nto wells"];
measurement [label="Measure fluorescence\nkinetics"];
data_analysis [label="Analyze data and\ncalculate EC50"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> plating;
plating -> dye_loading;
compound_prep -> compound_add;
dye_loading -> compound_add;
compound_add -> measurement;
measurement -> data_analysis;
data_analysis -> end;
}
Figure 2: Experimental Workflow for the Intracellular Calcium Mobilization Assay.
In Vivo Functional Assay: Rat Model of Secondary Hyperparathyroidism
This assay evaluates the efficacy of this compound in reducing PTH levels in a disease-relevant animal model.
1. Induction of Secondary Hyperparathyroidism:
- Use male Sprague-Dawley rats.
- Induce chronic kidney disease (CKD) and subsequent secondary hyperparathyroidism via a two-step 5/6 nephrectomy.[7]
- Step 1: Under anesthesia, perform a partial nephrectomy of the left kidney, removing approximately two-thirds of the renal mass.[7]
- Step 2: One week later, perform a complete right nephrectomy.[7]
- Allow the animals to recover and develop secondary hyperparathyroidism over several weeks, monitoring serum creatinine (B1669602) and PTH levels.
2. Compound Administration:
- Prepare formulations of this compound and the comparator compound (e.g., Cinacalcet) for oral gavage.
- Divide the rats into treatment groups, including a vehicle control group and groups receiving different doses of the test compounds.
- Administer the compounds or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).
3. Sample Collection and Analysis:
- Collect blood samples from the tail vein or via cardiac puncture at baseline and at specified time points during and after the treatment period.
- Separate the serum and store at -80°C until analysis.
- Measure serum PTH levels using a rat-specific ELISA or radioimmunoassay kit.
- Measure serum calcium and phosphate (B84403) levels using standard biochemical assays.
4. Data Analysis:
- Calculate the mean serum PTH, calcium, and phosphate levels for each treatment group.
- Determine the percentage change in PTH levels from baseline for each treatment group.
- Compare the effects of different doses of this compound and the comparator compound to the vehicle control using appropriate statistical analysis.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
animal_model [label="Induce Secondary\nHyperparathyroidism in Rats\n(5/6 Nephrectomy)"];
grouping [label="Group animals and\nadminister compounds/vehicle"];
treatment [label="Daily oral gavage\n(e.g., 4 weeks)"];
sampling [label="Collect blood samples\nat various time points"];
analysis [label="Measure serum PTH,\ncalcium, and phosphate"];
data_analysis [label="Analyze and compare\ntreatment effects"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> animal_model;
animal_model -> grouping;
grouping -> treatment;
treatment -> sampling;
sampling -> analysis;
analysis -> data_analysis;
data_analysis -> end;
}
Figure 3: Experimental Workflow for the In Vivo Rat Model of Secondary Hyperparathyroidism.
Conclusion
The available data from in vitro and in vivo functional assays confirm that this compound is a potent positive allosteric modulator of the Calcium-Sensing Receptor. Its mechanism of action, involving the sensitization of the CaSR to extracellular calcium and subsequent suppression of PTH secretion, is well-supported by experimental evidence. While direct comparative studies are limited, the existing data suggests that Tecalcet exhibits a favorable profile in preclinical models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of Tecalcet and other CaSR modulators. Further head-to-head comparative studies are warranted to definitively establish the relative potency and efficacy of Tecalcet in relation to other calcimimetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinacalcet HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Tecalcet Hydrochloride's Effects on Parathyroid Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tecalcet Hydrochloride (also known as R-568), a second-generation calcimimetic, with other alternatives for the management of hyperparathyroidism. The focus is on the reproducibility of its effects on parathyroid hormone (PTH) secretion, supported by available preclinical and clinical data. A significant consideration in this comparison is the limited availability of public human clinical trial data for Tecalcet, necessitating a reliance on preclinical studies and comparisons with more extensively studied calcimimetics like Cinacalcet (B1662232) and Etelcalcetide (B607377).[1][2]
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound, along with Cinacalcet and Etelcalcetide, targets the calcium-sensing receptor (CaSR), a G-protein coupled receptor on the surface of parathyroid cells that is the principal regulator of PTH secretion.[3][4] These drugs are positive allosteric modulators, meaning they increase the sensitivity of the CaSR to extracellular calcium.[3][5][6] This enhanced sensitivity leads to a more profound suppression of PTH synthesis and secretion at lower calcium concentrations.[2][3]
Upon activation, the CaSR initiates intracellular signaling cascades primarily through the Gαq/11 and Gαi/o pathways.[1][3] This leads to the activation of phospholipase C (PLC), an increase in intracellular calcium, and the inhibition of adenylyl cyclase, collectively resulting in the suppression of PTH secretion.[1][7]
Comparative Analysis of Calcimimetics
While all three compounds modulate the CaSR, they exhibit differences in their molecular nature, route of administration, and available clinical evidence. Tecalcet is a small molecule designed for oral administration.[2][8] Cinacalcet is also an orally administered small molecule, while Etelcalcetide is a peptide administered intravenously.[1][8] The intravenous route of Etelcalcetide ensures delivery and may overcome adherence issues associated with oral medications.[9][10]
Quantitative Data Summary
The following tables summarize available data to facilitate a comparison of the effects of this compound and its alternatives on PTH secretion. It is important to note the preclinical nature of the Tecalcet data in contrast to the clinical data for Cinacalcet and Etelcalcetide.
Table 1: Preclinical Efficacy of this compound in a Rat Model of Renal Insufficiency [8][11]
| Parameter | Dose | Outcome |
| Serum PTH Reduction | 1.5 and 15 mg/kg (orally, twice daily for 4 days) | Dose-dependent reduction in serum PTH levels. |
| Parathyroid Cell Proliferation | 1.5 and 15 mg/kg (orally, twice daily for 4 days) | Significant reduction in the number of proliferating parathyroid cells. |
Table 2: Comparative Clinical Efficacy of Etelcalcetide vs. Cinacalcet in Hemodialysis Patients [1][8]
| Endpoint | Etelcalcetide | Cinacalcet | p-value |
| >30% reduction in PTH | 68.2% of patients | 57.7% of patients | 0.004 (superiority) |
| >50% reduction in PTH | 52.4% of patients | 40.2% of patients | <0.001 (superiority) |
Table 3: Comparison of Physicochemical and Pharmacokinetic Properties [8][9]
| Property | This compound (R-568) | Cinacalcet | Etelcalcetide |
| Molecular Type | Small Molecule | Small Molecule | Peptide |
| Route of Administration | Oral | Oral | Intravenous |
| Mechanism of Action | Positive Allosteric Modulator | Positive Allosteric Modulator | Positive Allosteric Modulator / Direct Agonist |
| Half-life | Not specified in available literature | 24-36 hours | 3 to 4 days in hemodialysis patients |
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed and consistent methodologies. Below are outlines of key experimental protocols relevant to the study of calcimimetics.
In Vitro PTH Secretion Assay from Dispersed Parathyroid Cells
This assay is fundamental for assessing the direct effect of calcimimetics on PTH secretion.
-
Cell Isolation: Fresh bovine or human parathyroid tissue is minced and digested with collagenase and DNase to obtain a single-cell suspension.
-
Cell Culture: Dispersed parathyroid cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with bovine serum albumin.
-
Treatment: Cells are incubated with varying concentrations of this compound or other calcimimetics in the presence of different calcium concentrations.
-
PTH Measurement: The concentration of PTH in the culture supernatant is determined using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).[5][12] The results are typically used to generate dose-response curves and calculate IC50 values.
In Vivo Assessment in a Rat Model of Secondary Hyperparathyroidism
Animal models are crucial for evaluating the systemic effects of calcimimetics.
-
Model Induction: Secondary hyperparathyroidism is induced in rats through methods such as a 5/6 nephrectomy or a high-phosphate diet.
-
Drug Administration: this compound or a vehicle control is administered to the animals, typically via oral gavage, for a specified duration.[11]
-
Sample Collection: Blood samples are collected at various time points to measure serum levels of PTH, calcium, and phosphorus.
-
Tissue Analysis: At the end of the study, parathyroid glands are harvested, weighed, and can be processed for histological analysis to assess for changes in cell proliferation using markers like BrdU or PCNA.[3]
Visualizing Pathways and Workflows
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Caption: CaSR signaling pathway activated by this compound.
Experimental Workflow for In Vitro Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Measurement of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tecalcet Hydrochloride Against Newer CaSR Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is the principal regulator of systemic calcium homeostasis. Its modulation represents a key therapeutic strategy for managing secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). Tecalcet hydrochloride (R-568), a second-generation positive allosteric modulator (PAM) of the CaSR, offered advancements over earlier agents. However, the landscape of CaSR modulators continues to evolve with the introduction of newer agents designed for improved efficacy, safety, and patient compliance.
This guide provides an objective comparison of this compound against a new generation of CaSR modulators: the intravenous peptide mimetic Etelcalcetide , the oral small molecule Evocalcet , and the novel intravenous agent Upacicalcet . The comparison is based on publicly available preclinical and clinical data to inform research and drug development professionals.
Mechanism of Action: A Shared Target, Diverse Interactions
All compounds discussed are positive allosteric modulators of the CaSR. They bind to a site distinct from the orthosteric calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[1] This enhanced activation suppresses the synthesis and secretion of parathyroid hormone (PTH) from the parathyroid glands.[1]
Activation of the CaSR by these modulators primarily engages Gαq/11 and Gαi/o signaling pathways. The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which results in the mobilization of intracellular calcium.
Despite this common pathway, the newer agents possess distinct chemical structures and pharmacological properties. Etelcalcetide is a peptide agonist, while Tecalcet, Evocalcet, and Upacicalcet are small molecules.[2][3] Notably, Upacicalcet is suggested to interact with the amino acid binding site of the CaSR, a different mechanism from other small molecule modulators.[4][5]
Data Presentation: Performance Comparison
Direct head-to-head preclinical and clinical studies comparing this compound with Etelcalcetide, Evocalcet, and Upacicalcet are not publicly available. The following tables summarize data from various sources to provide an indirect comparison, often using the first-generation calcimimetic, Cinacalcet, as a common comparator.
Table 1: Preclinical In Vitro Potency of CaSR Modulators
| Compound | Assay Type | Cell Line | EC₅₀ | Source(s) |
| Tecalcet (R-568) | Intracellular Ca²⁺ Mobilization | HEK293 expressing hCaSR | Shifts Ca²⁺ EC₅₀ to 0.61 mM (at 0.1-100 nM) | [6] |
| Etelcalcetide (AMG 416) | Intracellular Ca²⁺ Mobilization | HEK-293T expressing hCaSR | 0.53 µM | [2][7] |
| Evocalcet (KHK7580) | Intracellular Ca²⁺ Mobilization | hCaR-HEK293 | 92.7 nM | [1] |
| Upacicalcet (SK-1403) | CaSR Agonist Activity | Not Specified | 10.8 nM | [8] |
| Note: Data are from different studies and experimental conditions may vary. EC₅₀ values represent the concentration for 50% of maximal effect. |
Table 2: Clinical Efficacy and Safety Profile vs. Cinacalcet
| Newer Modulator | Route of Administration | Primary Efficacy Endpoint vs. Cinacalcet | Key Safety Findings vs. Cinacalcet | Source(s) |
| Etelcalcetide | Intravenous | Superior in achieving >30% and >50% PTH reduction. | Higher incidence of decreased blood calcium (68.9% vs. 59.8%). | [2][9] |
| Evocalcet | Oral | Non-inferior in achieving target iPTH levels. | Significantly lower incidence of gastrointestinal-related adverse events (e.g., 18.6% vs. 32.8%). | [10][11] |
| Upacicalcet | Intravenous | No direct comparator trials with Cinacalcet found. Phase 3 vs. placebo showed 67% of patients achieved target iPTH vs. 8% for placebo. | Low incidence of hypocalcemia and upper gastrointestinal adverse drug reactions (1.9% vs. 6.0% for placebo). | [1] |
Experimental Protocols
Reproducibility of findings is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of CaSR modulators.
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the potency of CaSR modulators by measuring the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.
Objective: To quantify the potency (EC₅₀) of a test compound in modulating CaSR activity.
Materials:
-
HEK293 cells stably expressing the human CaSR.
-
Poly-D-lysine coated 96-well clear bottom black plates.
-
Assay Buffer (e.g., 150 mM NaCl, 2.6 mM KCl, 1.18 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES, 0.1 mM CaCl₂, 0.5% BSA, 4 mM probenecid, pH 7.4).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fluo-8 AM).
-
Test compounds (Tecalcet, etc.) and Ca²⁺ agonist.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Culture: Seed HEK293-hCaSR cells at a density of 80,000 cells per well in poly-D-lysine coated 96-well plates and incubate overnight.[12]
-
Dye Loading: Wash cells with Assay Buffer. Load the cells with 1 µM Fluo-4 AM in Assay Buffer and incubate for 1 hour at 37°C.[12]
-
Compound Preparation: Prepare serial dilutions of the test modulators in Assay Buffer.
-
Assay Execution:
-
Wash the dye-loaded cells with Assay Buffer to remove excess dye.
-
Pre-incubate the cells with the various concentrations of the test modulator for 20 minutes.[12]
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Add the Ca²⁺ agonist to the wells and immediately begin measuring the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over time.[12]
-
-
Data Analysis: The increase in fluorescence corresponds to the increase in [Ca²⁺]i. Plot the peak fluorescence response against the log of the modulator concentration. Fit the data using a non-linear regression model to determine the EC₅₀ value.
Protocol 2: In Vivo Efficacy in a Rat Model of SHPT
This protocol assesses the ability of a CaSR modulator to reduce PTH levels in a preclinical model of CKD-induced secondary hyperparathyroidism.
Objective: To evaluate the in vivo efficacy of a test compound in reducing serum PTH and its effect on calcium and phosphorus levels.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Surgical instruments for 5/6 nephrectomy.
-
Test compound formulation for the appropriate route of administration (oral gavage or intravenous).
-
Blood collection supplies.
-
PTH ELISA kit.
-
Clinical chemistry analyzer for calcium and phosphorus.
Methodology:
-
Induction of SHPT:
-
Perform a 5/6 nephrectomy (5/6 Nx) on rats. This surgical procedure reduces renal mass, leading to chronic kidney disease and subsequent development of SHPT.
-
Allow animals to recover and develop SHPT over several weeks, monitoring with periodic blood tests for PTH, creatinine, calcium, and phosphorus.
-
-
Dosing:
-
Randomize 5/6 Nx rats with established SHPT into vehicle control and treatment groups.
-
Administer the test compound (e.g., Tecalcet, Evocalcet, Upacicalcet) or vehicle daily or as per the desired regimen for a specified period (e.g., 4-6 weeks). Dosing for Tecalcet has been tested at 1.5 and 15 mg/kg orally.[6]
-
-
Sample Collection:
-
Collect blood samples at baseline and at specified time points throughout the study.
-
Process blood to obtain serum or plasma and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure intact PTH (iPTH) concentrations using a species-specific ELISA kit.
-
Measure serum calcium and phosphorus concentrations using a clinical chemistry analyzer.
-
-
Data Analysis:
-
Compare the mean PTH, calcium, and phosphorus levels between the treatment and vehicle groups at each time point using appropriate statistical tests (e.g., ANOVA).
-
Protocol 3: Parathyroid Hormone (PTH) Measurement by ELISA
This is a standard immunoassay for the quantitative determination of PTH in serum or plasma.
Objective: To accurately measure the concentration of intact PTH in biological samples.
Materials:
-
Commercial PTH ELISA Kit (species-specific).
-
Microplate reader capable of reading absorbance at 450 nm.
-
Calibrated pipettes and tips.
-
Deionized or distilled water.
-
Serum or EDTA-plasma samples.
Methodology (Example based on a Sandwich ELISA):
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate in duplicate.
-
Incubate the plate, typically for 1-2 hours at 37°C, to allow the PTH to bind to the immobilized antibody.
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the HRP-conjugated detection antibody to the wells and incubate for 30-60 minutes at 37°C.
-
Perform another wash step to remove the unbound conjugated antibody.
-
Add the TMB substrate solution to the wells and incubate in the dark for 15-20 minutes at 37°C, allowing for color development in proportion to the amount of bound PTH.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Immediately read the optical density (O.D.) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the mean O.D. for each standard against its concentration.
-
Determine the PTH concentration of the samples by interpolating their mean O.D. values from the standard curve.
-
Conclusion
The development of newer CaSR modulators has expanded the therapeutic options for SHPT. Etelcalcetide offers an intravenous alternative to oral daily dosing, demonstrating superior PTH reduction compared to Cinacalcet, albeit with a higher incidence of hypocalcemia.[2][9] Evocalcet represents a refinement in oral therapy, matching the efficacy of Cinacalcet while offering a significantly improved gastrointestinal safety profile, which may enhance patient adherence.[10][11] Upacicalcet , another intravenous option, shows promise with potent PTH reduction and a favorable safety profile in early clinical studies, potentially by acting on a novel binding site.[1][4]
While direct comparative data is limited, this compound, as a potent second-generation calcimimetic, remains a critical benchmark in preclinical research. The newer agents, however, address specific clinical needs such as administration route (intravenous options for hemodialysis patients) and improved tolerability (reduced gastrointestinal side effects with Evocalcet). The choice of modulator in a clinical or research setting will depend on the specific requirements, balancing potency, route of administration, and the safety and tolerability profile. Further head-to-head studies are warranted to definitively establish the comparative performance of these next-generation CaSR modulators.
References
- 1. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Parsabiv® (etelcalcetide, ONO-5163/AMG 416), a novel allosteric modulator of the calcium-sensing receptor, for secondary hyperparathyroidism in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of AMG 416 (Velcalcetide), a novel peptide agonist of the calcium-sensing receptor, for the treatment of secondary hyperparathyroidism in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epitopediagnostics.com [epitopediagnostics.com]
- 12. cloud-clone.com [cloud-clone.com]
In Vitro to In Vivo Correlation of Tecalcet Hydrochloride Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tecalcet Hydrochloride's performance with other calcimimetic agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of its in vitro to in vivo correlation of efficacy.
This compound is a second-generation positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a central role in calcium homeostasis.[1] By enhancing the sensitivity of the CaSR to extracellular calcium, Tecalcet effectively suppresses the secretion of parathyroid hormone (PTH), a key driver of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] This guide delves into the quantitative data from preclinical and clinical studies to establish the correlation between Tecalcet's in vitro activity and its in vivo efficacy, while also benchmarking it against other calcimimetics, namely the first-generation oral calcimimetic, Cinacalcet (B1662232), and the intravenous calcimimetic, Etelcalcetide (B607377).
Comparative Efficacy: In Vitro and In Vivo Data
The efficacy of this compound and its alternatives is demonstrated through a strong correlation between their in vitro potency in modulating the CaSR and their in vivo ability to reduce PTH levels.
In Vitro Potency
The in vitro potency of calcimimetics is typically determined by their ability to elicit an intracellular calcium mobilization response in cells engineered to express the CaSR. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.
| Compound | Assay | Cell Line | Key Parameter | Value | Reference |
| This compound | Intracellular Ca²⁺ Mobilization | HEK293 cells expressing human CaSR | EC₅₀ for [Ca²⁺]i increase | 51 nM | [1] |
| This compound | Shift in Ca²⁺ Sensitivity | Not specified | EC₅₀ for extracellular Ca²⁺ | 0.61 ± 0.04 mM | [3] |
| Cinacalcet | PTH Secretion Inhibition | Primary cultured human parathyroid cells | Suppression of PTH secretion (at 1000 nmol/l) | 61% ± 19% (SHPT) | [4] |
| Etelcalcetide | PTH Secretion Inhibition | Isolated rat parathyroid glands | IC₅₀ | 0.4 - 1.2 µM | [2] |
In Vivo Efficacy
The in vivo efficacy of these compounds is primarily assessed by their ability to lower circulating PTH levels in animal models of SHPT and in clinical trials with CKD patients.
| Compound | Study Population | Dosage | Key Finding | Reference |
| This compound | Male Sprague-Dawley rats with renal insufficiency | 1.5 and 15 mg/kg, orally, twice daily for 4 days | Dose-dependent reduction in serum PTH levels. Reduced BrdU-positive parathyroid cells by 20% (low dose) and 50% (high dose). | [5] |
| Cinacalcet | Hemodialysis patients with SHPT | Dose-titrated (30-180 mg/day) for 2 months | Significant reduction in the set point of the PTH-calcium curve. Mean PTH reduction of 47% across subgroups. | [6][7] |
| Cinacalcet | Hemodialysis patients with moderate to severe SHPT | Dose-adjusted (25-100 mg) for 52 weeks | Decreased intact PTH by 55% in patients with smaller glands and 58% in patients with larger glands. | [8] |
| Etelcalcetide | Hemodialysis patients with SHPT | Dose-escalated (2.5-15 mg per dialysis session) | Significant decrease in PTH and serum calcium levels. | [9] |
| Etelcalcetide | Hemodialysis patients with SHPT | - | 74.7% of patients achieved >30% PTH reduction compared to 8.9% with placebo. | [10] |
| Etelcalcetide | Japanese hemodialysis patients with SHPT | Initial dose of 5 mg, adjusted to 2.5-15 mg for 12 weeks | 76.9% of patients achieved ≥30% reductions in serum iPTH from baseline compared to 5.2% with placebo. | [11] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the potentiation of CaSR signaling, leading to a cascade of intracellular events that culminate in the inhibition of PTH secretion.
A standard method to assess the in vitro efficacy of calcimimetics is the intracellular calcium mobilization assay. The following diagram illustrates the typical workflow of this experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cinacalcet Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinacalcet reduces plasma intact parathyroid hormone, serum phosphate and calcium levels in patients with secondary hyperparathyroidism irrespective of its severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinacalcet Effectively Reduces Parathyroid Hormone Secretion and Gland Volume Regardless of Pretreatment Gland Size in Patients with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of parathyroid hormone lowering by etelcalcetide therapy on calcification propensity and calciprotein particles in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etelcalcetide Is Effective at All Levels of Severity of Secondary Hyperparathyroidism in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: Tecalcet Hydrochloride vs. Etelcalcetide in Calcium-Sensing Receptor Modulation
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Tecalcet Hydrochloride and Etelcalcetide (B607377), two calcimimetic agents targeting the calcium-sensing receptor (CaSR) for the management of secondary hyperparathyroidism (SHPT). This document synthesizes available preclinical and clinical data, details experimental methodologies, and provides visualizations of key pathways.
Executive Summary
Mechanism of Action and Physicochemical Properties
Both compounds target the CaSR, a G-protein coupled receptor that is the primary regulator of PTH secretion.[2] They act as calcimimetics, amplifying the sensitivity of the CaSR to extracellular calcium.[3][4] This enhanced activation suppresses the synthesis and secretion of PTH.[2]
This compound (R-568) is a small molecule that binds to the transmembrane domain of the CaSR, a site distinct from the extracellular calcium-binding domain.[2][5] This allosteric binding induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions.[2]
Etelcalcetide , a synthetic peptide composed mainly of D-amino acids, also functions as a positive allosteric modulator of the CaSR.[6][7] It binds to the extracellular domain of the receptor, and some evidence suggests it may also act as a direct agonist.[1][8]
Below is a table summarizing the key physicochemical and pharmacological properties of each compound.
| Property | This compound | Etelcalcetide |
| Chemical Class | Small molecule[9] | Synthetic peptide[4] |
| Molecular Formula | C18H23Cl2NO[3] | C38H73N21O10S2[6] |
| Molecular Weight | 340.29 g/mol [3] | 1048.26 g/mol [6] |
| Route of Administration | Oral[3] | Intravenous[6] |
| Mechanism of Action | Positive allosteric modulator of CaSR[3] | Positive allosteric modulator and potential direct agonist of CaSR[1][8] |
| Binding Site | Transmembrane domain of CaSR[5] | Extracellular domain of CaSR[7] |
Pharmacokinetic Profile
The differing chemical structures and routes of administration of this compound and Etelcalcetide result in distinct pharmacokinetic profiles.
| Parameter | This compound | Etelcalcetide |
| Bioavailability | Orally active[3] | Not applicable (intravenous)[6] |
| Half-life | Not specified in readily available literature[1] | 3 to 5 days in hemodialysis patients[6] |
| Metabolism | Primarily metabolic[1] | Biotransformation in blood via reversible disulfide exchange with endogenous thiols[4] |
| Protein Binding | Information not readily available[1] | Predominantly bound to plasma albumin via reversible covalent binding[10] |
| Elimination | Primarily metabolic[1] | Cleared by hemodialysis in patients with end-stage renal disease[11] |
Preclinical and Clinical Performance Data
Direct comparative clinical trials between Tecalcet and Etelcalcetide are lacking in the published literature.[1] However, individual study data provides insight into their respective efficacies.
Preclinical Data: this compound
In a study on rats with renal insufficiency, orally administered Tecalcet demonstrated a dose-dependent reduction in serum PTH levels.[1] At doses of 1.5 and 15 mg/kg twice daily for four days, Tecalcet significantly reduced the number of proliferating parathyroid cells, suggesting an antiproliferative effect.[1]
Clinical Data: Etelcalcetide
Multiple clinical trials have established the efficacy of Etelcalcetide in reducing PTH levels in patients with SHPT on hemodialysis.[1] A notable head-to-head randomized, double-blind clinical trial compared intravenous Etelcalcetide with the oral first-generation calcimimetic, Cinacalcet (B1662232).
| Endpoint | Etelcalcetide | Cinacalcet | P-value |
| >30% reduction in PTH | 68.2% of patients | 57.7% of patients | 0.004 (for superiority)[12] |
| >50% reduction in PTH | 52.4% of patients | 40.2% of patients | <0.001[7] |
A network meta-analysis of 36 trials involving 11,247 participants concluded that Etelcalcetide had the highest odds of achieving a target PTH reduction compared to Cinacalcet and another calcimimetic, Evocalcet.[1] Real-world evidence from US hemodialysis facilities also showed that facilities using Etelcalcetide as the primary calcimimetic had significantly lower mean PTH levels compared to facilities primarily using Cinacalcet.[13]
Safety and Tolerability
The primary safety concern for both calcimimetics is hypocalcemia, a direct consequence of their PTH-lowering effect.
This compound: Specific adverse event data from extensive clinical trials is not as readily available in the public domain. As with other calcimimetics, monitoring of serum calcium is expected to be a key safety consideration.
Etelcalcetide: The most common adverse effect reported in clinical trials was decreased blood calcium, occurring in 68.9% of patients given Etelcalcetide compared to 59.8% of patients taking Cinacalcet in a head-to-head trial.[7] Other common side effects include nausea, vomiting, diarrhea, and muscle spasms.[6] Etelcalcetide has also been associated with a potential for QT interval prolongation, linked to reductions in serum calcium.[8]
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, general methodologies for key experiments are outlined below.
In Vitro CaSR Activation Assay
-
Objective: To determine the potency of the compound in activating the CaSR.
-
Methodology:
-
Use a stable cell line (e.g., HEK293) expressing the human CaSR.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Incubate cells with varying concentrations of the test compound (Tecalcet or Etelcalcetide).
-
Stimulate the cells with a fixed, sub-maximal concentration of extracellular calcium.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the EC50 value, representing the concentration of the compound that produces 50% of the maximal response.
-
In Vivo Model of Secondary Hyperparathyroidism
-
Objective: To assess the in vivo efficacy of the compound in reducing PTH levels.
-
Methodology:
-
Induce renal insufficiency in an animal model (e.g., 5/6 nephrectomy in rats).
-
Allow sufficient time for SHPT to develop, confirmed by elevated serum PTH levels.
-
Administer the test compound (Tecalcet orally or Etelcalcetide intravenously) at various doses.
-
Collect blood samples at specified time points post-administration.
-
Measure serum PTH, calcium, and phosphate (B84403) levels using appropriate immunoassays and biochemical analyses.
-
At the end of the study, parathyroid glands can be harvested for histological analysis to assess for changes in gland size and cell proliferation.[2]
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: CaSR Signaling Pathway Modulation by Calcimimetics.
Caption: General Experimental Workflow for Calcimimetic Evaluation.
Conclusion
This compound and Etelcalcetide are both effective modulators of the CaSR, offering a targeted approach to the management of secondary hyperparathyroidism. Tecalcet's oral availability as a small molecule presents a potential advantage in terms of administration. In contrast, the intravenous peptide Etelcalcetide has demonstrated superior efficacy in reducing PTH levels compared to the first-generation oral calcimimetic, Cinacalcet, in a robust clinical trial setting. The choice between these agents in a therapeutic context would likely be influenced by factors such as the clinical setting (e.g., in-center hemodialysis for Etelcalcetide), patient adherence, and the desired potency of PTH reduction. For research and development professionals, both molecules serve as important tools for further investigating the pharmacology of the CaSR and developing next-generation therapies for disorders of mineral metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Etelcalcetide - Wikipedia [en.wikipedia.org]
- 7. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tecalcet | C18H22ClNO | CID 158797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Etelcalcetide | C38H73N21O10S2 | CID 71511839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Etelcalcetide, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. Etelcalcetide Versus Cinacalcet in Hemodialysis Patients in the United States: A Facility Calcimimetic Approach to Assess Real-World Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Allosteric Modulatory Effect of Tecalcet Hydrochloride on the Calcium-Sensing Receptor (CaSR): A Comparative Guide
Introduction
The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] It is highly expressed in the parathyroid glands and kidneys, where it senses minute fluctuations in extracellular calcium (Ca²⁺) concentrations to regulate parathyroid hormone (PTH) secretion.[2][3] Dysregulation of CaSR activity can lead to various disorders, including hyperparathyroidism.
Tecalcet Hydrochloride, also known as R-568, is a potent, orally active small molecule that functions as a positive allosteric modulator (PAM) of the CaSR.[4][5] As a "calcimimetic," it enhances the sensitivity of the CaSR to its endogenous ligand, Ca²⁺, without directly activating the receptor on its own.[6][7] This guide provides a comparative analysis of this compound, detailing its mechanism of action, presenting quantitative data alongside other CaSR modulators, and outlining the experimental protocols used for its validation.
Mechanism of Action: Enhancing CaSR Sensitivity
This compound exerts its effect by binding to an allosteric site within the seven-transmembrane (7TM) domain of the CaSR, a site distinct from the orthosteric calcium-binding domain.[6][8] This binding event induces a conformational change in the receptor, which increases its sensitivity to extracellular Ca²⁺.[5] The primary outcome is a leftward shift in the concentration-response curve for extracellular calcium, meaning the receptor is activated at lower calcium concentrations than it otherwise would be.[4][6]
Upon potentiation by Tecalcet, the activated CaSR initiates downstream signaling cascades primarily through G-protein subtypes Gαq/11 and Gαi/o.[5][6] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently increase intracellular calcium (Ca²⁺i) levels and activate protein kinase C (PKC).[9] This signaling cascade ultimately suppresses the synthesis and secretion of PTH from the parathyroid glands.[5]
Comparative Analysis of CaSR Allosteric Modulators
Tecalcet belongs to the second generation of calcimimetics, developed to improve upon earlier compounds. The landscape of CaSR allosteric modulators includes other PAMs and negative allosteric modulators (NAMs), which inhibit the receptor's activity.
| Modulator | Class | Chemical Scaffold | Key Characteristics |
| Tecalcet (R-568) | PAM | Phenylalkylamine | Orally active, potent calcimimetic that increases CaSR sensitivity to extracellular Ca²⁺ and suppresses PTH secretion.[4] |
| Cinacalcet | PAM | Phenylalkylamine | The first FDA-approved allosteric modulator for a GPCR, used to treat secondary hyperparathyroidism.[2][8] |
| Evocalcet | PAM | Not specified | A PAM that also binds to the transmembrane domain of the CaSR.[10] |
| AC265347 | Biased PAM | Benzothiazole | Structurally distinct from phenylalkylamines; preferentially enhances CaSR-mediated ERK1/2 phosphorylation over Ca²⁺i mobilization.[2][9][11] |
| NPS-2143 | NAM | Not specified | An allosteric inhibitor that decreases the sensitivity of the CaSR to Ca²⁺, binding to a similar region in the 7TM domain as PAMs.[1][10] |
Quantitative Data for CaSR Modulators
The following table summarizes key in vitro and in vivo data for Tecalcet and compares it with other modulators.
| Parameter | Tecalcet (R-568) | Cinacalcet | NPS-2143 (NAM) |
| Effect on Ca²⁺ EC₅₀ | Shifts EC₅₀ to 0.61 ± 0.04 mM (at 0.1-100 nM)[4] | Lowers PTH levels by increasing CaSR sensitivity to extracellular calcium.[12] | Decreases agonist potency.[10] |
| In Vivo Effect (Rats) | Reduces serum PTH in a dose-dependent manner (1.5 and 15 mg/kg, oral).[4] | Reduces plasma PTH concentrations.[7] | Not applicable (inhibitory) |
| Effect on Parathyroid Cells | Reduces BrdU-positive (proliferating) cells by 20% (low dose) and 50% (high dose).[4] | Prevents parathyroid cell hyperplasia in uremic animals.[7] | Not applicable (inhibitory) |
Experimental Protocols
Validating the allosteric modulatory effect of compounds like Tecalcet involves a series of in vitro and in vivo experiments.
In Vitro Intracellular Calcium (Ca²⁺i) Mobilization Assay
This assay directly measures the potentiation of the CaSR response to its agonist (extracellular Ca²⁺) by an allosteric modulator.
-
Cell Line: HEK293 cells stably expressing the human CaSR are commonly used.
-
Methodology:
-
Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM) and seeded into 96-well plates.
-
Dye Loading: Cells are washed with an assay buffer and loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fluo-8 AM) for approximately 1 hour at 37°C.[13]
-
Modulator Incubation: The compound of interest (e.g., Tecalcet) is pre-incubated with the cells for a defined period (e.g., 20 minutes).[13]
-
Agonist Stimulation and Measurement: A range of concentrations of the agonist (CaCl₂) is added to the wells, and the resulting change in intracellular calcium is measured as a change in fluorescence using a plate reader (e.g., FlexStation).[13]
-
Data Analysis: The fluorescence data is normalized to the maximum response induced by a calcium ionophore like ionomycin.[13] The EC₅₀ values for Ca²⁺ are calculated in the presence and absence of the modulator to determine the leftward shift and potentiation effect.
-
In Vivo Models of Hyperparathyroidism
Animal models are crucial for assessing the physiological effects of CaSR modulators on PTH secretion and parathyroid gland pathology.
-
Animal Model: Sprague-Dawley rats with induced renal insufficiency (e.g., 5/6 nephrectomy) are often used to model secondary hyperparathyroidism.[4]
-
Methodology:
-
Compound Administration: this compound is administered orally to the animals at various doses for a specified duration (e.g., twice daily for 4 days).[4]
-
Sample Collection: Blood samples are collected to measure serum levels of PTH, calcium, and other relevant biomarkers.
-
Histological Analysis: At the end of the study, parathyroid glands are harvested, weighed, and processed for histology. Immunohistochemistry is performed using proliferation markers like BrdU or PCNA to assess the anti-proliferative effects of the compound.[4][5]
-
Data Analysis: Serum PTH levels and the number of proliferating parathyroid cells are compared between the treated and control groups to determine the efficacy of the modulator in vivo.
-
Visualizing the Molecular and Experimental Frameworks
CaSR Signaling Pathway with Allosteric Modulation
Caption: CaSR signaling pathway activated by Ca²⁺ and potentiated by Tecalcet.
Experimental Workflow for Validating CaSR PAMs
Caption: Workflow for validating CaSR Positive Allosteric Modulators (PAMs).
Comparative Logic of CaSR Modulators
Caption: Comparison of positive and negative allosteric modulators of the CaSR.
Conclusion
This compound is a well-validated positive allosteric modulator of the Calcium-Sensing Receptor. Through its binding to the 7TM domain, it effectively enhances the receptor's sensitivity to extracellular calcium, leading to a potent suppression of parathyroid hormone secretion and a reduction in parathyroid cell proliferation.[4][6] Comparative analysis with other modulators like Cinacalcet highlights its role within the calcimimetic class of therapeutics. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel CaSR modulators, which are critical for managing disorders of calcium homeostasis.
References
- 1. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Negative allosteric modulators of the human calcium‐sensing receptor bind to overlapping and distinct sites within the 7‐transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Studying Tecalcet Hydrochloride Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental controls and alternative compounds for characterizing the selectivity of Tecalcet Hydrochloride, a second-generation calcimimetic. This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) critical for calcium homeostasis.[1][2] By enhancing the CaSR's sensitivity to extracellular calcium, Tecalcet effectively suppresses the secretion of parathyroid hormone (PTH).[1][2] Ensuring the selectivity of such a compound is paramount in drug development to minimize off-target effects and predict potential adverse events.
This document outlines detailed experimental protocols for a suite of control experiments designed to rigorously assess the selectivity of this compound. It also presents a comparison with other calcimimetics, namely Cinacalcet (B1662232), Etelcalcetide (B607377), and Evocalcet (B607391), supported by available experimental data.
Comparative Analysis of Calcimimetics
To provide context for this compound's selectivity, it is essential to compare it with other calcimimetic agents. The following table summarizes key characteristics and available data on Tecalcet and its alternatives.
| Compound | Class | Primary Target | Known Off-Target Interactions/Side Effects |
| This compound | Second-generation Calcimimetic (Positive Allosteric Modulator) | Calcium-Sensing Receptor (CaSR) | High selectivity for CaSR demonstrated in preclinical models; reported to not significantly affect metabotropic glutamate (B1630785) receptors.[3] Potential for on-target effects in tissues outside the parathyroid gland where CaSR is expressed.[4] |
| Cinacalcet | First-generation Calcimimetic (Positive Allosteric Modulator) | Calcium-Sensing Receptor (CaSR) | Primarily targets CaSR.[5] Common side effects include nausea and vomiting.[6] It is also a strong inhibitor of the cytochrome P450 enzyme CYP2D6, leading to potential drug-drug interactions.[5][7] |
| Etelcalcetide | Peptide-based Calcimimetic (Allosteric Activator) | Calcium-Sensing Receptor (CaSR) | Targets CaSR.[8] As an intravenous peptide, it is not metabolized by cytochrome P450 enzymes, reducing the risk of drug-drug interactions.[9] Common adverse events include decreased blood calcium, muscle spasms, diarrhea, nausea, and vomiting.[8][10] |
| Evocalcet | Second-generation Calcimimetic (Positive Allosteric Modulator) | Calcium-Sensing Receptor (CaSR) | Targets CaSR with higher bioavailability and lower required doses compared to Cinacalcet.[11][12] Exhibits a better gastrointestinal side-effect profile than Cinacalcet.[11][13] Metabolism by cytochrome P450 is very low.[14] |
Key Control Experiments for Selectivity Profiling
A thorough investigation of this compound's selectivity involves a multi-pronged approach, including assessing its activity at the primary target, ruling out interactions with other receptors, and characterizing its signaling profile.
On-Target Engagement and Potency
Objective: To confirm that this compound modulates the human CaSR in a concentration-dependent manner.
Experimental Approach: Intracellular calcium mobilization assay in a recombinant cell line.
Detailed Protocol:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human CaSR.
-
Methodology:
-
Seed cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound.
-
Stimulate the cells with a fixed, sub-maximal concentration of extracellular calcium (e.g., EC20).
-
Measure the change in intracellular calcium concentration ([Ca²⁺]i) by monitoring fluorescence.
-
-
Negative Control: The same experiment should be performed in the corresponding wild-type cell line (HEK293 or CHO) that does not express the CaSR. This compound should not elicit a response in these cells, confirming its activity is CaSR-dependent.[3]
-
Data Analysis: Plot the concentration-response curve for this compound and determine its EC₅₀ (the concentration that produces 50% of the maximal response).
Off-Target Liability Assessment
Objective: To identify potential off-target binding of this compound across a broad range of GPCRs and other biologically relevant targets.
Experimental Approach: Radioligand binding assay against a panel of receptors.
Detailed Protocol:
-
Assay Panel: A comprehensive GPCR selectivity panel, such as the Eurofins SafetyScreen44™ Panel, which includes a wide array of receptors, ion channels, and transporters.[2][15]
-
Methodology:
-
Prepare cell membranes from cell lines expressing the individual off-target receptors.
-
Incubate the membranes with a specific radioligand for each target in the presence of a fixed, high concentration of this compound (e.g., 10 µM).
-
After incubation, separate the bound from unbound radioligand by filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding by this compound. A significant inhibition (typically >50%) suggests a potential off-target interaction, which should be followed up with concentration-response studies to determine the binding affinity (Ki).
Investigating Biased Agonism
Objective: To determine if this compound preferentially activates certain downstream signaling pathways of the CaSR over others (biased agonism). The CaSR is known to signal through multiple pathways, primarily Gαq/11 (leading to intracellular calcium mobilization) and Gαi/o (leading to inhibition of cAMP production), and can also involve the β-arrestin and ERK1/2 pathways.[1][2]
Experimental Approaches:
-
cAMP Accumulation Assay (for Gαi/o coupling):
-
Cell Line: HEK293 or CHO cells expressing the human CaSR.
-
Methodology:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Concurrently, treat the cells with varying concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).[11]
-
-
Data Analysis: Determine the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
-
-
ERK1/2 Phosphorylation Assay (MAPK Pathway):
-
Cell Line: HEK293 or CHO cells expressing the human CaSR.
-
Methodology:
-
Serum-starve the cells to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 5-10 minutes).
-
Lyse the cells and measure the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 by Western blot or a plate-based immunoassay (e.g., AlphaScreen SureFire).[4][16]
-
-
Data Analysis: Quantify the ratio of pERK1/2 to total ERK1/2 and determine the EC₅₀ of this compound for ERK1/2 phosphorylation.
-
-
β-Arrestin Recruitment Assay:
-
Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as the DiscoverX PathHunter β-arrestin cell line co-expressing the CaSR.[3]
-
Methodology: This assay is typically based on enzyme fragment complementation. Activation of the GPCR recruits β-arrestin, bringing two enzyme fragments together to form a functional enzyme that generates a detectable signal (e.g., chemiluminescence).[3]
-
Data Analysis: Measure the signal generated at different concentrations of this compound to determine its EC₅₀ for β-arrestin recruitment.
-
Quantitative Analysis of Biased Agonism:
To quantify the degree of bias, the operational model of agonism can be applied to the concentration-response data from the different signaling assays.[8] This involves calculating the "transduction coefficient" (log(τ/KA)) for each pathway. The difference in the transduction coefficients between two pathways for this compound, relative to a reference agonist, provides a quantitative measure of bias (bias factor).
Summary of Expected Quantitative Data
The following table outlines the expected data to be generated from the proposed control experiments for a comprehensive selectivity profile of this compound and its comparators.
| Assay | Parameter | This compound | Cinacalcet | Etelcalcetide | Evocalcet |
| On-Target Potency | EC₅₀ for [Ca²⁺]i mobilization (nM) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Off-Target Screening | Ki (µM) for off-target receptors (e.g., Adrenergic, Dopaminergic, Serotonergic, etc.) | Data to be generated (>10 µM expected for most) | Data to be generated | Data to be generated | Data to be generated |
| Biased Agonism | IC₅₀ for cAMP inhibition (nM) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| EC₅₀ for ERK1/2 phosphorylation (nM) | Data to be generated | Data to be generated | Data to be generated | Data to be generated | |
| EC₅₀ for β-arrestin recruitment (nM) | Data to be generated | Data to be generated | Data to be generated | Data to be generated | |
| Bias Factor (e.g., G-protein vs. β-arrestin) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: CaSR signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing this compound selectivity.
Caption: Logical relationships of control experiments for selectivity.
References
- 1. Highly biased agonism for GPCR ligands via nanobody tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofins.com [eurofins.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of kinetic context in apparent biased agonism at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Etelcalcetide Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An integrated analysis of safety and tolerability of etelcalcetide in patients receiving hemodialysis with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 12. Development of evocalcet for unmet needs among calcimimetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kyowakirin.com [kyowakirin.com]
- 14. One-year safety and efficacy of intravenous etelcalcetide in patients on hemodialysis with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Pharmacokinetic Analysis: The Preclinical Profile of Tecalcet Hydrochloride versus the Clinical Profile of Cinacalcet
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of two calcimimetic agents: Tecalcet Hydrochloride (also known as R-568) and the approved drug, Cinacalcet (B1662232). Both compounds are positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a key regulator of parathyroid hormone (PTH) secretion. This comparison is intended to offer insights for drug development professionals by juxtaposing the preclinical pharmacokinetic and pharmacodynamic data of Tecalcet with the well-established clinical pharmacokinetic profile of Cinacalcet. It is crucial to note that Tecalcet is a preclinical compound, and as such, no human pharmacokinetic data is publicly available. Therefore, this guide contrasts preclinical animal data for Tecalcet with clinical human data for Cinacalcet, a distinction that must be considered when interpreting the information presented.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
Both this compound and Cinacalcet share a common mechanism of action. They bind to the transmembrane domain of the CaSR on parathyroid cells, increasing the receptor's sensitivity to extracellular calcium. This allosteric modulation effectively mimics the effect of higher calcium concentrations, leading to a downstream signaling cascade that inhibits the synthesis and secretion of PTH. The reduction in PTH levels subsequently leads to a decrease in serum calcium concentrations.
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The following diagram illustrates the signaling pathway of the CaSR and the mechanism of action of calcimimetics like Tecalcet and Cinacalcet.
Caption: Mechanism of action of calcimimetics on the Calcium-Sensing Receptor signaling pathway.
Comparative Pharmacokinetic and Pharmacodynamic Data
The following table summarizes the available pharmacokinetic and pharmacodynamic data for this compound (preclinical, in rats) and Cinacalcet (clinical, in humans). The disparate nature of the data (animal vs. human) precludes a direct comparison of pharmacokinetic parameters but offers valuable insights into the activity of Tecalcet at a preclinical stage.
| Parameter | This compound (R-568) | Cinacalcet |
| Data Source | Preclinical (Rat Models) | Clinical (Human Subjects) |
| Route of Administration | Oral (gavage) | Oral |
| Oral Bioavailability | Orally active, but specific percentage not reported in available literature. | ~20-25%[1][2] |
| Time to Peak Concentration (Tmax) | Not explicitly reported. | 2-6 hours[1][2] |
| Elimination Half-life | Not explicitly reported. | Biphasic: Initial ~6 hours, Terminal 30-40 hours[3][4] |
| Metabolism | Information not available in provided search results. | Extensively metabolized by hepatic CYP enzymes (primarily CYP3A4, CYP2D6, and CYP1A2)[1][2] |
| Effect of Food | Information not available in provided search results. | Administration with a low- or high-fat meal increases exposure (AUC) by 1.5- to 1.8-fold.[1][2][5] |
| Effective Oral Dose (Pharmacodynamics) | 1.5-15 mg/kg in rats demonstrated a dose-dependent reduction in serum PTH levels.[6][7] | Starting dose of 30 mg once daily, titrated up to 180 mg once daily.[3] |
Experimental Protocols
Preclinical Evaluation of this compound in a Rat Model of Secondary Hyperparathyroidism
The preclinical efficacy of Tecalcet has been evaluated in rat models of secondary hyperparathyroidism (SHPT), typically induced by 5/6 nephrectomy to create chronic kidney disease.
-
Animal Model : Male Sprague-Dawley rats are commonly used.
-
Induction of SHPT : A two-stage 5/6 nephrectomy is performed to induce chronic kidney disease, which subsequently leads to the development of SHPT. The establishment of the disease model is confirmed by measuring elevated serum creatinine, blood urea (B33335) nitrogen (BUN), and PTH levels.
-
Drug Administration : this compound is formulated as a suspension, often in a vehicle like 10% DMSO and 90% corn oil, and administered orally via gavage. Dosages in published studies have ranged from 1 to 15 mg/kg, administered once or twice daily for durations varying from a few days to several weeks.[6]
-
Endpoint Measurements :
-
Blood Chemistry : Serial blood samples are collected to measure serum levels of PTH, calcium, and phosphorus.
-
Histology : At the end of the study, parathyroid glands are harvested, weighed, and analyzed for markers of cell proliferation, such as Proliferating Cell Nuclear Antigen (PCNA), using immunohistochemistry.[6]
-
Clinical Pharmacokinetic Study of Cinacalcet in Humans
The pharmacokinetic profile of Cinacalcet has been well-characterized in numerous clinical trials involving healthy volunteers and patients with varying degrees of renal and hepatic impairment. A typical clinical pharmacokinetic study design is as follows:
-
Study Population : Healthy adult volunteers or patients with the target disease (e.g., secondary hyperparathyroidism in chronic kidney disease).
-
Study Design : Open-label, single- or multiple-dose studies are conducted. For food-effect studies, a randomized, crossover design is often employed where subjects receive the drug under fasting conditions and after a standardized low-fat or high-fat meal.
-
Drug Administration : A single oral dose of Cinacalcet is administered.
-
Pharmacokinetic Sampling : Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
-
Bioanalytical Method : Plasma concentrations of Cinacalcet and its metabolites are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis : Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the plasma concentration-time curve), and elimination half-life.[8]
Experimental Workflow for Preclinical Assessment of Calcimimetics
The following diagram outlines a typical experimental workflow for the preclinical in vivo assessment of a calcimimetic agent like Tecalcet.
Caption: A typical experimental workflow for the in vivo assessment of Tecalcet in a rat model.
Conclusion
This comparative guide highlights the current state of knowledge regarding the pharmacokinetics of this compound and Cinacalcet. While both are potent allosteric modulators of the CaSR, the available data for Tecalcet is limited to preclinical animal studies, which demonstrate its oral activity and pharmacodynamic efficacy in reducing PTH levels. In contrast, Cinacalcet has a well-defined pharmacokinetic profile in humans, characterized by moderate oral bioavailability, a long terminal half-life, and extensive hepatic metabolism.
For drug development professionals, the preclinical data on Tecalcet suggests a promising profile. However, the translation of these findings to the clinical setting requires further investigation. The lack of human pharmacokinetic data for Tecalcet underscores the importance of comprehensive clinical trials to determine its safety, efficacy, and pharmacokinetic properties in humans. The established profile of Cinacalcet serves as a valuable benchmark for the development of new calcimimetic agents, providing key parameters for comparison and highlighting the challenges and opportunities in this therapeutic area. Future research on Tecalcet should aim to elucidate its full pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion in humans, to fully assess its potential as a therapeutic agent.
References
- 1. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics, pharmacodynamics, and safety of cinacalcet hydrochloride in hemodialysis patients at doses up to 200 mg once daily - PubMed [pubmed.ncbi.nlm.nih.gov]
Emergence of a Superior Candidate: Why Cinacalcet Advanced Over Tecalcet in Calcimimetic Development
A significant challenge in providing a direct comparative analysis is the limited publicly available clinical trial data for Tecalcet (also known as R-568). In contrast, Cinacalcet (B1662232) has undergone extensive clinical evaluation, leading to its approval and widespread use.[1] The available information, primarily from preclinical studies, suggests that the decision to advance Cinacalcet over Tecalcet was likely driven by a combination of factors including efficacy, safety, and pharmacokinetic profiles observed during early-stage development.
Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR), playing a crucial role in managing secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[2][3] Both Tecalcet and Cinacalcet operate as positive allosteric modulators of the CaSR, meaning they increase the receptor's sensitivity to extracellular calcium.[1][4][5] This action effectively suppresses the secretion of parathyroid hormone (PTH), a key goal in the treatment of SHPT.[6][7][8]
Comparative Efficacy and Performance
While direct head-to-head clinical trial data is scarce, preclinical evidence suggests both compounds are potent modulators of the CaSR.[4][5] The ultimate success of a drug candidate, however, hinges on its performance in human trials. Cinacalcet demonstrated significant efficacy in numerous clinical studies. For instance, in two identical 26-week, randomized, double-blind, placebo-controlled trials involving hemodialysis patients with uncontrolled SHPT, Cinacalcet therapy resulted in a 43% decrease in mean PTH levels, compared to a 9% increase in the placebo group.[9] Furthermore, 43% of patients in the Cinacalcet group achieved the primary endpoint of PTH levels at or below 250 pg/mL, versus only 5% in the placebo group.[9]
The development of other calcimimetics, such as the intravenously administered Etelcalcetide (B607377), has provided further benchmarks. In a head-to-head trial, Etelcalcetide was found to be superior to Cinacalcet in reducing PTH levels in hemodialysis patients.[10][11] Specifically, 68.2% of patients treated with Etelcalcetide achieved a greater than 30% reduction in PTH, compared to 57.7% of those on Cinacalcet.[10] This highlights the competitive landscape and the continuous search for more effective agents, a process that likely led to the prioritization of Cinacalcet over Tecalcet in earlier development stages.
Below is a summary of key clinical trial data for Cinacalcet, which illustrates the level of evidence required for regulatory approval and the metrics by which a compound like Tecalcet would have been judged.
Table 1: Summary of Key Phase 3 Clinical Trial Data for Cinacalcet in Secondary Hyperparathyroidism
| Metric | Cinacalcet Group | Placebo Group | P-value | Reference |
|---|---|---|---|---|
| Patients Achieving ≥30% PTH Reduction | 43% | 5% | <0.001 | [9] |
| Mean Change in PTH | -43% | +9% | <0.001 | [9] |
| Mean Change in Serum Calcium-Phosphorus Product | -15% | No Change | <0.001 |[9] |
A meta-analysis of multiple studies confirmed Cinacalcet's effectiveness in reducing serum PTH and calcium levels.[12]
Safety and Tolerability
A crucial aspect of drug development is the safety profile. Common side effects associated with calcimimetics include nausea, vomiting, and hypocalcemia.[3] In clinical trials, Cinacalcet was associated with a higher incidence of nausea and vomiting compared to placebo.[12] Hypocalcemia is another known effect of this drug class.[12][13] While specific data for Tecalcet is not available, any unfavorable safety signals in early trials, even if minor, could have contributed to the decision to halt its development in favor of a candidate with a more promising therapeutic window like Cinacalcet.
Experimental Protocols
The evaluation of calcimimetics like Tecalcet and Cinacalcet involves a series of standardized in vitro and in vivo experiments to determine their efficacy and mechanism of action.
In Vitro Assay for Calcium-Sensing Receptor Activation:
A common method to assess the potency of these compounds is to measure the intracellular calcium mobilization in cells engineered to express the CaSR, such as HEK293-CaSR cells.
-
Cell Culture and Plating: HEK293-CaSR cells are cultured and then seeded into multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (Tecalcet or Cinacalcet) are added to the wells.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence, which corresponds to the increase in intracellular calcium concentration upon CaSR activation.
-
Data Analysis: The data is used to generate dose-response curves and calculate EC50 values, indicating the concentration of the compound required to elicit a half-maximal response.
Diagram: Experimental Workflow for In Vitro CaSR Activation Assay
Caption: Workflow for assessing calcimimetic potency in vitro.
Signaling Pathway
Both Tecalcet and Cinacalcet exert their effects by binding to the transmembrane domain of the CaSR.[4][7] This binding potentiates the receptor's response to extracellular calcium, initiating a downstream signaling cascade primarily through G-proteins Gq/11 and Gi/o.[14][15][16] The activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][16] IP3 triggers the release of calcium from intracellular stores, which ultimately inhibits the synthesis and secretion of PTH.[7][17]
Diagram: Calcium-Sensing Receptor Signaling Pathway
Caption: Simplified signaling cascade of the Calcium-Sensing Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Calcimimetic - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 9. Cinacalcet for secondary hyperparathyroidism in patients receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cinacalcet use in secondary hyperparathyroidism: a machine learning-based systematic review [frontiersin.org]
- 13. Cinacalcet - Wikipedia [en.wikipedia.org]
- 14. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jme.bioscientifica.com [jme.bioscientifica.com]
- 17. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Tecalcet Hydrochloride and Other Calcimimetics on Parathyroid Hormone Levels
For Immediate Release
This guide provides a detailed comparison of Tecalcet Hydrochloride (also known as R-568) and other calcimimetic agents, focusing on their mechanism of action and efficacy in modulating parathyroid hormone (PTH) levels. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data, outlines key experimental protocols, and visualizes complex biological pathways to offer a comprehensive overview of this therapeutic class.
Introduction to Calcimimetics and Secondary Hyperparathyroidism
Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), marked by elevated PTH levels, which can lead to significant bone disease and cardiovascular complications.[1] Calcimimetics are a class of drugs that target the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[2] By mimicking the effect of calcium, these agents increase the receptor's sensitivity to extracellular calcium, thereby inhibiting the synthesis and secretion of PTH.[2][3] This guide compares the second-generation calcimimetic, this compound, with the established agents Cinacalcet (B1662232) and Etelcalcetide (B607377), and the newer agent Evocalcet (B607391).
Mechanism of Action: Allosteric Modulation of the CaSR
All calcimimetics function as positive allosteric modulators of the CaSR, a G-protein coupled receptor.[3][4] They bind to a site on the receptor distinct from the calcium-binding site, inducing a conformational change that enhances the receptor's sensitivity to extracellular calcium.[5] This heightened sensitivity means the CaSR is activated at lower calcium concentrations, triggering downstream signaling cascades that suppress PTH secretion.[6]
The activation of the CaSR primarily involves coupling to Gαq/11 and Gαi/o proteins.[5][6] The Gαq/11 pathway activates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and this entire cascade ultimately inhibits PTH synthesis and secretion.
Comparative Pharmacology and Efficacy
While sharing a common mechanism, calcimimetics exhibit differences in their administration, pharmacokinetics, and clinical efficacy in reducing PTH levels. Etelcalcetide is administered intravenously, which may improve patient adherence, while Tecalcet, Cinacalcet, and Evocalcet are oral agents.[7][8]
Table 1: General Characteristics of Calcimimetics
| Feature | This compound (R-568) | Cinacalcet | Etelcalcetide | Evocalcet |
| Administration | Oral[2] | Oral[7] | Intravenous[7] | Oral |
| Therapeutic Class | Second-generation calcimimetic[5] | First-generation calcimimetic | Second-generation calcimimetic[8] | Second-generation calcimimetic |
| Mechanism | Positive Allosteric Modulator of CaSR[2] | Positive Allosteric Modulator of CaSR[7] | Direct CaSR Agonist / Allosteric Modulator[7] | Positive Allosteric Modulator of CaSR[4] |
| Metabolism | Hepatic | Hepatic (CYP3A4, CYP2D6, CYP1A2) | Biotransformation via disulfide exchange with albumin | Hepatic |
Table 2: Comparative Efficacy on PTH Reduction
| Drug | Study Type | Patient Population | Key Findings on PTH Reduction |
| Tecalcet | Preclinical (Rat Model) | 5/6 nephrectomized rats | Dose-dependent reduction in serum PTH; >45% decrease at 10 mg/kg.[9] |
| Cinacalcet | Phase 3 Clinical Trial (vs. Placebo) | Hemodialysis patients with SHPT | 57.7% of patients achieved >30% PTH reduction.[10][11] |
| Etelcalcetide | Phase 3 Clinical Trial (vs. Placebo) | Hemodialysis patients with SHPT | 74-75% of patients achieved >30% PTH reduction. |
| Etelcalcetide | Head-to-Head Trial (vs. Cinacalcet) | Hemodialysis patients with SHPT | Superior to Cinacalcet: 68.2% of patients achieved >30% PTH reduction vs. 57.7% for Cinacalcet.[10][11] |
| Evocalcet | Phase 1 Clinical Trial | Hemodialysis patients with SHPT | Dose-dependent decrease; -65.92% from baseline at 4 hours post-administration of 12 mg dose.[12][13] |
| Evocalcet | Phase 3 Clinical Trial (vs. Cinacalcet) | Hemodialysis patients with SHPT | Non-inferior to Cinacalcet; showed approximately a 50% reduction from baseline.[14] |
Clinical data demonstrates that Etelcalcetide is more potent than Cinacalcet in reducing PTH levels in head-to-head comparisons.[7][10][11] Preclinical studies with Tecalcet show promising dose-dependent efficacy in animal models of SHPT.[9][15] Evocalcet has shown non-inferiority to Cinacalcet in clinical trials.[14][16]
Experimental Methodologies
Standardized preclinical and clinical models are essential for evaluating and comparing the efficacy of calcimimetics.
Preclinical In Vivo Model: 5/6 Nephrectomy in Rats
This model is the standard for inducing CKD and subsequent SHPT in rodents, allowing for the in vivo assessment of drug efficacy on PTH levels and parathyroid gland proliferation.[17][18][19]
Protocol Summary:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[15]
-
Induction of SHPT: A two-stage 5/6 nephrectomy is performed. In stage one, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed.[17][20]
-
Disease Confirmation: After a development period (e.g., 6-8 weeks), elevated serum creatinine, blood urea (B33335) nitrogen (BUN), and PTH levels confirm CKD and SHPT.[9][19]
-
Treatment: Rats are randomized into vehicle control and treatment groups. Tecalcet or other oral calcimimetics are typically administered daily via oral gavage at varying doses (e.g., 1, 5, 10 mg/kg).[9]
-
Endpoint Measurement: Blood samples are collected at baseline and throughout the study to measure serum PTH, calcium, and phosphorus. At the end of the study, parathyroid glands are harvested for histological analysis to assess cell proliferation (e.g., using PCNA or BrdU staining).[5][15]
In Vitro Model: CaSR-Expressing HEK293 Cells
Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are a common in vitro tool to assess the potency and mechanism of action of calcimimetic compounds by measuring changes in intracellular calcium.[21][22][23]
Protocol Summary:
-
Cell Line: HEK293 cells stably transfected with the human CaSR gene.[22][24]
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.[23]
-
Calcium Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8) in a buffer with a low calcium concentration.[24]
-
Compound Incubation: Cells are washed and incubated with varying concentrations of the test calcimimetic (e.g., Tecalcet) in the presence of a fixed, sub-maximal concentration of extracellular calcium.
-
Measurement: A fluorescence plate reader is used to measure changes in intracellular calcium concentration ([Ca²⁺]i). An increase in fluorescence indicates CaSR activation.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC₅₀) of the compound.
Conclusion
The calcimimetics this compound, Cinacalcet, Etelcalcetide, and Evocalcet all effectively suppress PTH secretion by positively modulating the Calcium-Sensing Receptor. Clinical evidence, particularly from head-to-head trials, suggests that the intravenous agent Etelcalcetide offers superior efficacy in PTH reduction compared to oral Cinacalcet.[10][11] Preclinical data for this compound is robust, indicating its potential as an effective oral agent for managing SHPT.[5][9] The choice of a specific calcimimetic in a clinical or research setting will depend on a variety of factors, including the desired route of administration, patient adherence, specific side-effect profiles, and the required potency of PTH suppression. Further clinical trials directly comparing the newer oral agents like Tecalcet and Evocalcet against Etelcalcetide will be crucial for fully defining their respective therapeutic roles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are CaSR modulators and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Control of Secondary Hyperparathyroidism in Hemodialysis Patients Switching from Oral Cinacalcet to Intravenous Etelcalcetide, Especially in Nonadherent Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of evocalcet in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Efficacy and Safety of Evocalcet Evaluated by Dialysate Calcium Concentration in Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pharmacokinetics, Pharmacodynamics, and Safety of Evocalcet (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5/6 Nephrectomy-induced Rat CKD Model_GemPharmatech [en.gempharmatech.com]
- 18. academic.oup.com [academic.oup.com]
- 19. A Rat Model with Multivalve Calcification Induced by Subtotal Nephrectomy and High-Phosphorus Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. AddexBio Product Detail - HEK-CaSR Cells [addexbio.com]
- 23. Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tecalcet Hydrochloride's Efficacy: A Comparative Analysis with Cinacalcet
A Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of Tecalcet Hydrochloride and a second-generation calcimimetic, Cinacalcet. Both compounds are positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a key regulator of systemic calcium homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant signaling pathways and workflows.
Comparative Efficacy and Potency
This compound and Cinacalcet enhance the sensitivity of the CaSR to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion. While both compounds share this mechanism, their validation and characterization have been subjects of numerous preclinical and clinical investigations. Due to the challenges in finding direct head-to-head studies under identical experimental conditions, the following data is compiled from various sources. Readers should consider the differing experimental setups when making direct comparisons.
Table 1: In Vitro Efficacy of this compound and Cinacalcet
| Parameter | This compound | Cinacalcet | Cell Line | Assay |
| EC50 | ~80 nM | ~2.8 µM | CHO / T84 | Intracellular Calcium Mobilization / Inhibition of Forskolin-induced Cl⁻ secretion |
Note: The EC50 values presented are from different studies and assays, and therefore should not be considered a direct comparison of potency.
Table 2: In Vivo Efficacy of this compound and Cinacalcet in Rat Models of Secondary Hyperparathyroidism (SHPT)
| Parameter | This compound | Cinacalcet | Animal Model | Key Finding |
| PTH Reduction | Dose-dependent decrease in plasma PTH. ED50 of 1.1 +/- 0.7 mg/kg (oral gavage) in normal rats.[1] | Acutely lowered plasma PTH, returning to placebo levels by 24 hours post-dose (10 mg/kg). | 5/6 Nephrectomized Rats | Both compounds effectively reduce PTH levels. |
| Serum Calcium Reduction | ED50 of 10.4 +/- 3.7 mg/kg (oral gavage) in normal rats.[1] | Reductions in serum calcium observed, consistent with PTH reduction. | Normal and 5/6 Nephrectomized Rats | Both compounds lead to a decrease in serum calcium. |
Signaling Pathway and Experimental Workflow
The activation of the CaSR by Tecalcet or Cinacalcet initiates a cascade of intracellular events primarily through the Gαq/11 signaling pathway.
The validation of these compounds typically follows a standardized workflow, from in vitro characterization to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments used in the evaluation of this compound and Cinacalcet.
In Vitro Intracellular Calcium Mobilization Assay
This assay quantifies the ability of a compound to potentiate CaSR activation by measuring the subsequent increase in intracellular calcium concentration ([Ca²⁺]i).
1. Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 to 80,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.
3. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound or Cinacalcet in HBSS with a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 to 1.5 mM).
-
Use a fluorescence plate reader to measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4 AM).
-
Add the compound solutions to the respective wells.
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes to capture the peak response.
4. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.
In Vivo 5/6 Nephrectomy Rat Model of Secondary Hyperparathyroidism
This animal model is widely used to evaluate the in vivo efficacy of compounds for the treatment of SHPT.
1. Induction of Secondary Hyperparathyroidism:
-
The 5/6 nephrectomy is typically performed in two stages on male Sprague-Dawley rats.
-
Stage 1: Under anesthesia, two of the three branches of the left renal artery are ligated, or two-thirds of the left kidney is surgically removed.
-
Stage 2: One week after the first surgery, a right nephrectomy (removal of the entire right kidney) is performed.
-
Following the second surgery, the rats are often fed a high-phosphate diet to accelerate the development of SHPT.
2. Compound Administration:
-
After a recovery and disease development period (typically 4-6 weeks post-surgery), the rats are randomized into treatment and vehicle control groups.
-
This compound or Cinacalcet is administered orally (e.g., by gavage) at specified doses and frequencies. The vehicle group receives the same volume of the vehicle solution.
3. Sample Collection and Endpoint Measurement:
-
Blood samples are collected at baseline and at various time points throughout the study.
-
Serum is separated to measure levels of PTH, calcium, and phosphorus using commercially available ELISA kits or automated analyzers.
-
At the end of the study, parathyroid glands may be harvested, weighed, and processed for histological analysis to assess for parathyroid hyperplasia.
4. Data Analysis:
-
Compare the changes in serum PTH, calcium, and phosphorus levels between the treatment and vehicle groups using appropriate statistical methods (e.g., ANOVA).
-
Histological sections of the parathyroid glands can be analyzed for changes in cell proliferation markers (e.g., Ki-67 staining).
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Tecalcet Hydrochloride Disposal
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Tecalcet Hydrochloride, a calcimimetic agent. Adherence to these procedures is critical to mitigate risks to personnel and prevent environmental contamination.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] These classifications necessitate stringent handling and disposal protocols.
Personal Protective Equipment (PPE):
To minimize exposure, all personnel must use appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Body Protection: Impervious clothing, such as a disposable, back-closing, long-sleeved gown made of a low-permeability fabric.[1][2]
-
Respiratory Protection: In areas with inadequate ventilation or when handling the powder outside of a containment device like a chemical fume hood, a NIOSH-approved respirator (e.g., N95) is required.[1][2]
Quantitative Hazard Classification
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Hazard Statement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
Operational Plan for Safe Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Step-by-Step Disposal Protocol
The primary objective for this compound disposal is to prevent its release into the environment.[2] All disposal methods must comply with applicable federal, state, and local regulations.[2]
-
Waste Segregation and Containment:
-
Waste Classification:
-
Tecalcet waste is classified as hazardous waste due to its toxicity profile.[2]
-
-
Approved Disposal Method:
-
Handling of Empty Containers:
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Evacuate all personnel from the immediate spill area and restrict access.[1][2]
-
Ensure Adequate Ventilation: Work in a well-ventilated area.[2]
-
Wear Appropriate PPE: Before any cleanup is attempted, personnel must wear full PPE, including respiratory protection.[1][2]
-
Contain the Spill:
-
Cleanup:
-
Collect the spilled material and any contaminated absorbent into a sealed, labeled hazardous waste container.[1]
-
-
Decontamination:
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Framework for Handling Tecalcet Hydrochloride
For researchers, scientists, and drug development professionals, ensuring operational excellence and safety in the laboratory is paramount. This document provides a comprehensive guide to the safe handling of Tecalcet Hydrochloride, including essential personal protective equipment (PPE), procedural workflows, and disposal plans to foster a secure and efficient research environment.
Personal Protective Equipment (PPE) and Storage
Adherence to proper PPE protocols and storage conditions is the first line of defense against chemical exposure and ensures the stability of the compound. The following table summarizes the mandatory PPE and recommended storage conditions for this compound.[1]
| Category | Requirement | Details |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-tested nitrile gloves (ASTM D6978). Change gloves immediately if contamination occurs.[1] |
| Body Protection | Disposable Gown | A disposable, back-closing, long-sleeved gown made of a low-permeability fabric is required.[1] |
| Eye and Face Protection | Safety Glasses/Goggles and Face Shield | Use safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | An N95 or higher NIOSH-approved respirator is necessary if there is a risk of aerosolization or when handling the powder outside of a containment device like a chemical fume hood.[1] |
| Storage (Solid) | Short-Term: 4°C, Long-Term: -20°C | Store the solid compound in a tightly sealed container, protected from moisture.[2] |
| Storage (Stock Solution) | -20°C (up to 1 month), -80°C (up to 6 months) | Stock solutions, typically in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored in sealed containers away from moisture.[1][2][3] |
Experimental Protocol: Preparation of a this compound Dosing Solution
This protocol details the preparation of a 2.5 mg/mL dosing solution, a common procedure in preclinical research.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Methodology:
-
Stock Solution Preparation (25 mg/mL):
-
Accurately weigh the required amount of this compound powder (e.g., 25 mg).
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 25 mg/mL concentration (e.g., 1 mL for 25 mg of powder).[2]
-
Vortex the vial thoroughly to dissolve the powder. If necessary, use sonication or gentle warming in a water bath to ensure complete dissolution. The resulting stock solution should be clear.[2]
-
-
Final Dosing Solution Preparation (2.5 mg/mL):
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial to minimize risk and ensure regulatory compliance.
Receipt and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leaks while wearing chemotherapy-tested gloves.[1]
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Handling and Experimentation:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet.[1]
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the powder, do so carefully to avoid creating dust. A containment balance enclosure is recommended.[1]
-
To prepare solutions, slowly add the solvent to the powder to prevent splashing.[1]
-
Clearly label all containers with the chemical name and hazard pictograms.[1]
-
Avoid eating, drinking, or smoking in the handling area.[1]
Spill Management:
-
Secure the Area: Immediately restrict access to the spill location.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before addressing the spill.
-
Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material.[1]
-
Cleanup: Collect the spilled material and any absorbent into a sealed, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with an appropriate deactivating agent followed by soap and water.[1]
Disposal:
-
Dispose of all waste, including contaminated PPE and empty containers, in an approved hazardous waste container.[1]
-
Rinsed containers can be disposed of according to institutional guidelines.[1]
-
Ensure that disposal methods comply with all local, regional, and national regulations to avoid environmental contamination.[1][4]
Workflow and Pathway Visualizations
To further clarify the procedural flow, the following diagrams illustrate the safe handling workflow and a conceptual signaling pathway.
Caption: Workflow for the safe handling and disposal of Tecalcet.
Caption: Conceptual signaling pathway of this compound.
References
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
